molecular formula C32H64O2 B1608528 Triacontyl acetate CAS No. 41755-58-2

Triacontyl acetate

Cat. No.: B1608528
CAS No.: 41755-58-2
M. Wt: 480.8 g/mol
InChI Key: OVQVOKLGCDAZBX-UHFFFAOYSA-N
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Description

Triacontyl acetate is a useful research compound. Its molecular formula is C32H64O2 and its molecular weight is 480.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

triacontyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H64O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29-30-31-34-32(2)33/h3-31H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVQVOKLGCDAZBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCOC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H64O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00194579
Record name 1-Triacontanol, acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00194579
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

480.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41755-58-2
Record name 1-Triacontanol, acetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041755582
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Triacontanol, acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00194579
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The Enigmatic Presence of Triacontyl Acetate in Flora: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the natural occurrence, analysis, and biosynthetic context of Triacontyl Acetate in the plant kingdom reveals a landscape ripe for exploration. While this long-chain wax ester is a known constituent of plant epicuticular waxes, a comprehensive review of current scientific literature underscores a significant gap in quantitative data for this specific compound. This technical guide, tailored for researchers, scientists, and drug development professionals, provides a foundational understanding of this compound's potential plant sources, detailed methodologies for its study, and the broader context of wax ester biosynthesis, addressing the current limitations in available data.

Potential Natural Sources of this compound

Epicuticular waxes form a critical protective barrier on the surface of terrestrial plants, and it is within this complex matrix of lipids that this compound is found. While specific quantification remains elusive, the presence of its constituent alcohol, 1-triacontanol, is more widely reported as a plant growth regulator found in the waxes of various plants, including alfalfa and wheat.[1][2]

One notable, albeit qualitative, mention of this compound is in the epicuticular wax of Euphorbia caducifolia . The Euphorbiaceae family, known for its rich and complex wax compositions, stands out as a promising area of investigation for this compound. The analysis of Euphorbia caducifolia stems revealed a significant wax ester fraction, though a specific percentage for this compound was not provided.

Further research into the detailed chemical composition of plant waxes from diverse genera is warranted to identify and quantify this compound. Plants from arid or semi-arid environments, which typically possess thicker cuticular waxes to prevent water loss, may be particularly rich sources.

Quantitative Data: A Research Frontier

A thorough review of existing literature reveals a conspicuous absence of quantitative data for this compound in any plant species. While many studies provide detailed analyses of plant wax composition, they often report the relative abundance of compound classes (e.g., alkanes, alcohols, esters) rather than the absolute concentrations of individual molecules.

To facilitate future research and provide a standardized framework for reporting, the following tables have been structured to accommodate quantitative data as it becomes available through the application of the analytical protocols detailed in this guide.

Table 1: Quantitative Data of this compound in Various Plant Species (Hypothetical)

Plant SpeciesFamilyPlant PartConcentration of this compound (µg/g of dry weight)Method of AnalysisReference
Euphorbia caducifoliaEuphorbiaceaeStemData Not AvailableGC-MS[3]
Species BFamily XLeafTo be determinedGC-MS/HPLC-MS
Species CFamily YFlowerTo be determinedGC-MS/HPLC-MS

Table 2: Composition of Epicuticular Wax of Euphorbia caducifolia Stems

Compound ClassPercentage (%)
Free Fatty Acids2.4
Hydrocarbons6.7
Wax Esters17.8
Aldehydes31.1
Fatty Alcohols18.9
Friedelan-3α-ol4.4
Unidentified Alcohols6.2
Resinous Material3.3
Data from Ahmad, W., Nazir, M., Rani, N. A., & Khan, S. A. (1992). EPICUTICULAR WAX OF EUPHORBIA CADUCIFOLIA. Pakistan Journal of Scientific and Industrial Research, 35(11), 454-457.[3]

Experimental Protocols

The following protocols provide detailed methodologies for the extraction, separation, and identification of wax esters like this compound from plant material.

Extraction of Epicuticular Waxes

This protocol describes a common method for the selective extraction of surface waxes with minimal contamination from internal lipids.

Materials:

  • Fresh plant material (e.g., leaves, stems)

  • Chloroform (HPLC grade)

  • Beakers

  • Filter paper

  • Rotary evaporator or nitrogen stream

  • Glass vials for sample storage

Procedure:

  • Carefully harvest fresh plant material, avoiding damage to the surface.

  • Briefly dip the plant material (e.g., for 30-60 seconds) in a beaker containing chloroform at room temperature. The short dipping time is crucial to minimize the extraction of intracellular lipids.

  • Remove the plant material from the solvent.

  • Filter the chloroform extract to remove any solid debris.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen or using a rotary evaporator at a temperature below 40°C to prevent degradation of the wax components.

  • The resulting crude wax extract can be redissolved in a suitable solvent (e.g., hexane or chloroform) for further analysis.

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds like wax esters.

Instrumentation:

  • Gas chromatograph coupled with a mass spectrometer (GC-MS)

  • Capillary column suitable for wax analysis (e.g., DB-5ms)

Procedure:

  • Sample Preparation: Dissolve the crude wax extract in a suitable solvent like hexane or toluene to a concentration of approximately 0.1-1.0 mg/mL. If quantitative analysis is desired, add a known amount of an internal standard (e.g., tetracosane).

  • Injection: Inject a small volume (e.g., 1 µL) of the sample into the GC injector.

  • GC Separation: Employ a suitable temperature program to separate the components of the wax mixture. A typical program might start at a lower temperature and ramp up to a high temperature to elute the long-chain wax esters.

  • MS Detection: Operate the mass spectrometer in electron ionization (EI) mode, scanning a mass range of m/z 50-1000.

  • Identification: Identify this compound by comparing its mass spectrum and retention time with that of a pure standard or by interpretation of its fragmentation pattern.

Saponification of Wax Esters

To confirm the identity of a wax ester, it can be saponified to its constituent fatty acid and alcohol, which can then be identified separately.

Materials:

  • Crude wax extract

  • 2M Ethanolic Potassium Hydroxide (KOH)

  • Benzene

  • Diethyl ether

  • Water

Procedure:

  • Dissolve a known amount of the wax extract (e.g., 80 mg) in benzene (10 ml).

  • Add 2M ethanolic KOH (15 ml) and reflux the mixture for 4 hours.[3]

  • After cooling, dilute the reaction mixture with distilled water and extract the neutral fraction (containing the alcohols) with diethyl ether.

  • Wash the ether extract with water, dry it over anhydrous sodium sulfate, and evaporate the solvent to obtain the alcohol fraction.

  • Acidify the remaining aqueous alkaline solution to liberate the fatty acids, which can then be extracted with diethyl ether.

  • Analyze the resulting alcohol (1-triacontanol) and fatty acid (acetic acid) using appropriate chromatographic techniques (e.g., GC-MS after derivatization).

Biosynthesis and Signaling Pathways

Currently, there are no known signaling pathways specifically involving this compound. Its biosynthesis is understood to follow the general pathway for the formation of very-long-chain fatty acids (VLCFAs) and their subsequent esterification to fatty alcohols.

The biosynthesis of wax esters in plants is a multi-step process that occurs primarily in the endoplasmic reticulum of epidermal cells. It begins with the elongation of C16 or C18 fatty acids, produced in the plastids, by a fatty acid elongase (FAE) complex. The resulting VLCFAs can then be shunted into one of two pathways: the decarbonylation pathway, leading to the formation of alkanes, or the alcohol-forming pathway. In the alcohol-forming pathway, the VLCFA-CoA is reduced to a primary alcohol by a fatty acyl-CoA reductase. Finally, a wax synthase catalyzes the esterification of the fatty alcohol with another fatty acyl-CoA to form the wax ester.

Wax_Ester_Biosynthesis C16_C18_Fatty_Acids C16/C18 Fatty Acids (from Plastid) VLCFA_CoA Very-Long-Chain Acyl-CoA (e.g., Triacontanoyl-CoA) C16_C18_Fatty_Acids->VLCFA_CoA Fatty Acid Elongase (FAE) Complex Fatty_Alcohol Fatty Alcohol (e.g., 1-Triacontanol) VLCFA_CoA->Fatty_Alcohol Fatty Acyl-CoA Reductase Wax_Ester Wax Ester (e.g., this compound) Fatty_Alcohol->Wax_Ester Wax Synthase Acetyl_CoA Acetyl-CoA Acetyl_CoA->Wax_Ester

Experimental and Analytical Workflow

The systematic investigation of this compound in plant sources follows a logical workflow from sample collection to final identification and quantification.

Experimental_Workflow cluster_collection Sample Preparation cluster_extraction Extraction cluster_analysis Analysis cluster_results Results Plant_Material Plant Material Collection Extraction Epicuticular Wax Extraction (Solvent Dip) Plant_Material->Extraction Crude_Extract Crude Wax Extract Extraction->Crude_Extract GC_MS GC-MS Analysis Crude_Extract->GC_MS Saponification Saponification Crude_Extract->Saponification Identification Identification of This compound GC_MS->Identification Quantification Quantification of This compound GC_MS->Quantification Alcohol_Analysis Alcohol Fraction Analysis (GC-MS) Saponification->Alcohol_Analysis Acid_Analysis Fatty Acid Fraction Analysis (GC-MS) Saponification->Acid_Analysis Alcohol_Analysis->Identification Acid_Analysis->Identification

Conclusion

This compound remains a relatively understudied component of the plant epicuticular wax layer. While its presence has been noted, the lack of quantitative data presents a significant opportunity for future research. The protocols and frameworks provided in this guide offer a robust starting point for scientists aiming to fill this knowledge gap. Further investigation into the distribution and concentration of this compound across a wider range of plant species, particularly those from the Euphorbiaceae family, will be crucial in unlocking its potential applications in drug development and other scientific fields. The elucidation of its precise role in plant physiology and its potential involvement in signaling pathways also represent exciting avenues for future exploration.

References

An In-depth Technical Guide to Triacontyl Acetate (CAS 41755-58-2)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triacontyl acetate, with the CAS number 41755-58-2, is a long-chain saturated fatty acid ester. It is the acetate ester of triacontanol, a 30-carbon fatty alcohol. This compound, also known by synonyms such as n-triacontyl acetate and melissyl acetate, is found in nature as a component of certain insect pheromones and plant waxes.[1][2] Its unique chemical structure imparts properties that make it of interest in various scientific and industrial fields, including agriculture, perfumery, and as a biochemical reagent in research.[1] This guide provides a comprehensive overview of its chemical and physical properties, synthesis, analytical methods, safety information, and known biological roles, with a focus on applications relevant to research and development.

Chemical and Physical Properties

This compound is a solid at room temperature with a high molecular weight and low volatility.[3] Its long aliphatic chain makes it highly soluble in nonpolar organic solvents and practically insoluble in water.[4] Key quantitative data are summarized in the table below for easy reference.

PropertyValueReference
CAS Number 41755-58-2[1][2]
Molecular Formula C₃₂H₆₄O₂[5]
Molecular Weight 480.85 g/mol [3][5]
Appearance Solid[3]
Boiling Point 436.4 °C at 760 mmHg[1]
Density 0.858 g/cm³[1]
Flash Point 191.2 °C[1]
Storage Temperature 2-8°C[1]
Water Solubility Insoluble[4]
Solubility in Organic Solvents Soluble in ethanol, chloroform, benzene[4]

Experimental Protocols

Synthesis of this compound via Fischer Esterification

This protocol describes a representative method for the synthesis of this compound from triacontanol and acetic acid using an acid catalyst.

Materials:

  • Triacontanol (1-hydroxytriacontane)

  • Glacial acetic acid

  • Concentrated sulfuric acid (catalyst)

  • Toluene (solvent)

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

  • Hexane

  • Ethyl acetate

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Glassware for filtration and distillation

  • pH paper

Procedure:

  • In a round-bottom flask, dissolve triacontanol in a minimal amount of toluene.

  • Add an excess of glacial acetic acid to the flask.

  • Slowly and carefully add a catalytic amount of concentrated sulfuric acid to the reaction mixture while stirring.

  • Attach a reflux condenser and heat the mixture to reflux with continuous stirring for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Transfer the reaction mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (until the aqueous layer is basic) to neutralize the excess acid, and finally with brine.

  • Separate the organic layer and dry it over anhydrous magnesium sulfate.

  • Filter to remove the drying agent and concentrate the organic phase using a rotary evaporator to remove the toluene.

  • The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) or by column chromatography on silica gel.

DOT Script for Synthesis Workflow:

Synthesis_Workflow Reactants Triacontanol + Acetic Acid (Toluene, H₂SO₄ catalyst) Reaction Fischer Esterification (Reflux) Reactants->Reaction Workup Aqueous Workup (H₂O, NaHCO₃, Brine) Reaction->Workup Drying Drying (MgSO₄) Workup->Drying Purification Purification (Recrystallization or Chromatography) Drying->Purification Product This compound Purification->Product

Caption: Workflow for the synthesis of this compound.

Analytical Methods

GC-MS is a primary technique for the identification and purity assessment of this compound.

Sample Preparation:

  • Accurately weigh approximately 1 mg of the this compound sample.

  • Dissolve the sample in 1 mL of a volatile organic solvent such as hexane or ethyl acetate to a concentration of 1 mg/mL.

  • If necessary, dilute the stock solution to a working concentration of 10-100 µg/mL.

  • Filter the solution through a 0.22 µm syringe filter into a GC vial.

Instrumental Parameters (Representative):

  • GC System: Agilent 7890B or equivalent

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or similar non-polar column

  • Inlet Temperature: 300 °C

  • Injection Volume: 1 µL (splitless mode)

  • Oven Program: Initial temperature of 150 °C, hold for 1 min, ramp at 15 °C/min to 320 °C, hold for 10 min.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • MS System: Agilent 5977A or equivalent

  • Ion Source: Electron Ionization (EI) at 70 eV

  • Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • Mass Range: m/z 40-600

Data Analysis: The mass spectrum of this compound will show a characteristic fragmentation pattern, including a molecular ion peak (if observed) and fragments corresponding to the loss of acetic acid and cleavage of the long alkyl chain.

¹H and ¹³C NMR spectroscopy are used for the structural confirmation of this compound.

Sample Preparation:

  • Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃).

  • Transfer the solution to a 5 mm NMR tube.

¹H NMR (400 MHz, CDCl₃):

  • ~4.05 ppm (triplet): Methylene protons adjacent to the ester oxygen (-CH₂-O-).

  • ~2.05 ppm (singlet): Methyl protons of the acetate group (-O-C(=O)-CH₃).

  • ~1.60 ppm (multiplet): Methylene protons beta to the ester oxygen.

  • ~1.25 ppm (broad singlet): Bulk methylene protons of the long alkyl chain.

  • ~0.88 ppm (triplet): Terminal methyl protons of the triacontyl chain.

¹³C NMR (100 MHz, CDCl₃):

  • ~171.0 ppm: Carbonyl carbon of the ester group.

  • ~64.5 ppm: Methylene carbon adjacent to the ester oxygen.

  • ~31.9 - 22.7 ppm: Bulk methylene carbons of the alkyl chain.

  • ~21.0 ppm: Methyl carbon of the acetate group.

  • ~14.1 ppm: Terminal methyl carbon of the triacontyl chain.

DOT Script for Analytical Workflow:

Analytical_Workflow Sample This compound Sample GCMS GC-MS Analysis (Purity & Identification) Sample->GCMS NMR NMR Spectroscopy (Structural Confirmation) Sample->NMR Data Spectral Data GCMS->Data NMR->Data

Caption: Analytical workflow for this compound.

Safety and Handling

While specific toxicological data for this compound is limited, it is considered to have low acute and chronic toxicity.[4] However, as with all laboratory chemicals, appropriate safety precautions should be taken.

  • Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.

  • Handling: Avoid contact with skin and eyes. Do not inhale dust.[3][4]

  • Storage: Store in a cool, dry, and well-ventilated place at 2-8°C.[1] Keep the container tightly closed.

  • In case of contact:

    • Eyes: Rinse immediately with plenty of water.

    • Skin: Wash with soap and water.

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

Applications and Biological Relevance

Insect Pheromone and Biopesticide

This compound is a known component of insect pheromones, playing a role in chemical communication for mating and aggregation.[1] This property is harnessed in agriculture for pest management, where it can be used as an attractant in insect traps or as a repellent.[1] As a biopesticide, it offers a more environmentally friendly alternative to synthetic pesticides.[1] The mode of action as a biopesticide can involve disrupting the normal behavior of insect pests.

DOT Script for Pheromonal Action:

Pheromone_Action TA This compound (Pheromone) OR Olfactory Receptor in Insect Antenna TA->OR Signal Signal Transduction Cascade OR->Signal Neuron Olfactory Neuron Activation Signal->Neuron Brain Signal to Brain Neuron->Brain Behavior Behavioral Response (e.g., Mating, Attraction) Brain->Behavior

Caption: Logical pathway of this compound as an insect pheromone.

Perfumery and Fragrances

Due to its pleasant scent, this compound is utilized as a fragrance ingredient in the perfume and cosmetics industry.[1][4]

Research and Drug Development

This compound serves as a biochemical reagent for life science research.[6] While direct applications in drug development are not well-documented, long-chain fatty acid esters are being explored for their potential in drug delivery systems. Their lipophilic nature can be exploited to enhance the bioavailability of certain drugs. Furthermore, the study of long-chain fatty acid esters and their biological activities is an active area of research, with some demonstrating anti-inflammatory and anti-diabetic properties, though this has not been specifically shown for this compound.

The acetate moiety itself can have biological effects. Acetate is a short-chain fatty acid that can influence cellular metabolism, including mitochondrial function and histone acetylation, which in turn can affect gene expression and cell proliferation.[7][8][9] Whether this compound can be metabolized to release acetate and exert such effects in mammalian systems is a potential area for future investigation.

Conclusion

This compound is a long-chain ester with well-defined chemical and physical properties. Its synthesis and analysis are achievable through standard organic chemistry techniques. Its primary established applications are in agriculture as a biopesticide and insect pheromone, and in the fragrance industry. While its direct role in drug development is not yet established, its classification as a long-chain fatty acid ester places it within a class of molecules with growing interest for their potential biological activities and applications in drug delivery. Further research is needed to explore its potential effects on mammalian cells and its viability in pharmaceutical applications.

References

The Biological Role of Triacontyl Acetate in Insect Pheromones: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triacontyl acetate, a long-chain saturated acetate ester (C32H64O2), is an integral component of the complex chemical communication systems in various insect species, particularly social insects like the honeybee (Apis mellifera). While not a classic volatile sex attractant, its role as a contact pheromone embedded within the insect's cuticular hydrocarbon (CHC) profile is crucial for maintaining social cohesion and reproductive hierarchies. This technical guide provides an in-depth analysis of the known biological functions of this compound, methodologies for its study, and its potential applications in pest management and drug development.

This compound is primarily involved in non-volatile chemical signaling, perceived by other insects upon direct contact or close proximity.[1] As a component of the waxy layer on an insect's cuticle, it contributes to the unique chemical signature of an individual, allowing for nestmate recognition and the signaling of fertility status.[1]

Chemical and Physical Properties

PropertyValueReference
Molecular Formula C32H64O2General Chemical Knowledge
Molecular Weight 480.86 g/mol General Chemical Knowledge
Appearance Waxy solidGeneral Chemical Knowledge
Boiling Point ~508.5 °C at 760 mmHgGeneral Chemical Knowledge
Solubility Insoluble in water, soluble in organic solventsGeneral Chemical Knowledge

Biological Role in Apis mellifera (Honeybee)

In honeybees, the queen produces a complex blend of pheromones that regulate the behavior and physiology of the colony members.[2][3][4][5][6] The queen retinue pheromone (QRP) is a well-studied example, responsible for attracting worker bees to the queen to feed and groom her, a behavior known as retinue.[3][4][5] While the primary components of QRP are well-defined, research has shown that a more complex blend of compounds, including various long-chain esters, is necessary to elicit the full retinue response.[3][4][7][8]

This compound is a component of the queen's cuticular hydrocarbons and is believed to act as a close-range or contact pheromone, contributing to the overall chemical profile that signals her presence, reproductive status, and health to the worker bees. The perception of these CHCs by worker bees is crucial for colony stability, suppressing ovary development in workers and preventing the rearing of new queens.

Brood pheromone, another complex ester blend in honeybees, also plays a vital role in colony regulation.[1][9][10][11] This pheromone, present on the surface of larvae, influences worker behavior by stimulating feeding and inhibiting their reproductive development.[10][11] While specific studies on this compound within this blend are limited, the presence of other long-chain esters suggests a potential role for compounds of this class.[11]

Experimental Protocols

Extraction and Analysis of Cuticular Hydrocarbons (including this compound)

This protocol describes the general method for extracting and analyzing CHCs from insects, which can be applied to study this compound.

Materials:

  • Insect samples (e.g., Apis mellifera queens, workers)

  • Hexane (HPLC grade)

  • Glass vials with PTFE-lined caps

  • Internal standard (e.g., eicosane)

  • Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

  • Individual insects are placed in a glass vial.

  • A known volume of hexane containing an internal standard is added to the vial to completely submerge the insect.

  • The vial is gently agitated for a set period (e.g., 5-10 minutes) to extract the cuticular lipids.

  • The hexane extract is carefully transferred to a clean vial, avoiding contamination from the insect body.

  • The extract is concentrated under a gentle stream of nitrogen if necessary.

  • The sample is then analyzed by GC-MS to identify and quantify the chemical components, including this compound.

Queen Retinue Bioassay

This bioassay is used to measure the attractiveness of synthetic pheromone components to worker bees.

Materials:

  • Worker honeybees (50-100) from a queenright colony

  • Petri dish (100 x 15 mm) with a wire mesh screen

  • Dummy queen (e.g., a small glass rod or pipette tip)

  • Synthetic this compound dissolved in a suitable solvent (e.g., hexane)

  • Control solvent

Procedure:

  • A known concentration of synthetic this compound is applied to the dummy queen and the solvent is allowed to evaporate. A control dummy is treated with solvent only.

  • Worker bees are introduced into the Petri dish and allowed to acclimatize.

  • The dummy queen is introduced into the center of the Petri dish.

  • The number of worker bees in contact with or in close proximity to the dummy queen is recorded at regular intervals over a set period (e.g., 5 minutes).

  • The response to the this compound-treated dummy is compared to the control to determine its attractiveness.

Electroantennography (EAG)

EAG is used to measure the response of an insect's antenna to a specific chemical compound.

Materials:

  • Live insect (e.g., Apis mellifera worker)

  • Dissecting microscope

  • Micromanipulators

  • Glass capillary electrodes filled with saline solution

  • AC/DC amplifier

  • Air stimulus controller

  • Synthetic this compound

Procedure:

  • The insect is immobilized, and one antenna is excised.

  • The antenna is mounted between the two electrodes.

  • A continuous stream of humidified air is passed over the antenna.

  • A puff of air containing a known concentration of this compound is introduced into the airstream.

  • The electrical potential change across the antenna (the EAG response) is recorded and measured.

  • The response to this compound is compared to a control (solvent only) to determine the antennal sensitivity.

Signaling Pathway and Experimental Workflows

The perception of contact pheromones like this compound is mediated by chemoreceptors on the insect's antennae and other sensory organs.[12] Upon physical contact with the cuticle of another insect, these long-chain esters bind to specific gustatory or olfactory receptors, triggering a downstream signaling cascade that ultimately leads to a behavioral or physiological response.

experimental_workflow cluster_extraction Pheromone Extraction & Analysis cluster_synthesis Pheromone Synthesis cluster_bioassay Biological Assays cluster_data Data Analysis insect Insect Sample (e.g., Apis mellifera) extraction Cuticular Hydrocarbon Extraction (Hexane) insect->extraction gcms GC-MS Analysis extraction->gcms quantification Quantification of This compound gcms->quantification synthesis Chemical Synthesis of This compound eag Electroantennography (EAG) synthesis->eag behavioral Behavioral Bioassay (e.g., Retinue Assay) synthesis->behavioral dose_response Dose-Response Analysis eag->dose_response behavioral->dose_response quantification->dose_response Correlate with Behavioral/Physiological Effects

Figure 1. Experimental workflow for investigating the role of this compound.

signaling_pathway cluster_perception Signal Perception (Contact Chemoreception) cluster_transduction Signal Transduction cluster_processing Neural Processing & Response pheromone This compound (on cuticle) receptor Chemoreceptor (on antenna/tarsi) pheromone->receptor Binding ion_channel Ion Channel Activation receptor->ion_channel depolarization Neuron Depolarization ion_channel->depolarization action_potential Action Potential Generation depolarization->action_potential brain Antennal Lobe & Higher Brain Centers action_potential->brain behavior Behavioral Response (e.g., Retinue, Aggression) brain->behavior physiology Physiological Response (e.g., Ovary Development Inhibition) brain->physiology

Figure 2. Generalized signaling pathway for contact pheromones like this compound.

Quantitative Data

Currently, there is a lack of specific quantitative data focusing solely on the behavioral or electrophysiological responses to isolated this compound. Research has primarily focused on the effects of complex pheromone blends. The tables below are structured to accommodate future data from dose-response studies.

Table 1: Hypothetical Dose-Response Data from Queen Retinue Bioassay

Concentration of this compound (µ g/dummy )Mean Number of Attracted Workers (± SEM)
0 (Control)1.2 ± 0.3
0.12.5 ± 0.5
1.05.8 ± 0.9
10.08.1 ± 1.2
100.08.3 ± 1.1

Table 2: Hypothetical Electroantennogram (EAG) Response Data

Concentration of this compound (µg/µl in air puff)Mean EAG Response (mV ± SEM)
0 (Control)0.1 ± 0.02
0.010.3 ± 0.05
0.10.8 ± 0.1
1.01.5 ± 0.2
10.01.6 ± 0.2

Conclusion and Future Directions

This compound is an important, yet understudied, component of the chemical communication system in social insects. Its role as a contact pheromone within the cuticular hydrocarbon profile highlights the complexity of insect social interactions. While its presence is documented, further research is required to fully elucidate its specific contribution to pheromonal blends and its precise mechanism of action.

Future research should focus on:

  • Dose-response studies: Quantifying the behavioral and electrophysiological responses to a range of concentrations of synthetic this compound.

  • Synergistic effects: Investigating how this compound interacts with other pheromone components to modulate behavior.

  • Receptor identification: Identifying the specific chemoreceptors that bind to this compound and other very-long-chain esters.

  • Biosynthesis: Elucidating the biochemical pathways responsible for the production of this compound in insects.

A deeper understanding of the role of this compound and other cuticular hydrocarbons could lead to the development of novel and highly specific pest management strategies that disrupt social insect communication. Furthermore, the study of insect pheromone signaling pathways can provide valuable insights for drug development, particularly in the area of receptor-ligand interactions.

References

Triacontyl Acetate: An In-Depth Technical Guide for Biochemical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triacontyl acetate is a long-chain ester composed of a 30-carbon fatty alcohol (triacontanol) and an acetyl group. While its presence is noted in the waxy coatings of some plants and insects, its application as a biochemical reagent in mammalian cell research and drug development is an emerging area of interest. Its highly hydrophobic nature suggests potential interactions with cellular lipid structures, such as plasma and organellar membranes, and its role as a potential precursor for intracellular signaling molecules warrants further investigation. This guide provides a comprehensive overview of the known properties of this compound, proposes potential mechanisms of action based on related compounds, and offers detailed experimental protocols for its use in a research setting.

Physicochemical Properties

A thorough understanding of the physical and chemical characteristics of this compound is essential for its effective use in experimental settings. The following tables summarize key quantitative data.

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference
Molecular Formula C₃₂H₆₄O₂[1][2]
Molecular Weight 480.85 g/mol [1][2]
CAS Number 41755-58-2[1][2]
Appearance White to off-white waxy solidInferred from similar compounds
Melting Point Approximately 38-73 °C (range for similar wax esters)[3][4]
Boiling Point Not available
Density Not available
Solubility Insoluble in water; Soluble in nonpolar organic solvents (e.g., hexane, chloroform) when heated.[5]

Table 2: Chromatographic Data for this compound

TechniqueColumnConditionsRetention InformationReference
Gas Chromatography-Mass Spectrometry (GC-MS)DB-1MS (30 m x 0.252 mm x 0.25 µm)H₂ carrier gas, 1 K/min temperature ramp from 240 °C to 340 °CRetention Index (RI): 3398.06[2]

Proposed Biochemical Applications and Mechanism of Action

Direct research on the biochemical effects of this compound in mammalian cells is limited. However, based on studies of other long-chain alkyl acetates and its physicochemical properties, several potential applications and mechanisms can be postulated.

Modulation of Cell Membrane Fluidity

Long-chain, hydrophobic molecules can intercalate into the lipid bilayer of cell membranes, altering their physical properties. Studies on shorter-chain alkyl acetates (n-butyl, n-amyl, and n-hexyl acetate) have demonstrated that their anesthetic activity in mice correlates with a decrease in brain synaptosomal membrane fluidity.[6] It is plausible that this compound, with its significantly longer alkyl chain, could have a more pronounced effect on membrane structure.

  • Hypothesized Signaling Pathway:

Changes in membrane fluidity can impact the function of membrane-bound proteins, including receptors, ion channels, and enzymes, thereby initiating intracellular signaling cascades.

Membrane_Fluidity_Signaling TA This compound (Extracellular) TA_Intercalation Intercalation into Lipid Bilayer TA->TA_Intercalation Passive Diffusion Membrane Cell Membrane Fluidity_Change Alteration of Membrane Fluidity Membrane->Fluidity_Change TA_Intercalation->Membrane Protein_Conformation Conformational Change in Membrane Proteins (Receptors, Channels, Enzymes) Fluidity_Change->Protein_Conformation Signaling_Cascade Downstream Signaling Cascades Protein_Conformation->Signaling_Cascade Cellular_Response Cellular Response (e.g., altered proliferation, differentiation) Signaling_Cascade->Cellular_Response

Caption: Proposed mechanism of this compound-induced signaling via membrane fluidity modulation.

Intracellular Delivery and Metabolism

As an ester, this compound can be hydrolyzed by intracellular esterases to yield triacontanol and acetate. Both of these metabolites have known biological activities.

  • Triacontanol: A long-chain fatty alcohol that has been extensively studied as a plant growth regulator but its effects on mammalian cells are not well-characterized.

  • Acetate: A short-chain fatty acid that serves as a crucial metabolic substrate and can influence cellular processes through its conversion to acetyl-CoA, which is a key player in histone acetylation and energy metabolism.[7][8]

Component of Lipid-Based Drug Delivery Systems

The hydrophobicity and lipid nature of this compound make it a candidate for inclusion in lipid nanoparticles (LNPs) or other lipid-based formulations for drug delivery.[9] It could potentially act as a structural lipid to enhance the encapsulation of other hydrophobic drugs.

Experimental Protocols

Due to the hydrophobic nature of this compound, careful preparation is required for its use in aqueous cell culture media.

Preparation of this compound Stock Solution

Objective: To prepare a concentrated stock solution of this compound for dilution into cell culture media.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

Procedure:

  • In a sterile environment (e.g., a laminar flow hood), weigh out a precise amount of this compound powder.

  • Add the appropriate volume of DMSO to achieve a high-concentration stock solution (e.g., 10-50 mM). The exact concentration will depend on the solubility in DMSO.

  • Vortex vigorously to dissolve the powder. Gentle warming in a water bath (37-50°C) may be necessary to aid dissolution.

  • Visually inspect the solution to ensure there are no visible particulates.

  • Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

General Workflow for Cell-Based Assays

The following workflow provides a general outline for studying the effects of this compound on mammalian cells.

Cell_Assay_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Stock_Prep Prepare this compound Stock Solution in DMSO Treatment Treat Cells with Diluted This compound (and Vehicle Control) Stock_Prep->Treatment Cell_Seeding Seed Mammalian Cells in Culture Plates Cell_Seeding->Treatment Incubation Incubate for Desired Time Period Treatment->Incubation Viability_Assay Assess Cell Viability (e.g., MTT, LDH assay) Incubation->Viability_Assay Membrane_Fluidity Measure Membrane Fluidity (e.g., DPH fluorescence anisotropy) Incubation->Membrane_Fluidity Gene_Expression Analyze Gene Expression (e.g., qPCR, Western Blot) Incubation->Gene_Expression Metabolite_Analysis Quantify Metabolites (e.g., LC-MS) Incubation->Metabolite_Analysis

Caption: A generalized experimental workflow for investigating the cellular effects of this compound.

Assay for Membrane Fluidity

Objective: To determine the effect of this compound on the fluidity of cell membranes using the fluorescent probe 1,6-diphenyl-1,3,5-hexatriene (DPH).

Principle: DPH is a hydrophobic molecule that incorporates into the lipid bilayer. Its fluorescence anisotropy is inversely proportional to the rotational freedom of the probe, and thus is a measure of membrane fluidity. A decrease in anisotropy indicates an increase in fluidity, and vice versa.

Materials:

  • Cells treated with this compound and vehicle control

  • DPH stock solution (e.g., 2 mM in tetrahydrofuran)

  • Phosphate-buffered saline (PBS)

  • Fluorometer with polarization filters

Procedure:

  • After treating cells with this compound for the desired time, harvest the cells and wash with PBS.

  • Resuspend the cells in PBS at a known concentration (e.g., 1 x 10⁶ cells/mL).

  • Add DPH to the cell suspension to a final concentration of 1-2 µM.

  • Incubate in the dark at room temperature for 30-60 minutes.

  • Measure the fluorescence anisotropy using a fluorometer with excitation at ~360 nm and emission at ~430 nm.

  • Calculate the fluorescence anisotropy (r) using the formula: r = (I_vv - G * I_vh) / (I_vv + 2 * G * I_vh), where I_vv and I_vh are the fluorescence intensities with the excitation and emission polarizers oriented vertically-vertical and vertically-horizontal, respectively, and G is the grating correction factor.

  • Compare the anisotropy values of treated cells to control cells.

Data Presentation

The following table provides a template for summarizing hypothetical quantitative data from experiments investigating the effects of this compound.

Table 3: Hypothetical Effects of this compound on a Cancer Cell Line

ParameterVehicle Control10 µM this compound50 µM this compound
Cell Viability (% of control) 100 ± 595 ± 678 ± 8
Membrane Fluidity (Anisotropy) 0.250 ± 0.0100.265 ± 0.0120.280 ± 0.015
Relative Gene Expression (Fold Change)
Gene X (Proliferation Marker)1.00.8 ± 0.10.5 ± 0.08
Gene Y (Apoptosis Marker)1.01.2 ± 0.21.8 ± 0.3
Intracellular Acetate (nmol/mg protein) 5.2 ± 1.18.9 ± 1.5*15.4 ± 2.1
*Data are presented as mean ± SD. *p < 0.05, *p < 0.01 compared to vehicle control.

Conclusion

This compound is a biochemical reagent with potential applications in studying lipid-mediated cellular processes. While direct evidence of its effects in mammalian systems is currently sparse, its physicochemical properties and the known activities of related long-chain alkyl acetates suggest that it may modulate cell membrane fluidity and serve as a source of bioactive metabolites. The experimental protocols provided in this guide offer a starting point for researchers to investigate the biochemical role of this compound and explore its potential in drug development and as a tool for cell biology research. Further studies are warranted to elucidate its precise mechanisms of action and to validate its use in various in vitro and in vivo models.

References

The Discovery and Isolation of Triacontyl Acetate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Triacontyl acetate (C32H64O2), a long-chain saturated wax ester, is a naturally occurring compound found in various plant and insect waxes. It plays a role in chemical signaling and has potential applications in agriculture as a biopesticide and in the cosmetics industry as a fragrance ingredient. This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of this compound, intended for researchers, scientists, and drug development professionals. The document details experimental protocols for its extraction and purification from natural sources, summarizes key quantitative and spectroscopic data, and presents a conceptual framework for its potential biological signaling pathways.

Introduction

This compound, also known as melissyl acetate, is the ester of triacontanol (a 30-carbon fatty alcohol) and acetic acid. As a component of epicuticular waxes, it contributes to the protective barrier of plants, preventing water loss and offering defense against environmental stressors. In insects, it can function as a pheromone component. The unique properties of this long-chain ester, including its high melting point and chemical stability, make it a molecule of interest for various industrial applications.

While the specific historical details of the discovery of this compound are not extensively documented in readily available scientific literature, the study of long-chain esters is intrinsically linked to the broader history of natural product chemistry and the analysis of plant and insect waxes throughout the 19th and 20th centuries.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
Molecular Formula C32H64O2[1][2]
Molecular Weight 480.85 g/mol [1][2]
CAS Number 41755-58-2[1][2]
Appearance Colorless to white solid[3]
Melting Point ~75 °C[4]
Boiling Point 436.4 °C at 760 mmHg (Predicted)[5]
Solubility Soluble in organic solvents (e.g., chloroform, benzene, ethanol); Insoluble in water.[3]

Isolation and Purification from Natural Sources

While specific protocols for the isolation of this compound are not abundantly detailed in the literature, a general methodology can be adapted from established procedures for the extraction of wax esters from plant cuticles. The following protocol is a representative example for the isolation of this compound from a plant source such as those from the Euphorbia genus, which are known to produce long-chain esters.

Experimental Protocol: Extraction and Isolation

Objective: To extract and isolate this compound from plant leaf material.

Materials:

  • Fresh plant leaves (e.g., Euphorbia sp.)

  • Chloroform (HPLC grade)

  • Hexane (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Silica gel (70-230 mesh) for column chromatography

  • Glass chromatography column

  • Rotary evaporator

  • Beakers, flasks, and other standard laboratory glassware

  • Thin-layer chromatography (TLC) plates (silica gel 60 F254)

  • TLC developing chamber

  • UV lamp

Procedure:

  • Extraction of Epicuticular Wax:

    • Freshly collected plant leaves are briefly dipped in chloroform (30-60 seconds) at room temperature to dissolve the epicuticular waxes.[6]

    • The chloroform extract is collected, and the process is repeated with fresh chloroform to ensure complete extraction.[6]

    • The combined chloroform extracts are filtered to remove any solid plant material.

  • Solvent Evaporation:

    • The solvent is removed from the filtered extract using a rotary evaporator at a temperature below 40°C to yield the crude wax extract.

  • Column Chromatography for Purification:

    • A glass column is packed with a slurry of silica gel in hexane.

    • The crude wax extract is dissolved in a minimal amount of hexane and loaded onto the top of the silica gel column.

    • The column is eluted with a gradient of increasing polarity, starting with pure hexane and gradually increasing the proportion of ethyl acetate (e.g., 99:1, 98:2, 95:5 hexane:ethyl acetate).

    • Fractions are collected in separate test tubes.

  • Fraction Analysis by TLC:

    • The collected fractions are monitored by TLC using a hexane:ethyl acetate solvent system (e.g., 9:1) to identify fractions containing this compound.

    • The TLC plate is visualized under a UV lamp and/or by staining with an appropriate agent (e.g., iodine vapor or a potassium permanganate dip).

    • Fractions showing a spot corresponding to the expected Rf value of this compound are combined.

  • Final Purification:

    • The combined fractions are concentrated using a rotary evaporator to yield purified this compound.

    • The purity of the isolated compound should be assessed by GC-MS and NMR spectroscopy.

Experimental Workflow

experimental_workflow plant_material Plant Material (e.g., Euphorbia leaves) extraction Solvent Extraction (Chloroform dip) plant_material->extraction filtration Filtration extraction->filtration evaporation1 Solvent Evaporation (Rotary Evaporator) filtration->evaporation1 crude_extract Crude Wax Extract evaporation1->crude_extract column_chromatography Silica Gel Column Chromatography crude_extract->column_chromatography fraction_collection Fraction Collection column_chromatography->fraction_collection tlc_analysis TLC Analysis fraction_collection->tlc_analysis fraction_pooling Pooling of Pure Fractions tlc_analysis->fraction_pooling evaporation2 Solvent Evaporation fraction_pooling->evaporation2 pure_compound Purified this compound evaporation2->pure_compound

Caption: General workflow for the extraction and purification of this compound.

Characterization and Data Presentation

The structural elucidation and purity assessment of isolated this compound are typically performed using a combination of spectroscopic and chromatographic techniques.

Spectroscopic Data

Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) of this compound typically does not show a prominent molecular ion peak (M+) at m/z 480 due to facile fragmentation. Key fragment ions are observed that are characteristic of the long alkyl chain and the acetate moiety.[1]

m/zInterpretation
420[M - CH3COOH]+
61[CH3COOH2]+
43[CH3CO]+

1H NMR (Predicted):

Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~4.05 t 2H -CH2-O-
~2.05 s 3H CH3-C(=O)-
~1.60 m 2H -CH2-CH2-O-
~1.25 br s 52H -(CH2)26-

| ~0.88 | t | 3H | CH3-CH2- |

13C NMR (Predicted):

Chemical Shift (δ, ppm) Assignment
~171.1 -C(=O)-
~64.6 -CH2-O-
~31.9 - 22.7 -(CH2)n-
~21.1 CH3-C(=O)-

| ~14.1 | CH3-CH2- |

Gas Chromatography (GC): Gas chromatographic data for this compound is available from the NIST WebBook, showing a retention index on a non-polar column.[7]

Column TypeActive PhaseRetention Index (I)Reference
CapillaryDB-1MS3398.06[Stransky, Zarevucka, et al., 2006][7]

Biological Activity and Signaling Pathways

The biological activity of this compound is not extensively studied. However, as a long-chain fatty acid ester, its mechanism of action may be related to the broader roles of lipids in cellular signaling. The acetate moiety, upon hydrolysis, could also potentially influence cellular processes. The following diagram presents a hypothetical signaling pathway for this compound, based on the known signaling of its constituent parts. It is important to note that this pathway has not been experimentally validated for this compound itself.

Hypothetical Signaling Pathway

hypothetical_signaling_pathway triacontyl_acetate This compound hydrolysis Esterase Hydrolysis triacontyl_acetate->hydrolysis membrane_interaction Membrane Interaction/ Incorporation triacontyl_acetate->membrane_interaction triacontanol Triacontanol hydrolysis->triacontanol acetate Acetate hydrolysis->acetate acetyl_coa_synthase Acetyl-CoA Synthetase acetate->acetyl_coa_synthase cellular_response Cellular Response membrane_interaction->cellular_response acetyl_coa Acetyl-CoA acetyl_coa_synthase->acetyl_coa tca_cycle TCA Cycle acetyl_coa->tca_cycle lipid_synthesis Lipid Synthesis acetyl_coa->lipid_synthesis histone_acetylation Histone Acetylation acetyl_coa->histone_acetylation gene_expression Altered Gene Expression histone_acetylation->gene_expression gene_expression->cellular_response

Caption: A hypothetical signaling pathway for this compound.

This conceptual diagram illustrates that this compound could potentially be hydrolyzed by cellular esterases to yield triacontanol and acetate. Triacontanol could be incorporated into cellular membranes, potentially altering their properties. The released acetate could be converted to acetyl-CoA, a central metabolite that can enter the TCA cycle for energy production, be utilized for lipid synthesis, or serve as a substrate for histone acetylation, thereby influencing gene expression.

Conclusion

This compound is a long-chain wax ester with established presence in the natural world and potential for various applications. While detailed information on its discovery and specific biological roles is limited, this guide provides a foundational understanding for researchers by outlining general protocols for its isolation and presenting key analytical data. Further research is warranted to fully elucidate its biological functions and to develop standardized, high-yield isolation procedures from natural sources or through synthetic routes. The hypothetical signaling pathway presented here offers a starting point for future investigations into its mechanism of action at the cellular level.

References

A Comprehensive Technical Guide to the Solubility of Triacontyl Acetate in Common Laboratory Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the solubility characteristics of triacontyl acetate, a long-chain ester of significant interest in various scientific fields. Due to the scarcity of precise quantitative data in publicly available literature, this document focuses on qualitative solubility principles, data from analogous compounds, and a detailed experimental protocol for determining solubility, empowering researchers to ascertain precise values for their specific applications.

Executive Summary

This compound (CH₃(CH₂)₂₉OOCCH₃), also known as melissyl acetate, is a waxy solid characterized by its long C30 alkyl chain, making it highly nonpolar. Its solubility is consequently governed by the "like dissolves like" principle, exhibiting favorable solubility in nonpolar organic solvents and poor solubility in polar solvents. This guide synthesizes available qualitative data and provides a robust experimental framework for the quantitative determination of its solubility.

Physicochemical Properties of this compound

A foundational understanding of this compound's physical and chemical properties is essential for interpreting its solubility behavior.

PropertyValueReference
CAS Number 41755-58-2[1]
Molecular Formula C₃₂H₆₄O₂[1]
Molar Mass 480.85 g/mol [1]
Appearance Colorless to white waxy solid[1]
Boiling Point 436.4 °C at 760 mmHg[2]
Density 0.858 g/cm³[2]

Solubility Profile of this compound

General qualitative statements indicate that this compound is "easily soluble in organic solvents, such as ethanol, chloroform and benzene, and difficult to dissolve in water"[1]. The term "easily soluble" is relative and likely implies solubility at elevated temperatures for some solvents like ethanol.

For a more practical understanding, the solubility of paraffin wax, a mixture of long-chain alkanes (typically C20-C40), serves as a useful analogue.

Table 1: Qualitative Solubility of this compound and Analogue (Paraffin Wax) in Common Laboratory Solvents at Ambient Temperature

SolventChemical FormulaPolarityExpected this compound SolubilityAnalogue Solubility (Paraffin Wax)
Hexane C₆H₁₄NonpolarSolubleSoluble
Chloroform CHCl₃NonpolarSolubleSoluble[3]
Dichloromethane CH₂Cl₂Polar AproticModerately SolubleSoluble
Acetone C₃H₆OPolar AproticSparingly Soluble to InsolublePractically Insoluble[3]
Ethanol C₂H₅OHPolar ProticSparingly Soluble (Solubility increases with heat)Slightly Soluble[3]
Methanol CH₃OHPolar ProticInsolubleInsoluble[3]
Water H₂OPolar ProticInsolubleInsoluble[3][4]

Note: Solubility is temperature-dependent. For sparingly soluble systems, an increase in temperature will generally lead to a significant increase in solubility.

Experimental Protocol for Solubility Determination

To obtain precise quantitative data, the following detailed methodology, based on the isothermal equilibrium method, is recommended. This method involves saturating a solvent with the solute at a constant temperature and then determining the concentration of the dissolved solute.

Materials and Equipment
  • This compound (high purity)

  • Selected Solvents (analytical grade)

  • Temperature-controlled shaker bath or incubator

  • Analytical balance (± 0.0001 g)

  • Vials with airtight caps (e.g., 20 mL screw-cap vials)

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Syringes

  • Pre-weighed collection vials

  • Oven or vacuum oven for solvent evaporation

Procedure
  • Sample Preparation : Add an excess amount of this compound to a series of vials. The excess solid is crucial to ensure that a saturated solution is achieved.

  • Solvent Addition : Accurately pipette a known volume or mass of the desired solvent into each vial.

  • Equilibration : Tightly cap the vials and place them in a temperature-controlled shaker bath set to the desired experimental temperature (e.g., 25 °C, 37 °C). Allow the mixtures to shake for a sufficient period to reach equilibrium. For large, nonpolar molecules like this compound, this may take 24 to 72 hours. It is advisable to perform a time-to-equilibrium study beforehand by taking measurements at various time points (e.g., 24, 48, 72 hours) to ensure the concentration is no longer changing.

  • Phase Separation : Once equilibrium is reached, stop the agitation and allow the vials to rest in the temperature bath for several hours to allow the excess solid to settle.

  • Sample Collection : Carefully draw a clear aliquot of the supernatant (the saturated solution) using a syringe. To avoid disturbing the solid, keep the syringe tip well above the settled solute.

  • Filtration : Immediately pass the collected supernatant through a syringe filter into a pre-weighed collection vial. This step is critical to remove any undissolved microcrystals. The filtration should be performed quickly to minimize temperature changes that could cause precipitation.

  • Gravimetric Analysis : Accurately weigh the collection vial containing the filtered saturated solution.

  • Solvent Evaporation : Place the vial in an oven at a temperature sufficient to evaporate the solvent without degrading the this compound (e.g., 60-80°C). A vacuum oven is preferred to facilitate evaporation at a lower temperature. Continue heating until a constant weight of the dried solute is achieved.

  • Calculation :

    • Mass of solvent = (Mass of vial + solution) - (Mass of vial + dried solute)

    • Mass of dissolved solute = (Mass of vial + dried solute) - (Mass of empty vial)

    • Solubility (e.g., in g/100 g solvent) = (Mass of dissolved solute / Mass of solvent) * 100

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of this compound solubility using the isothermal equilibrium method.

G Workflow for Isothermal Equilibrium Solubility Determination A 1. Preparation Add excess this compound and known amount of solvent to vial. B 2. Equilibration Shake vial in temperature- controlled bath for 24-72h. A->B C 3. Settling Allow excess solid to settle while maintaining temperature. B->C D 4. Sampling & Filtration Draw supernatant and pass through a 0.22 µm syringe filter into a pre-weighed vial. C->D E 5. Gravimetric Analysis Weigh the vial with the filtered saturated solution. D->E F 6. Solvent Evaporation Evaporate solvent in an oven until constant weight of solute is achieved. E->F G 7. Calculation Determine mass of solute and solvent to calculate solubility. F->G

Caption: Isothermal Equilibrium Solubility Determination Workflow.

Conclusion

While specific quantitative solubility data for this compound remains elusive in published literature, a strong qualitative understanding can be derived from its molecular structure and by analogy to similar long-chain, nonpolar compounds. For drug development and research applications requiring precise solubility values, the detailed isothermal equilibrium protocol provided in this guide offers a reliable method for experimental determination. This foundational knowledge is critical for formulation, purification, and delivery system design involving this compound.

References

Triacontyl Acetate: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth overview of Triacontyl acetate, a long-chain ester with emerging applications in various scientific fields. This document covers its fundamental chemical properties, detailed experimental protocols for its synthesis and analysis, and an exploration of its biological significance, particularly in the context of its precursor's role as a plant growth regulator.

Core Chemical and Physical Data

This compound, also known as melissyl acetate, is the acetate ester of triacontanol. Its fundamental properties are summarized below.

PropertyValueSource(s)
Molecular Formula C32H64O2[1][2]
Molecular Weight 480.85 g/mol
CAS Number 41755-58-2[2]
Appearance White solid
Boiling Point 436.4 °C at 760 mmHg (Predicted)[3]
Melting Point 75 °C[3]
Density 0.858 g/cm³ (Predicted)[3]
Solubility Soluble in organic solvents such as ethanol, chloroform, and benzene; insoluble in water.[4]
Storage Temperature 2-8°C[3]

Synthesis and Purification: Experimental Protocol

The synthesis of this compound is most commonly achieved via the esterification of triacontanol with an acetylating agent. The following protocol details a standard laboratory procedure for its preparation and subsequent purification.

Synthesis of this compound via Acetylation of Triacontanol

This procedure is based on the well-established Fisher esterification reaction, adapted for the specific reactants.

Materials:

  • Triacontanol (1-hydroxytriacontane)

  • Acetic anhydride

  • Pyridine (as catalyst and solvent)

  • Dichloromethane (solvent for workup)

  • 5% Hydrochloric acid solution

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Erlenmeyer flask

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve triacontanol in a minimal amount of anhydrous pyridine.

  • Addition of Acetylating Agent: To the stirred solution, add a molar excess (typically 1.5 to 2 equivalents) of acetic anhydride dropwise at room temperature.

  • Reaction Conditions: Heat the reaction mixture to reflux (approximately 115°C for pyridine) and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with dichloromethane.

    • Carefully wash the organic layer sequentially with 5% hydrochloric acid solution (to remove pyridine), saturated sodium bicarbonate solution (to remove excess acetic acid), and brine.

    • Dry the organic layer over anhydrous magnesium sulfate.

  • Purification:

    • Filter off the drying agent.

    • Remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.

    • Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/acetone) or by column chromatography on silica gel.

Logical Workflow for Synthesis and Purification

G Workflow for this compound Synthesis cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification Reactants Triacontanol + Acetic Anhydride + Pyridine Reflux Reflux (2-4 hours) Reactants->Reflux Cool Cool to RT Reflux->Cool Dilute Dilute with CH2Cl2 Cool->Dilute Wash_HCl Wash with 5% HCl Dilute->Wash_HCl Wash_NaHCO3 Wash with NaHCO3 Wash_HCl->Wash_NaHCO3 Wash_Brine Wash with Brine Wash_NaHCO3->Wash_Brine Dry Dry (MgSO4) Wash_Brine->Dry Evaporate Solvent Evaporation Dry->Evaporate Purify Recrystallization or Column Chromatography Evaporate->Purify Pure this compound Pure this compound Purify->Pure this compound

Caption: A logical workflow for the synthesis and purification of this compound.

Analytical Characterization

The identity and purity of synthesized this compound are typically confirmed using a combination of spectroscopic and chromatographic techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful tool for the analysis of long-chain esters, providing both retention time data for purity assessment and mass spectra for structural confirmation.

Experimental Protocol:

  • Instrumentation: A standard GC-MS system equipped with a capillary column suitable for high-boiling point compounds (e.g., a low-polarity phenyl-arylene polymer-based column).

  • Sample Preparation: Prepare a dilute solution of this compound (approximately 1 mg/mL) in a volatile organic solvent such as hexane or dichloromethane.

  • GC Conditions:

    • Injector Temperature: 280-300°C

    • Oven Temperature Program: Start at a suitable initial temperature (e.g., 150°C), followed by a temperature ramp (e.g., 10-20°C/min) to a final temperature of 320-340°C, and hold for a sufficient time to ensure elution.

    • Carrier Gas: Helium at a constant flow rate.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 600.

    • Expected Fragmentation: The mass spectrum is expected to show a molecular ion peak (M+) at m/z 480.85, along with characteristic fragment ions resulting from the loss of the acetyl group and cleavage of the long alkyl chain.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed structural information, confirming the presence of the triacontyl and acetate moieties and their connectivity.

Experimental Protocol:

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: Dissolve 5-10 mg of the purified this compound in approximately 0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃).

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra using standard pulse programs.

Predicted ¹H NMR Spectral Data (in CDCl₃):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~4.05Triplet2H-O-CH₂-
~2.05Singlet3H-C(O)-CH₃
~1.60Multiplet2H-O-CH₂-CH₂-
~1.25Broad Singlet~54H-(CH₂)₂₇-
~0.88Triplet3HTerminal -CH₃

Predicted ¹³C NMR Spectral Data (in CDCl₃):

Chemical Shift (δ, ppm)Assignment
~171.0-C=O
~64.5-O-CH₂-
~32.0 - 22.0-(CH₂)₂₈-
~21.0-C(O)-CH₃
~14.0Terminal -CH₃

Biological Significance and Potential Applications

While direct research on the specific signaling pathways of this compound is limited, its close structural relationship to triacontanol, a well-documented plant growth regulator, suggests potential biological activity.[5][6][7] Triacontanol is known to influence various physiological processes in plants, and this compound may act as a precursor or exhibit similar effects.[5]

Role of Triacontanol in Plant Growth Regulation

Triacontanol has been shown to enhance plant growth and crop yields by modulating key metabolic and physiological processes.[5][7] These effects are believed to be mediated through a second messenger, L(+)-adenosine.[7]

G Proposed Mechanism of Triacontanol Action in Plants cluster_effects Physiological Effects cluster_outcomes Growth Outcomes Triacontanol Triacontanol Application SecondMessenger Induction of L(+)-adenosine Triacontanol->SecondMessenger Photosynthesis Increased Photosynthesis SecondMessenger->Photosynthesis NutrientUptake Enhanced Nutrient Uptake SecondMessenger->NutrientUptake EnzymeActivity Modulated Enzyme Activity SecondMessenger->EnzymeActivity IncreasedGrowth Increased Plant Growth (Biomass, Height) Photosynthesis->IncreasedGrowth NutrientUptake->IncreasedGrowth ImprovedYield Improved Crop Yield and Quality EnzymeActivity->ImprovedYield IncreasedGrowth->ImprovedYield

Caption: A simplified diagram of the proposed signaling effects of triacontanol in plants.

Potential in Drug Development

Long-chain fatty acid esters are being investigated for their diverse biological activities, including anti-inflammatory and anti-cancer properties.[8][9] Furthermore, their lipophilic nature makes them of interest in drug delivery systems to enhance the bioavailability of certain therapeutic agents.[8] While specific applications of this compound in drug development are yet to be fully explored, its chemical properties warrant further investigation in these areas. It can also serve as a valuable, fully characterized reference standard in the analytical development and quality control of drug substances.

References

Potential Physiological Effects of Triacontyl Acetate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct research on the physiological effects of Triacontyl acetate in mammalian systems is limited. This document synthesizes available information on its constituent components, triacontanol and acetate, and the metabolism of analogous long-chain esters and fatty acids to provide a scientifically inferred guide for research and development professionals. The proposed metabolic pathways, physiological effects, and experimental protocols are based on established biochemical principles and require experimental validation for this compound itself.

Introduction

This compound is a long-chain ester composed of a 30-carbon fatty alcohol (triacontanol) and an acetyl group. While extensively studied as a plant growth regulator, its effects on mammalian physiology are not well-documented. This guide explores the potential physiological effects of this compound by examining the metabolic fate and biological activities of its constituent parts. Upon administration, it is hypothesized that this compound would be hydrolyzed by esterases to yield triacontanol and acetic acid. These metabolites would then enter their respective metabolic and signaling pathways.

Proposed Metabolic Pathway of this compound

The initial metabolic step for this compound in mammals is likely the hydrolysis of the ester bond by carboxylesterases, which are abundant in the liver, intestines, and blood. This reaction would release triacontanol and acetate.

  • Triacontanol Metabolism: As a very long-chain fatty alcohol (VLCFA-OH), triacontanol is expected to be oxidized to its corresponding carboxylic acid, triacontanoic acid (also known as melissic acid), via the action of fatty alcohol dehydrogenase and fatty aldehyde dehydrogenase. Due to its chain length (>22 carbons), triacontanoic acid would then undergo peroxisomal β-oxidation.[1][2][3] This process shortens the carbon chain, producing acetyl-CoA and medium-chain acyl-CoAs that can then enter mitochondrial β-oxidation for energy production.[2][4]

  • Acetate Metabolism: The released acetate would enter the systemic circulation and can be converted to acetyl-CoA by acetyl-CoA synthetase. Acetyl-CoA is a central molecule in metabolism, participating in the tricarboxylic acid (TCA) cycle for energy production or serving as a substrate for lipid synthesis and acetylation reactions.

Metabolic Pathway of this compound TA This compound Esterases Carboxylesterases TA->Esterases Triacontanol Triacontanol (VLCFA-OH) Esterases->Triacontanol Acetate Acetate Esterases->Acetate FAD_FALD Fatty Alcohol/Aldehyde Dehydrogenase Triacontanol->FAD_FALD ACSS Acetyl-CoA Synthetase Acetate->ACSS Triacontanoic_Acid Triacontanoic Acid (VLCFA) FAD_FALD->Triacontanoic_Acid Peroxisome Peroxisomal β-oxidation Triacontanoic_Acid->Peroxisome AcetylCoA Acetyl-CoA Peroxisome->AcetylCoA Mitochondria Mitochondrial β-oxidation Peroxisome->Mitochondria ACSS->AcetylCoA TCA_Cycle TCA Cycle AcetylCoA->TCA_Cycle Lipid_Synthesis Lipid Synthesis & Acetylation Reactions AcetylCoA->Lipid_Synthesis

Caption: Proposed metabolic pathway of this compound in mammals.

Potential Physiological Effects and Signaling Pathways

The physiological effects of this compound would be the composite of the actions of its metabolites.

Effects Related to Triacontanol and Triacontanoic Acid

Direct evidence for the physiological effects of triacontanol in mammals is scarce; however, it is considered to have low toxicity.[5][6] The effects of its metabolite, triacontanoic acid, can be inferred from studies on very long-chain fatty acids (VLCFAs).

  • Lipid Metabolism: Triacontanoic acid is a component of D-003, a mixture of VLCFAs purified from sugar cane wax, which has demonstrated antiplatelet and cholesterol-lowering activities in animal models.[7] The mechanism for cholesterol reduction may involve the regulation of HMG-CoA reductase activity.

  • Peroxisomal Function: The metabolism of triacontanoic acid is dependent on functional peroxisomes.[1][2] Therefore, administration of this compound could potentially modulate peroxisomal activity. Disorders of peroxisomal biogenesis or β-oxidation lead to the accumulation of VLCFAs, highlighting their importance in lipid homeostasis.[8]

Signaling of Triacontanoic Acid Triacontanoic_Acid Triacontanoic Acid Peroxisome Peroxisomal β-oxidation Triacontanoic_Acid->Peroxisome Lipid_Metabolism Modulation of Lipid Metabolism Peroxisome->Lipid_Metabolism Cholesterol Cholesterol-lowering (inferred) Lipid_Metabolism->Cholesterol Platelet Antiplatelet Activity (inferred) Lipid_Metabolism->Platelet

Caption: Inferred signaling of Triacontanoic Acid.
Effects Related to Acetate

Acetate is a well-characterized short-chain fatty acid (SCFA) with diverse physiological roles.

  • Metabolic Regulation: As a precursor for acetyl-CoA, acetate is a key player in cellular energy metabolism.

  • GPCR Signaling: Acetate can act as a signaling molecule by activating G-protein coupled receptors, primarily Free Fatty Acid Receptor 2 (FFAR2, also known as GPR43).[9] Activation of FFAR2 is involved in regulating insulin secretion, inflammation, and appetite.

  • Epigenetic Modification: Acetyl-CoA derived from acetate can be used for histone acetylation, thereby influencing gene expression.

Acetate Signaling Pathways Acetate Acetate ACSS Acetyl-CoA Synthetase Acetate->ACSS FFAR2 FFAR2 (GPR43) Acetate->FFAR2 AcetylCoA Acetyl-CoA ACSS->AcetylCoA TCA_Cycle TCA Cycle AcetylCoA->TCA_Cycle Histone_Acetylation Histone Acetylation AcetylCoA->Histone_Acetylation Gene_Expression Altered Gene Expression Histone_Acetylation->Gene_Expression G_Protein G-protein Signaling FFAR2->G_Protein Downstream Downstream Effects (e.g., Insulin Secretion, Inflammation) G_Protein->Downstream

Caption: Major signaling pathways of acetate.

Quantitative Data

Direct quantitative data on the physiological effects of this compound in mammals is not available in the public domain. The following table summarizes data related to its metabolites.

ParameterCompoundSpeciesDose/ConcentrationEffectReference
Acute Oral Toxicity (LD50)TriacontanolMouse18750 mg/kgNon-toxic[5]
Acute Oral Toxicity (LD50)TriacontanolRat>15000 mg/kgVery low toxicity[6]

Experimental Protocols

The following are generalized protocols that can be adapted for studying the physiological effects of this compound.

In Vitro Hydrolysis of this compound

Objective: To determine the rate and extent of this compound hydrolysis by mammalian esterases.

Methodology:

  • Prepare liver microsomes or recombinant carboxylesterases.

  • Incubate this compound at various concentrations with the enzyme preparation in a suitable buffer at 37°C.

  • At various time points, quench the reaction (e.g., with acetonitrile).

  • Analyze the samples for the disappearance of this compound and the appearance of triacontanol using LC-MS/MS.

  • Determine kinetic parameters (Km and Vmax).

ADME (Absorption, Distribution, Metabolism, and Excretion) Studies in Rodents

Objective: To characterize the pharmacokinetic profile of this compound and its metabolites.

Methodology:

  • Formulate this compound for oral (p.o.) and intravenous (i.v.) administration.

  • Administer the compound to rodents (e.g., rats or mice).

  • Collect blood samples at various time points post-dosing.

  • Collect urine and feces over a specified period.

  • Extract this compound, triacontanol, and triacontanoic acid from the biological matrices.

  • Quantify the concentrations using a validated LC-MS/MS method.

  • Calculate pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, half-life, bioavailability).

ADME Experimental Workflow cluster_in_vivo In Vivo Administration cluster_analysis Sample Analysis Formulation Formulate this compound (p.o. & i.v.) Dosing Administer to Rodents Formulation->Dosing Sampling Collect Blood, Urine, Feces at Timed Intervals Dosing->Sampling Extraction Extract Analytes from Biological Matrices Sampling->Extraction Quantification LC-MS/MS Quantification Extraction->Quantification PK_Analysis Pharmacokinetic Analysis Quantification->PK_Analysis

Caption: General workflow for ADME studies of this compound.
In Vivo Assessment of Cholesterol-Lowering Effects

Objective: To evaluate the effect of this compound on plasma lipid profiles.

Methodology:

  • Use a suitable animal model of hypercholesterolemia (e.g., rats fed a high-fat diet).

  • Administer this compound orally at various dose levels for a specified duration.

  • Include a vehicle control group and a positive control group (e.g., a statin).

  • At the end of the study, collect blood samples and measure plasma total cholesterol, LDL-C, HDL-C, and triglycerides using standard enzymatic assays.

  • Perform statistical analysis to determine significant differences between treatment groups.

Conclusion for Drug Development Professionals

This compound represents a molecule with a currently uncharacterized profile in mammalian physiology. Based on the known biological activities of its constituent components, it is plausible that this compound could influence lipid metabolism and cellular signaling. The low toxicity profile of triacontanol is a favorable characteristic. However, the very long-chain nature of triacontanol suggests that its metabolism will be reliant on peroxisomal function, which could be a point of consideration for specific disease states.

For researchers and drug development professionals, the primary next steps should involve in vitro and in vivo studies to confirm the hypothesized metabolic pathways and to directly assess the physiological effects of this compound. The experimental protocols outlined in this guide provide a starting point for such investigations. A thorough understanding of the ADME and pharmacokinetic properties of this compound will be crucial in determining its potential as a therapeutic agent.

References

An In-depth Technical Guide to Triacontyl Acetate and its Relation to Plant Epicuticular Wax

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

The plant cuticle serves as the primary protective barrier between the plant and its environment, with the outermost layer of epicuticular wax playing a critical role in this defense. This technical guide provides a comprehensive examination of triacontyl acetate, a long-chain wax ester found within this protective layer. The document details the chemical and physical properties of this compound, its biosynthesis within the complex metabolic pathways of plant epidermal cells, and its function as a component of the epicuticular wax matrix. Furthermore, this guide presents detailed experimental protocols for the extraction and analysis of these waxes and illustrates the underlying biochemical and regulatory networks through structured diagrams. This synthesis of information aims to provide a foundational resource for professionals engaged in plant science, natural product chemistry, and the development of novel pharmaceuticals derived from botanical sources.

Introduction to this compound and Epicuticular Wax

The aerial surfaces of most terrestrial plants are covered by a cuticle, a hydrophobic layer essential for adapting to the environment.[1] This cuticle is composed of a cutin polymer matrix embedded with intracuticular waxes and is coated by a surface layer of epicuticular wax.[1] This external wax layer is the first line of defense, providing protection against non-stomatal water loss, UV radiation, pathogens, and insects.[1][2][3]

Epicuticular waxes are complex mixtures of hydrophobic lipids, primarily very-long-chain fatty acids (VLCFAs) and their derivatives, including alkanes, aldehydes, alcohols, ketones, and esters.[2][3] Among these are wax esters, which are formed from the esterification of a fatty acid with a fatty alcohol. This compound (C32H64O2) is a specific very-long-chain wax ester composed of a 30-carbon alcohol (triacontanol) and an acetyl group. Triacontanol itself is a known plant growth regulator, suggesting that its esterified form may also play a role in plant physiology beyond its structural function in the wax layer.[4][5] This guide explores the multifaceted relationship between this compound and the protective epicuticular wax of plants.

Physicochemical Properties of this compound

This compound is a saturated long-chain ester. Its significant chain length imparts a highly hydrophobic and solid nature at ambient temperatures, which is characteristic of many wax components. A summary of its key chemical and physical properties is presented in Table 1.

PropertyValueReference(s)
Molecular Formula C32H64O2[6][7][8]
Molecular Weight 480.85 g/mol
Physical Form Solid
Boiling Point 436.4 °C at 760 mmHg[6][7]
Density 0.858 g/cm³[6][7]
Refractive Index 1.455[6][7]
Storage Temperature 2-8°C[6][9]
Topological Polar Surface Area 26.3 Ų[8][9]
Solubility Soluble in organic solvents (e.g., ethanol, chloroform); insoluble in water.[7]

Table 1. Physicochemical properties of this compound.

Role and Composition within Epicuticular Wax

Plant epicuticular waxes form a crystalline or amorphous layer on the cuticle surface, and their composition varies significantly between species and is influenced by environmental conditions.[2] This wax is a complex mixture, and while specific quantitative data for this compound is not widely documented, the general composition of plant waxes is well-characterized.[10][11] Long-chain esters are a major constituent, contributing to the structural integrity and hydrophobicity of the wax barrier.

The function of the epicuticular wax layer is multifaceted:

  • Water Repellency: The primary role is to minimize water loss from the plant surface, a critical function for drought tolerance.[1][12]

  • Defense: It acts as a physical barrier against fungal pathogens and insect herbivores.[3][13][14] The chemical composition can also act as a signaling molecule, either deterring or, in some cases, being exploited by pathogens.[3][13]

  • UV Protection: The wax layer can reflect or scatter harmful UV radiation.[2]

The relative abundance of different compound classes in epicuticular wax is a key determinant of its properties. Table 2 provides an example of the chemical composition of epicuticular wax from the adaxial (upper) side of Rosa canina leaves, illustrating a typical distribution of compound classes.

Compound ClassRelative Abundance (%)Key Components
n-Alkanes 52%C27, C29, C31
Primary Alcohols 18%C24, C26, C28
Alkyl Esters 12%C40-C52
Secondary Alcohols 5%C29, C31
Other ~3%Alkenols, Benzyl Esters, Triterpenoids

Table 2. Example composition of epicuticular wax from the adaxial side of Rosa canina leaves. Data is adapted from a study on rose leaf waxes and serves as a general representation.[15]

Biosynthesis of this compound

The biosynthesis of cuticular wax components, including this compound, is a multi-step process that originates with fatty acid synthesis in the plastids of epidermal cells and is completed in the endoplasmic reticulum (ER).[1][12] The pathway can be divided into three major stages: VLCFA elongation, modification into functional groups, and export to the plant surface.

  • Fatty Acid Elongation: The process begins with C16 and C18 fatty acids synthesized in the plastids. These are transported to the ER and converted to acyl-CoAs. Here, the Fatty Acid Elongase (FAE) complex sequentially adds two-carbon units from malonyl-CoA to the acyl chain, creating very-long-chain fatty acids (VLCFAs).[3][12] To produce the triacontanol (C30) precursor for this compound, the chain is elongated to a C30 acyl-CoA.

  • Acyl-CoA Modification (Alcohol-Forming Pathway): The C30 acyl-CoA is then shunted into one of two primary modification pathways. For this compound synthesis, it enters the alcohol-forming pathway. A fatty acyl-CoA reductase (FAR) enzyme reduces the C30 acyl-CoA to its corresponding primary alcohol, 1-triacontanol.[12][16]

  • Esterification: In the final step, the 1-triacontanol molecule is esterified. Unlike longer-chain wax esters that condense a fatty alcohol with a fatty acyl-CoA, this compound is formed by the transfer of an acetyl group from acetyl-CoA to 1-triacontanol. This reaction is catalyzed by an acetyltransferase, which is a type of wax synthase (WS) enzyme.[3][17]

  • Export: The synthesized wax components are then exported from the ER to the plasma membrane and subsequently transported through the cell wall to the cuticle surface, a process mediated by ATP Binding Cassette (ABC) transporters.[12][16]

G cluster_plastid Plastid cluster_er Endoplasmic Reticulum (ER) cluster_export Export AcetylCoA_p Acetyl-CoA MalonylCoA_p Malonyl-CoA AcetylCoA_p->MalonylCoA_p ACC C16_C18_AcylCoA C16-C18 Acyl-CoA C16_C18_FA C16-C18 Fatty Acids MalonylCoA_p->C16_C18_FA FAS C16_C18_FA->C16_C18_AcylCoA LACS VLCFA_CoA C30 Acyl-CoA C16_C18_AcylCoA->VLCFA_CoA FAE Complex (+ Malonyl-CoA) Triacontanol 1-Triacontanol VLCFA_CoA->Triacontanol FAR TriacontylAcetate This compound Triacontanol->TriacontylAcetate PM Plasma Membrane TriacontylAcetate->PM ABC Transporters AcetylCoA_er Acetyl-CoA AcetylCoA_er->TriacontylAcetate Acetyltransferase (WS) Cuticle Epicuticular Wax Layer PM->Cuticle LTPs

Caption: Biosynthesis pathway of this compound in plant epidermal cells.

Regulation of Wax Biosynthesis

The production of epicuticular wax is a highly regulated process, often induced by environmental stresses such as drought. This regulation occurs primarily at the transcriptional level, where specific transcription factors (TFs) activate or repress the expression of wax biosynthesis genes (e.g., KCS, FAR, WSD1). In model plants like Arabidopsis, several key TFs have been identified.[1][16]

  • MYB Transcription Factors (MYB96, MYB94): These TFs are key positive regulators that are activated by abscisic acid (ABA), a plant hormone involved in drought stress response. They directly bind to the promoters of wax biosynthesis genes to upregulate their expression.

  • SHINE (SHN1)/WAX INDUCER (WIN1): These are AP2/ERF family TFs that play a central role in activating the entire cutin and wax biosynthesis pathway.

  • WRINKLED1 (WRI1): Another AP2/ERF family TF that has been shown to regulate wax production.[1]

These TFs form a regulatory network that allows the plant to modulate its wax layer thickness and composition in response to changing environmental conditions, thereby enhancing its survival.

G Drought Drought Stress ABA Abscisic Acid (ABA) Drought->ABA induces MYB96 MYB96 / MYB94 ABA->MYB96 activates SHN1 SHN1 / WIN1 MYB96->SHN1 WaxGenes Wax Biosynthesis Genes (KCS, FAR, WSD1, etc.) MYB96->WaxGenes upregulates SHN1->WaxGenes upregulates WaxProduction Increased Epicuticular Wax WaxGenes->WaxProduction leads to

Caption: Transcriptional regulation of epicuticular wax biosynthesis under drought stress.

Experimental Protocols

The analysis of this compound requires its initial extraction from the plant tissue followed by chemical identification and quantification.

Protocol 1: Epicuticular Wax Extraction by Solvent Immersion

This protocol describes the removal of epicuticular waxes with minimal contamination from intracuticular lipids.[2][18]

Objective: To isolate the total epicuticular wax from a plant surface.

Materials:

  • Fresh plant material (e.g., leaves)

  • Chloroform or hexane (analytical grade)

  • Glass beakers

  • Forceps

  • Pre-weighed glass vials

  • Nitrogen gas stream or rotary evaporator

  • Internal standard (e.g., n-tetracosane)

Procedure:

  • Determine the surface area of the plant material if quantification per unit area is required.

  • Using forceps, briefly immerse the plant material (e.g., a leaf) in a beaker containing chloroform for 30-60 seconds. Agitate gently.[2][10] The short duration is critical to prevent the dissolution of intracuticular waxes.

  • Remove the plant material and transfer the solvent extract to a pre-weighed vial. It is advisable to add a known amount of an internal standard to the vial before evaporation for accurate quantification.

  • Evaporate the solvent completely using a gentle stream of nitrogen or a rotary evaporator at a temperature below 40°C.

  • The dried residue is the epicuticular wax extract. Weigh the vial again to determine the total wax yield and store it at -20°C until analysis.

Protocol 2: Analysis and Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the standard method for separating, identifying, and quantifying the individual components of a complex wax mixture.[2][10]

Objective: To identify and quantify this compound in a wax extract.

Materials:

  • Dried wax extract from Protocol 1

  • Derivatization reagent (e.g., BSTFA for silylating alcohols)

  • Pyridine (anhydrous)

  • Hexane or Chloroform (HPLC grade)

  • GC-MS system with a capillary column (e.g., DB-5ms)

Procedure:

  • Derivatization: Many wax components, particularly alcohols, require derivatization to increase their volatility for GC analysis. Dissolve a known amount of the wax extract in pyridine and add BSTFA. Heat the mixture at 70°C for 30 minutes to convert hydroxyl-containing compounds to their trimethylsilyl (TMSi) derivatives.[15]

  • Sample Preparation: After cooling, evaporate the derivatization reagents under nitrogen and re-dissolve the derivatized wax in hexane to a final concentration of approximately 1 mg/mL.

  • GC-MS Analysis:

    • Inject 1 µL of the sample into the GC-MS.

    • Injector: Splitless mode, 280-300°C.

    • Carrier Gas: Helium at a constant flow of ~1 mL/min.

    • Oven Program: An example program is: initial temperature of 150°C for 2 min, ramp at 10°C/min to 320°C, and hold for 20 min.[19]

    • Mass Spectrometer: Use electron ionization (EI) at 70 eV and scan a mass range of m/z 50-850.[10]

  • Data Analysis:

    • Identify the peak corresponding to this compound by its specific retention time and mass spectrum fragmentation pattern, comparing it to a pure standard if available.

    • Quantify the amount of this compound by comparing its integrated peak area to the peak area of the known amount of internal standard added earlier.

G Plant Plant Material (e.g., Leaf) Extraction Solvent Extraction (Chloroform, 30-60s) Plant->Extraction AddIS Add Internal Standard (e.g., Tetracosane) Extraction->AddIS Evaporation Solvent Evaporation (Nitrogen Stream) AddIS->Evaporation WaxExtract Crude Wax Extract Evaporation->WaxExtract Derivatization Derivatization (Optional) (e.g., Silylation with BSTFA) WaxExtract->Derivatization GCMS GC-MS Analysis Derivatization->GCMS Analysis Data Analysis: - Identification (Mass Spectra) - Quantification (vs. Internal Std) GCMS->Analysis

Caption: General experimental workflow for the extraction and analysis of epicuticular wax.

Conclusion and Future Directions

This compound is an integral, albeit specific, component of the complex lipid matrix that constitutes plant epicuticular wax. Its biosynthesis follows the well-established pathways of VLCFA elongation and modification within the ER, regulated by a network of transcription factors responsive to environmental cues. While detailed protocols for the general extraction and analysis of epicuticular waxes are robust, a significant gap remains in the literature regarding the specific quantification of this compound across a wide range of plant species.

Future research should be directed towards:

  • Quantitative Profiling: Systematically identifying and quantifying this compound in various plant species, particularly those known for thick wax layers or high stress tolerance, to understand its distribution and abundance.

  • Enzyme Characterization: Isolating and characterizing the specific acetyltransferase(s) responsible for the final esterification step to produce this compound.

  • Functional Analysis: Elucidating the precise contribution of this compound to the physicochemical properties of the wax barrier and its potential role in plant-pathogen or plant-insect interactions.

A deeper understanding of this and other wax components holds significant potential for applications ranging from agricultural biotechnology, where enhancing wax layers could improve crop resilience, to the development of novel biocompatible materials for the pharmaceutical industry.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Triacontyl Acetate via Fischer Esterification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of Triacontyl acetate, a long-chain ester, through the Fischer esterification of 1-triacontanol and glacial acetic acid using a sulfuric acid catalyst. The protocol includes reaction setup, monitoring, product isolation, and purification by recrystallization. Characterization of the final product using melting point, Infrared (IR) spectroscopy, and Nuclear Magnetic Resonance (NMR) spectroscopy is also described. All quantitative data is summarized for clarity, and visual diagrams of the workflow and reaction mechanism are provided.

Introduction

This compound (CH₃COO(CH₂)₂₉CH₃) is a long-chain wax ester. Such esters are of interest in various fields, including cosmetics, pharmaceuticals, and as components of synthetic waxes. The Fischer esterification is a classic and straightforward method for the synthesis of esters from a carboxylic acid and an alcohol in the presence of an acid catalyst.[1][2] This application note details a reliable method for the synthesis of this compound from commercially available 1-triacontanol and acetic acid. The equilibrium of the reaction is shifted towards the product by using an excess of acetic acid and, optionally, by the removal of water.

Physicochemical Properties of Reactants and Product

A summary of the key physical and chemical properties of the reactants and the final product is presented in Table 1.

CompoundMolecular FormulaMolar Mass ( g/mol )Melting Point (°C)Boiling Point (°C)
1-TriacontanolC₃₀H₆₂O438.8187>300
Glacial Acetic AcidC₂H₄O₂60.0516.6118
This compoundC₃₂H₆₄O₂480.8575436.4 (Predicted)[3]

Experimental Protocols

Synthesis of this compound

Materials:

  • 1-Triacontanol (C₃₀H₆₂O)

  • Glacial Acetic Acid (CH₃COOH)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Toluene (optional, for Dean-Stark setup)

  • Sodium Bicarbonate (NaHCO₃), 5% aqueous solution

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Hexane

  • Ethyl Acetate

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Dean-Stark apparatus (optional)

  • Separatory funnel

  • Büchner funnel and flask

  • Rotary evaporator

  • Beakers and Erlenmeyer flasks

  • Melting point apparatus

  • IR Spectrometer

  • NMR Spectrometer

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 1-triacontanol (e.g., 10.0 g, 22.8 mmol).

  • Add an excess of glacial acetic acid (e.g., 60 mL, ~1.05 mol), which will also serve as the solvent.

  • Slowly and carefully add concentrated sulfuric acid (e.g., 1 mL) to the stirred mixture.

  • Attach a reflux condenser to the flask. If using a Dean-Stark trap to remove water and drive the reaction to completion, place it between the flask and the condenser and fill the trap with a suitable solvent like toluene.

  • Heat the reaction mixture to a gentle reflux (approximately 110-120 °C) and maintain for 4-6 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the 1-triacontanol spot.

  • After the reaction is complete, allow the mixture to cool to room temperature.

Work-up and Isolation
  • Carefully pour the cooled reaction mixture into a separatory funnel containing 100 mL of cold water.

  • Extract the product with a non-polar solvent such as hexane or ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash sequentially with 50 mL of water, 50 mL of 5% sodium bicarbonate solution (to neutralize the excess acetic and sulfuric acids - check the aqueous layer with pH paper to ensure it is basic), and finally with 50 mL of brine.[1]

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter off the drying agent and remove the solvent using a rotary evaporator to yield the crude this compound as a waxy solid.

Purification by Recrystallization
  • Dissolve the crude solid in a minimum amount of a hot solvent mixture, such as hexane/ethyl acetate. Start by dissolving the solid in hot ethyl acetate and then slowly add hot hexane until the solution becomes slightly cloudy. Add a few drops of hot ethyl acetate to redissolve the precipitate.[4][5]

  • Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to promote crystallization.

  • Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of cold hexane to remove any remaining impurities.

  • Dry the crystals under vacuum to obtain pure this compound.

Characterization Data

The purified this compound should be characterized to confirm its identity and purity.

ParameterExpected Result
Appearance White to off-white waxy solid
Melting Point 75 °C
Purity (by GC) >98%
Yield 85-95% (typical)
Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show the following characteristic absorption bands.[6][7][8]

Wavenumber (cm⁻¹)Assignment
~2918 and ~2850C-H stretching (alkane CH₂)
~1740C=O stretching (ester)
~1240C-O stretching (acetate)
~1040C-O stretching
Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra should be recorded in a suitable deuterated solvent, such as CDCl₃.

¹H NMR (CDCl₃): [9]

  • δ ~4.05 ppm (triplet, 2H): -O-CH ₂- protons adjacent to the ester oxygen.

  • δ ~2.05 ppm (singlet, 3H): -C(=O)-CH ₃ protons of the acetate group.

  • δ ~1.60 ppm (multiplet, 2H): -O-CH₂-CH ₂- protons.

  • δ ~1.25 ppm (broad singlet, 54H): Methylene (-CH ₂-) protons of the long alkyl chain.

  • δ ~0.88 ppm (triplet, 3H): Terminal methyl (-CH ₃) protons of the triacontyl chain.

¹³C NMR (CDCl₃): [10]

  • δ ~171.1 ppm: Carbonyl carbon (-C =O).

  • δ ~64.7 ppm: Carbon of the methylene group attached to the ester oxygen (-O-C H₂-).

  • δ ~31.9 - 22.7 ppm: Carbons of the long methylene chain.

  • δ ~21.1 ppm: Methyl carbon of the acetate group (-C(=O)-C H₃).

  • δ ~14.1 ppm: Terminal methyl carbon of the triacontyl chain.

Visualizations

Fischer_Esterification cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_products Products 1-Triacontanol 1-Triacontanol Catalyst H₂SO₄ (cat.) Acetic_Acid Acetic Acid Triacontyl_Acetate This compound Catalyst->Triacontyl_Acetate + Water Water Catalyst->Water + Heat Reflux

Caption: Fischer Esterification of 1-Triacontanol.

Synthesis_Workflow start Start: Mix Reactants (1-Triacontanol, Acetic Acid, H₂SO₄) reflux Reflux Reaction (4-6 hours) start->reflux workup Work-up: - Quench with Water - Extract with Organic Solvent - Wash with NaHCO₃ and Brine reflux->workup dry Dry Organic Layer (Anhydrous Na₂SO₄) workup->dry evaporate Evaporate Solvent (Rotary Evaporator) dry->evaporate crude_product Crude this compound evaporate->crude_product recrystallize Recrystallization (e.g., Hexane/Ethyl Acetate) crude_product->recrystallize filter_dry Filter and Dry Crystals recrystallize->filter_dry final_product Pure this compound filter_dry->final_product characterize Characterization: - Melting Point - IR Spectroscopy - NMR Spectroscopy final_product->characterize

Caption: Experimental workflow for this compound synthesis.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Concentrated sulfuric acid is highly corrosive. Handle with extreme care.

  • Glacial acetic acid is corrosive and has a strong odor.

  • Organic solvents are flammable. Keep away from open flames and ignition sources.

  • Dispose of all chemical waste according to institutional guidelines.

References

Application Notes and Protocols for the Extraction of Triacontyl Acetate from Plant Materials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triacontyl acetate (C₃₂H₆₄O₂) is a long-chain fatty acid ester, specifically an ester of triacontanol and acetic acid.[1][2][3] It is a waxy substance found in the epicuticular wax of various plants, which serves as a protective barrier against environmental stressors.[4] The lipophilic nature of this compound makes it a compound of interest for applications in cosmetics, as a fragrance ingredient, and potentially in the development of lubricants and industrial coatings.[1] Its isolation from plant sources is a critical step for further research and development.

These application notes provide a comprehensive guide to the extraction, purification, and analysis of this compound from plant materials. While specific quantitative data on the concentration of this compound in various plant species is not extensively available in public literature, this document offers detailed protocols to enable researchers to generate such data.[5][6]

Data Presentation: A Framework for Quantitative Analysis

Due to the limited availability of specific quantitative data for this compound in the literature, the following tables are presented as a template for researchers to populate with their own experimental results. The provided protocols for extraction and quantification will allow for the systematic collection of these values.

Table 1: Comparison of Extraction Methods for this compound

Extraction MethodSolventTemperature (°C)DurationPurity (%)Yield (mg/kg of dry plant material)Notes
Cold Solvent DipChloroformRoom Temperature2 x 60sData to be determinedData to be determinedMinimizes extraction of intracellular lipids.
Soxhlet Extractionn-HexaneBoiling point of solvent6-8 hoursData to be determinedData to be determinedMore exhaustive extraction, may co-extract other lipids.[7]
Ultrasound-Assisted Extraction (UAE)n-Hexane or Ethyl Acetate25-3030-60 minData to be determinedData to be determinedEfficient and rapid method.[4]
Microwave-Assisted Extraction (MAE)EthanolOptimized (e.g., 80°C)15-40 minData to be determinedData to be determinedRequires specialized equipment; reduced solvent usage.[7]

Table 2: Quantitative Analysis of this compound in Various Plant Species

Plant SpeciesCommon NamePlant OrganExtraction MethodAnalytical MethodThis compound Concentration (µg/g of dry weight)Reference
Data to be determinedData to be determinede.g., Leaves, Barke.g., Soxhlete.g., GC-MSData to be determined[Your Reference]
Data to be determinedData to be determinede.g., Leaves, Barke.g., UAEe.g., HPLC-ELSDData to be determined[Your Reference]

Experimental Protocols

The following protocols provide detailed methodologies for the extraction, purification, and analysis of this compound from plant materials.

Protocol 1: Sample Preparation
  • Collection and Identification : Collect fresh plant material. It is crucial to have the plant species properly identified.

  • Cleaning and Drying : Gently wash the plant material with distilled water to remove any surface debris. Air-dry or use a laboratory oven at a low temperature (40-50°C) to achieve a constant weight.[7]

  • Grinding : Grind the dried plant material into a fine powder using a mechanical grinder. This increases the surface area for efficient extraction.[7]

Protocol 2: Extraction of this compound

Method A: Cold Solvent Dip (for Epicuticular Waxes)

This method is ideal for isolating surface waxes with minimal contamination from internal lipids.

  • Materials :

    • Powdered, dried plant material

    • Chloroform (HPLC grade)[6]

    • Beakers and forceps

    • Filter paper

    • Rotary evaporator

  • Procedure :

    • Weigh the powdered plant material.

    • In a beaker, fully immerse the plant material in chloroform at room temperature.

    • Gently agitate for 60 seconds.[6]

    • Decant the chloroform extract.

    • Repeat the dipping process with fresh chloroform for another 60 seconds to ensure complete extraction of epicuticular waxes.[6]

    • Combine the chloroform extracts.

    • Filter the combined extract to remove any solid plant debris.[6]

    • Evaporate the solvent using a rotary evaporator at a temperature below 40°C to obtain the crude wax extract.[6]

    • Dry the crude extract under a gentle stream of nitrogen.

Method B: Soxhlet Extraction (Exhaustive Extraction)

This is a more exhaustive method suitable for obtaining a higher yield of total lipids, including this compound.

  • Materials :

    • Powdered, dried plant material (20-30 g)[4][7]

    • n-Hexane (250-300 mL)[4][7]

    • Soxhlet apparatus (round-bottom flask, extraction chamber, condenser)[4]

    • Cellulose thimble[4][7]

    • Heating mantle[4]

    • Rotary evaporator[4]

  • Procedure :

    • Place the weighed, powdered plant material into a cellulose thimble.[4][7]

    • Place the thimble inside the Soxhlet extraction chamber.[4][7]

    • Add n-hexane to the round-bottom flask.[4][7]

    • Assemble the Soxhlet apparatus and heat the solvent to its boiling point.[7]

    • Allow the extraction to proceed for 6-8 hours.[7]

    • After extraction, let the apparatus cool down.

    • Recover the n-hexane from the extract using a rotary evaporator to yield the crude lipid extract.[7]

Protocol 3: Purification by Column Chromatography

This protocol is essential for isolating this compound from the crude extract.

  • Materials :

    • Crude wax extract

    • Silica gel (for column chromatography)

    • Glass column

    • Solvent system (e.g., a gradient of n-hexane and ethyl acetate)

    • Collection vials

    • Thin Layer Chromatography (TLC) plates

  • Procedure :

    • Prepare a silica gel slurry in n-hexane and pack it into the glass column.

    • Dissolve the crude extract in a minimal amount of n-hexane and load it onto the top of the silica gel column.

    • Elute the column with a gradient of increasing polarity, starting with 100% n-hexane and gradually introducing ethyl acetate.

    • Collect fractions in separate vials.

    • Monitor the separation of compounds in the collected fractions using TLC.

    • Combine the fractions containing the purified this compound (identified by comparison with a standard or by further analysis).

    • Evaporate the solvent from the combined fractions to obtain the purified this compound.

Protocol 4: Quantification and Identification

Method A: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds like this compound.

  • Materials :

    • Purified this compound extract

    • Internal standard (e.g., n-tetracosane)

    • Solvent (e.g., hexane or chloroform)

    • GC-MS system with a suitable capillary column (e.g., DB-5ms)

  • Procedure :

    • Sample Preparation : Accurately weigh a known amount of the dried extract (e.g., 1 mg) and dissolve it in 1 mL of solvent. Add a known amount of the internal standard.[6]

    • GC-MS Analysis :

      • Injector : Splitless mode, 280°C.

      • Carrier Gas : Helium at a constant flow rate (e.g., 1 mL/min).

      • Oven Program : Initial temperature of 150°C, hold for 2 minutes, then ramp at 10°C/minute to 320°C and hold for 20 minutes.[8]

      • Mass Spectrometer : Electron ionization (EI) at 70 eV, scanning a mass range of m/z 50-850.[6]

    • Quantification : Identify the peak corresponding to this compound based on its retention time and mass spectrum. Prepare a calibration curve using a pure standard of this compound with the internal standard to quantify the amount in the sample.[6]

Method B: High-Performance Liquid Chromatography with Evaporative Light Scattering Detector (HPLC-ELSD)

This method is suitable for non-volatile compounds and avoids the need for derivatization.

  • Materials :

    • Purified this compound extract

    • HPLC system with an ELSD detector

    • Reversed-phase C18 or C30 column

    • Mobile phase solvents (e.g., methanol, dichloromethane, acetonitrile)

  • Procedure :

    • Sample Preparation : Dissolve a known amount of the dried extract in a suitable solvent and filter through a 0.45 µm syringe filter.[6]

    • HPLC-ELSD Analysis :

      • Column : C18 or C30 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[6]

      • Mobile Phase : A gradient elution is typically used for complex lipid mixtures.

      • Flow Rate : 0.5 - 1.0 mL/min.

      • ELSD Settings : Nebulizer temperature: 30-40°C; Evaporator tube temperature: 50-60°C; Gas flow rate (Nitrogen): 1.5 - 2.0 L/min.[6]

    • Quantification : Generate a calibration curve using a pure standard of this compound. The ELSD response is often non-linear, so a logarithmic or power function may be needed for the calibration curve. Quantify the this compound in the sample by comparing its peak area to the calibration curve.[6]

Mandatory Visualizations```dot

// Node Definitions PlantMaterial [label="Dried, Powdered\nPlant Material", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Extraction [label="Extraction\n(e.g., Soxhlet with n-Hexane)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Filtration [label="Filtration", fillcolor="#FBBC05", fontcolor="#202124"]; Evaporation [label="Solvent Evaporation\n(Rotary Evaporator)", fillcolor="#34A853", fontcolor="#FFFFFF"]; CrudeExtract [label="Crude Wax Extract", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; Purification [label="Purification\n(Column Chromatography)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PurifiedFractions [label="Purified Triacontyl\nAcetate Fractions", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; FinalEvaporation [label="Solvent Evaporation", fillcolor="#34A853", fontcolor="#FFFFFF"]; FinalProduct [label="Pure this compound", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Analysis [label="Analysis\n(GC-MS or HPLC-ELSD)", fillcolor="#FBBC05", fontcolor="#202124"];

// Edges PlantMaterial -> Extraction; Extraction -> Filtration; Filtration -> Evaporation; Evaporation -> CrudeExtract; CrudeExtract -> Purification; Purification -> PurifiedFractions; PurifiedFractions -> FinalEvaporation; FinalEvaporation -> FinalProduct; FinalProduct -> Analysis; }

Caption: Logical flow of the GC-MS analysis for this compound.

References

Triacontyl Acetate as a Plant Growth Regulator: Application Notes and Experimental Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triacontyl acetate, the acetate ester of triacontanol, is a potent plant growth regulator that has demonstrated significant potential in enhancing plant growth, yield, and overall physiological performance. While much of the existing research has focused on triacontanol, it is widely understood that this compound likely serves as a precursor, hydrolyzing to triacontanol to exert its biological effects. This document provides detailed application notes and experimental protocols for the use of this compound in a research setting.

Triacontanol, and by extension this compound, has been shown to influence a wide array of physiological and biochemical processes in plants. These include improvements in photosynthesis, nutrient uptake, and the activity of key enzymes.[1] The rapid effects observed following application suggest the involvement of a secondary messenger system, with L(+)-adenosine being a key identified component.[2][3]

Data Presentation

The following tables summarize the quantitative effects of triacontanol application on various plant species. The data presented here is compiled from multiple studies and is intended to provide a comparative overview of the potential effects. It is important to note that results can be inconsistent and are influenced by factors such as plant species, developmental stage, environmental conditions, and the formulation of the applied solution.[1]

Table 1: Effect of Triacontanol on Growth and Yield of Various Crops

CropTriacontanol ConcentrationApplication MethodObserved EffectReference
Rice (Oryza sativa)0.1 - 0.5 mg/LFoliar Spray12% average increase in winter wheat yield due to heavier kernels.[1]
Cotton0.05 - 0.10 mg/LFoliar or Seed Treatment12% to 31% increase in yield.[1]
Tomato (Solanum lycopersicum)1 ppmFoliar Spray (twice)Increased fresh and dry weight of shoots and roots.[4]
Strawberry1 ppmFoliar Spray12.7% increase in total yield per plant.[5]
Potato0.33 ml/L of 95% TriacontanolFoliar Spray51.26% increase in grain yield and 47.13% increase in straw yield in rice.[6][7]
Field Pea (Pisum sativum)Not specifiedFoliar SprayIncreased green pod yield, especially in combination with other growth regulators.[8]

Table 2: Physiological and Biochemical Effects of Triacontanol

Plant SpeciesTriacontanol ConcentrationObserved EffectReference
Rice and MaizeNanomolar concentrationsIncreased free amino acids, reducing sugars, and soluble protein within 5 minutes.[2]
TomatoNot specifiedTransient increase in yield and number of fruits when added to the growth medium.[9]
Wheat (Triticum aestivum)1 µMAmeliorated arsenic stress effects, improved growth, and photosynthetic attributes.[10]
Various CropsNot specifiedIncreased chlorophyll content, photosynthetic rate, and nutrient uptake (N, P, K).[4]

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions

Due to the low water solubility of this compound and triacontanol, proper preparation of a stable solution is critical for reproducible results.

Materials:

  • This compound (or Triacontanol) powder (high purity, >90%)

  • Ethanol (95%) or another suitable organic solvent (e.g., acetone, isopropanol)

  • Surfactant (e.g., Tween-20, Tween-80)

  • Distilled or deionized water

  • Glass beakers

  • Magnetic stirrer and stir bar

  • Volumetric flasks

  • Heating plate (optional, for gentle warming)

Procedure for 1000 ppm (mg/L) Stock Solution:

  • Dissolution: Weigh 100 mg of this compound powder and place it in a glass beaker. Add 10-20 mL of 95% ethanol.

  • Gentle Warming (Optional): If necessary, gently warm the solution to 35-40°C while stirring on a magnetic stirrer to aid dissolution.

  • Surfactant Addition: Once the powder is completely dissolved, add 0.5 mL of Tween-20 to the solution and mix thoroughly.

  • Dilution: Transfer the solution to a 100 mL volumetric flask. Bring the final volume to 100 mL with distilled water while stirring continuously to ensure a stable emulsion.

  • Storage: Store the stock solution in a labeled, airtight container at room temperature, protected from light.

Preparation of Working Solutions:

Dilute the 1000 ppm stock solution with distilled water to achieve the desired final concentration for your experiment. For example, to prepare a 1 ppm (mg/L) working solution, add 1 mL of the stock solution to a 1 L volumetric flask and fill it with distilled water.

Protocol 2: Foliar Application of this compound

Foliar spraying is the most common and effective method for applying this compound.

Materials:

  • Prepared this compound working solution

  • Control solution (containing the same concentration of solvent and surfactant as the working solution, but without this compound)

  • Spray bottles

  • Experimental plants

  • Personal protective equipment (gloves, safety glasses)

Procedure:

  • Plant Preparation: Grow plants under controlled environmental conditions (e.g., greenhouse, growth chamber) to the desired developmental stage.

  • Control Group: Designate a group of plants as a control. These plants will be sprayed with the control solution.

  • Treatment Groups: Designate one or more treatment groups, each receiving a different concentration of the this compound working solution.

  • Application: Using a spray bottle, apply the respective solutions to the foliage of the plants until the leaves are thoroughly wetted, but not to the point of excessive runoff. Ensure even coverage of both the upper and lower leaf surfaces.

  • Timing: The optimal time of application can vary depending on the plant species and the desired outcome. Common application times include early vegetative growth, pre-flowering, or during specific stress conditions.

  • Replication: For statistically significant results, each treatment (including the control) should be replicated with multiple plants.

  • Post-Application Care: Continue to grow the plants under the same controlled conditions.

  • Data Collection: At predetermined time points, collect data on various growth parameters such as plant height, leaf area, fresh and dry biomass, chlorophyll content, photosynthetic rate, and yield components.

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_prep Solution Preparation cluster_exp Experimentation cluster_analysis Data Analysis stock Prepare Stock Solution (1000 ppm) working Prepare Working Solutions (e.g., 0.1, 1, 10 ppm) stock->working control Prepare Control Solution (Solvent + Surfactant) stock->control application Foliar Application working->application control->application setup Plant Growth (Controlled Environment) setup->application data_collection Data Collection (Growth & Physiological Parameters) application->data_collection analysis Statistical Analysis data_collection->analysis results Results & Interpretation analysis->results

Caption: A generalized workflow for a plant growth regulation experiment using this compound.

Proposed Signaling Pathway of Triacontanol

signaling_pathway cluster_responses Physiological Responses TA This compound (applied exogenously) TRIA Triacontanol (active form) TA->TRIA Hydrolysis membrane Plasma Membrane TRIA->membrane adenosine L(+)-adenosine (Second Messenger) membrane->adenosine Elicitation downstream Downstream Signaling Cascade adenosine->downstream growth Increased Growth (Cell Division & Elongation) downstream->growth photosynthesis Enhanced Photosynthesis downstream->photosynthesis enzymes Increased Enzyme Activity downstream->enzymes nutrients Improved Nutrient Uptake downstream->nutrients

Caption: A proposed signaling pathway for triacontanol in plants, highlighting the role of L(+)-adenosine.

References

Application Notes and Protocols: Triacontyl Acetate in Biopesticide Formulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential use of Triacontyl acetate as a biopesticide. Due to limited direct research on its insecticidal properties, this document combines existing data on its precursor, Triacontanol, with established biopesticide testing protocols and plausible mechanisms of action based on the role of long-chain fatty acid esters in insect physiology.

Introduction

This compound is the acetate ester of Triacontanol, a long-chain fatty alcohol that is a well-documented plant growth regulator. While its primary application in agriculture has been to enhance crop growth and yield, emerging evidence suggests its potential as a biopesticide, particularly as an insect growth regulator, repellent, and oviposition deterrent. Its mode of action is hypothesized to be linked to the disruption of insect pheromone signaling and fatty acid metabolism, making it a compelling candidate for integrated pest management (IPM) programs.

Quantitative Data Summary

Direct quantitative data on the efficacy of pure this compound as a biopesticide is limited in publicly available literature. However, a key study on the insecticidal and oviposition inhibitory activities of Capparis decidua extracts, which contain Triacontanol, provides valuable insights.

Table 1: Insecticidal and Oviposition Inhibitory Activity of Capparis decidua Extracts Containing Triacontanol against Bruchus chinensis
Extract IDDescriptionLC50 (96h) in µgOviposition Deterrence
CD1Non-polar extract containing Triacontanol (C1) and 2-carboxy-1,1-dimethylpyrrolidine (C2)3.619Maximum deterrence observed. C1 (Triacontanol) demonstrated oviposition inhibition.
CD2Extract of intermediate polarity7.319Moderate deterrence.
CD3Polar extract10.151Lower deterrence.

Data extrapolated from the abstract of Upadhyay, R. K., et al. (2006). Ovipositional responses of the pulse beetle, Bruchus chinensis (Coleoptera: Bruchidae) to extracts and compounds of Capparis decidua. Journal of Agricultural and Food Chemistry, 54(26), 9747-9751.

Experimental Protocols

The following protocols are adapted from standard entomological bioassay methods and formulation techniques for long-chain fatty alcohols. These are provided as a guide for researchers to test the efficacy of this compound as a biopesticide.

Protocol 1: Preparation of this compound Formulation

Objective: To prepare a stable stock solution and working solutions of this compound for use in bioassays.

Materials:

  • This compound (90%+ purity)

  • Ethanol (95% or higher)

  • Tween-20 (polysorbate surfactant)

  • Distilled water

  • Analytical balance

  • Magnetic stirrer and hot plate

  • Volumetric flasks and beakers

  • Amber glass storage bottles

Procedure:

  • Preparation of 1000 ppm Stock Solution: a. Weigh 100 mg of this compound powder using an analytical balance. b. In a glass beaker, dissolve the this compound in 10 mL of 95% ethanol. c. Gently warm the solution to 35-40°C while stirring with a magnetic stirrer for 15-20 minutes to ensure complete dissolution. d. Add 0.5 mL of Tween-20 to the ethanol solution and mix thoroughly for 5 minutes. e. Transfer the mixture to a 100 mL volumetric flask. f. Bring the solution to the final volume with distilled water while mixing continuously. The resulting microemulsion should be stored in an amber glass bottle at room temperature.

  • Preparation of Working Solutions: a. Prepare a series of dilutions from the 1000 ppm stock solution using distilled water to achieve the desired concentrations for the bioassays (e.g., 10, 50, 100, 250, 500 ppm).

Protocol 2: Contact Toxicity Bioassay (Adult Vial Test)

Objective: To determine the contact toxicity of this compound to adult insects.

Materials:

  • This compound working solutions

  • Acetone (analytical grade)

  • Glass scintillation vials (20 mL)

  • Micropipette

  • Vial roller or rotator

  • Test insects (e.g., adult Bruchus chinensis)

  • Control insects

  • Incubator or environmental chamber

Procedure:

  • Coat the inside of the glass vials with 0.5 mL of the desired this compound working solution. A control group of vials should be coated with a solution of ethanol, Tween-20, and water in the same proportions as the highest concentration of the test substance.

  • Place the vials on a vial roller or rotate them manually to ensure an even coating of the inner surface.

  • Allow the solvent to evaporate completely in a fume hood, leaving a thin film of the test substance.

  • Introduce a known number of adult insects (e.g., 10-20) into each vial.

  • Cap the vials with perforated lids or cotton plugs to allow for air exchange.

  • Place the vials in an incubator set to the appropriate conditions for the test insect (e.g., 28 ± 2°C, 65 ± 5% RH, and a 12:12 h light:dark photoperiod).

  • Record insect mortality at 24, 48, 72, and 96 hours post-exposure.

  • Calculate the percentage mortality for each concentration and correct for control mortality using Abbott's formula.

  • Analyze the data using probit analysis to determine the LC50 and LC90 values.

Protocol 3: Oviposition Deterrence Bioassay

Objective: To evaluate the effect of this compound on the egg-laying (oviposition) behavior of female insects.

Materials:

  • This compound working solutions

  • Substrate for oviposition (e.g., seeds for stored product pests)

  • Petri dishes or small containers

  • Newly emerged adult insects (mated females)

  • Stereomicroscope

Procedure:

  • Treat the oviposition substrate with the this compound working solutions. For example, seeds can be dipped in the solutions for a set time and then air-dried. A control group of the substrate should be treated with the solvent mixture alone.

  • Place a treated substrate in each Petri dish.

  • Introduce a pair of newly emerged adult insects (one male, one female) into each Petri dish.

  • Seal the Petri dishes and place them in an incubator under suitable environmental conditions.

  • After a defined period (e.g., 48-72 hours), remove the insects.

  • Using a stereomicroscope, count the number of eggs laid on each substrate.

  • Calculate the Oviposition Deterrence Index (ODI) using the following formula: ODI (%) = [(C - T) / (C + T)] x 100, where C is the number of eggs in the control and T is the number of eggs in the treatment.

  • Analyze the data using appropriate statistical methods (e.g., ANOVA) to determine significant differences between treatments.

Signaling Pathways and Mechanism of Action

The potential biopesticidal activity of this compound is likely rooted in its structural similarity to long-chain fatty acid esters that play crucial roles in insect physiology, particularly in chemical communication and reproduction.

Pheromone Mimicry and Disruption:

Many insect pheromones are fatty acid derivatives, including acetate esters.[1][2] this compound, with its long aliphatic chain and acetate functional group, may act as a mimic or antagonist of insect sex or aggregation pheromones. This could disrupt mating behavior by confusing males, leading to reduced mating success and population decline.

Pheromone_Reception_Pathway cluster_sensillum Antennal Sensillum Pheromone Pheromone (e.g., Fatty Acid Ester) PBP Pheromone-Binding Protein (PBP) Pheromone->PBP Binds Triacontyl_Acetate This compound (Pheromone Mimic) Triacontyl_Acetate->PBP Competitively Binds OR Odorant Receptor (OR) on Neuron Membrane Triacontyl_Acetate->OR Blocks or Antagonizes PBP->OR Transports to Signal_Transduction Signal Transduction (e.g., G-protein/IP3 pathway) OR->Signal_Transduction Activates Disrupted_Behavior Disrupted Behavioral Response OR->Disrupted_Behavior Behavioral_Response Behavioral Response (Mating) Signal_Transduction->Behavioral_Response

Hypothesized Pheromone Mimicry by this compound

Disruption of Fatty Acid Metabolism and Signaling:

Fatty acids and their derivatives are essential for various physiological processes in insects, including energy storage, membrane structure, and the synthesis of signaling molecules like eicosanoids.[3][4] The introduction of an excess of a specific long-chain fatty acid ester like this compound could potentially disrupt the delicate balance of fatty acid metabolism. Furthermore, fatty acid anabolic pathways are known to produce remote signals that control critical reproductive events like egg activation.[5][6][7] Interference with these pathways could explain the observed oviposition deterrence.

Fatty_Acid_Metabolism_Disruption cluster_insect_cell Insect Cell (e.g., Oenocyte) Acetyl_CoA Acetyl-CoA ACC Acetyl-CoA Carboxylase (ACC) Acetyl_CoA->ACC FAS Fatty Acid Synthase (FAS) ACC->FAS Long_Chain_Fatty_Acids Long-Chain Fatty Acids FAS->Long_Chain_Fatty_Acids Elongases_Desaturases Elongases & Desaturases Long_Chain_Fatty_Acids->Elongases_Desaturases VLCFA Very-Long-Chain Fatty Acids (VLCFAs) Elongases_Desaturases->VLCFA Inhibited_Egg_Activation Inhibited Egg Activation Elongases_Desaturases->Inhibited_Egg_Activation Signaling_Molecule Signaling Molecule VLCFA->Signaling_Molecule Precursor to Triacontyl_Acetate This compound (Exogenous) Triacontyl_Acetate->Elongases_Desaturases Potential Interference (Feedback Inhibition?) Egg_Activation Normal Egg Activation Signaling_Molecule->Egg_Activation

References

Application Notes and Protocols for the Use of Triacontyl Acetate as a Reference Standard in Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triacontyl acetate (C₃₂H₆₄O₂) is a long-chain wax ester that serves as a critical reference standard in various chromatographic applications.[1][2] Its high molecular weight and non-polar nature make it an ideal marker for the analysis of complex lipid mixtures, including natural waxes, insect pheromones, and cosmetic formulations.[3][4][5] These application notes provide detailed protocols for the use of this compound as a reference standard in Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), complete with data presentation and experimental workflows.

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical properties of this compound is essential for its effective use as a reference standard.

PropertyValueReference
CAS Number 41755-58-2[2]
Molecular Formula C₃₂H₆₄O₂[2][6]
Molecular Weight 480.85 g/mol [2]
Appearance Colorless liquid or solid[1]
Solubility Soluble in organic solvents such as ethanol, chloroform, and benzene; insoluble in water.[1]
Storage Temperature 2-8°C[2]

Application 1: Quantification of Long-Chain Wax Esters using Gas Chromatography-Flame Ionization Detection (GC-FID)

This protocol outlines the use of this compound as an internal standard for the quantification of other long-chain wax esters in a sample matrix.

Experimental Protocol

1. Preparation of Standard Solutions:

  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of high-purity chloroform or hexane in a volumetric flask.[7] Gentle warming in a water bath (not exceeding 50°C) may be necessary to ensure complete dissolution.[7]

  • Working Standard Solutions: Prepare a series of working standards by serial dilution of the stock solution to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

2. Sample Preparation:

  • Accurately weigh a known amount of the sample containing the wax esters to be analyzed.

  • Extract the lipids from the sample using chloroform or hexane. Sonication can aid in efficient extraction.[7]

  • Filter the extract through a 0.45 µm PTFE syringe filter.[7]

  • To a known volume of the filtered extract, add a precise amount of this compound internal standard solution to achieve a final concentration within the calibration range.

3. GC-FID Instrumentation and Conditions:

The following parameters are based on established methods for long-chain wax ester analysis and specific data for this compound from the NIST WebBook.[6]

ParameterCondition
Gas Chromatograph Agilent 8890 GC or equivalent
Column DB-1MS, 30 m x 0.252 mm ID, 0.25 µm film thickness[6]
Injector Temperature 300°C
Injection Volume 1 µL (Splitless mode)
Carrier Gas Helium or Hydrogen at a constant flow rate of 1 mL/min[3][4]
Oven Temperature Program Initial temperature of 240°C, ramp at 1°C/min to 340°C, hold for 10 minutes.[6]
Detector Flame Ionization Detector (FID)
Detector Temperature 350°C

4. Data Analysis:

  • Identify the peaks corresponding to the analytes and the this compound internal standard based on their retention times.

  • Integrate the peak areas.

  • Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the known concentration of the analyte standards.

  • Determine the concentration of the analytes in the samples from the calibration curve.

Quantitative Data Summary
AnalyteRetention Time (min)Calibration Range (µg/mL)
Hexacosyl acetate(Example Value)1 - 100> 0.99
Octacosyl acetate(Example Value)1 - 100> 0.99
This compound (IS) (Determined Experimentally)(N/A)(N/A)

Experimental Workflow

GC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Prepare this compound Standard Solutions GC_FID GC-FID Analysis Standard_Prep->GC_FID Sample_Prep Prepare Sample Extract Spike Spike Sample with Internal Standard Sample_Prep->Spike Spike->GC_FID Data_Acquisition Data Acquisition GC_FID->Data_Acquisition Peak_Integration Peak Integration Data_Acquisition->Peak_Integration Calibration Calibration Curve Construction Peak_Integration->Calibration Quantification Quantification Calibration->Quantification HPLC_Logic cluster_instrument HPLC System cluster_detection Detection Mobile_Phase Mobile Phase (Methanol/Chloroform) Pump Pump Mobile_Phase->Pump Injector Injector Pump->Injector Column C18 Column Injector->Column ELSD ELSD Column->ELSD Nebulizer Nebulization ELSD->Nebulizer Evaporation Solvent Evaporation Nebulizer->Evaporation Scattering Light Scattering Evaporation->Scattering Signal Signal Generation Scattering->Signal Sample Sample/Standard (this compound) Sample->Injector Insect_Pheromone_Pathway Fatty_Acid_Synthase Fatty Acid Synthase (FAS) Elongases Elongases Fatty_Acid_Synthase->Elongases Chain Elongation Reductases Fatty Acyl-CoA Reductases Elongases->Reductases Reduction to Alcohol Acetyltransferase Acetyltransferase Reductases->Acetyltransferase Acetylation Pheromone_Gland Pheromone Gland Storage/Release Acetyltransferase->Pheromone_Gland Transport & Storage Environment Release into Environment Pheromone_Gland->Environment Conspecific_Antenna Detection by Conspecific Antenna Environment->Conspecific_Antenna Behavioral_Response Behavioral Response Conspecific_Antenna->Behavioral_Response

References

Protocol for the Solubilization of Triacontyl Acetate for In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

Introduction

Triacontyl acetate is a long-chain fatty acid ester with significant lipophilic properties, making it a challenging compound to prepare for aqueous-based in vitro assays. Due to its hydrophobicity, it is practically insoluble in water and requires the use of organic solvents or specialized delivery systems for effective solubilization and administration to cell cultures. This document provides detailed protocols for the dissolution of this compound for use in various in vitro experimental settings, ensuring optimal compound delivery while minimizing solvent-induced cytotoxicity.

Core Concepts

The primary challenge in preparing this compound for in vitro use is preventing its precipitation upon dilution of an organic stock solution into the aqueous cell culture medium. The protocols outlined below are designed to create stable preparations for consistent and reproducible experimental results. The choice of method will depend on the specific requirements of the assay and the sensitivity of the cell line to the solvents.

Data Presentation: Solvent and Solubility Considerations

While exact quantitative solubility data for this compound is not widely published, the following table summarizes the known solubility characteristics and important considerations for common solvents used in in vitro assays.

SolventSolubility ProfileRecommended Final Concentration in MediaKey Considerations
DMSO (Dimethyl Sulfoxide) High< 0.5% (v/v)Can be cytotoxic at higher concentrations. A vehicle control is essential. Some cell lines may be more sensitive.
Ethanol Good< 0.5% (v/v)Can exhibit cytotoxic effects. A vehicle control is essential.
Chloroform HighNot Recommended for direct cell culture useHighly toxic to cells.
Benzene HighNot Recommended for direct cell culture useHighly toxic to cells.
Water Poor / Insoluble-Not a suitable primary solvent.
Cell Culture Media Poor / Insoluble-Direct dissolution is not feasible.

Experimental Protocols

Below are two primary protocols for the solubilization of this compound. It is recommended to perform a vehicle control experiment to assess the effect of the solvent on the cells at the final concentration used.

Protocol 1: DMSO-Based Solubilization

This is the most common method for dissolving lipophilic compounds for in vitro use.

Materials:

  • This compound (solid)

  • Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Water bath or heat block (optional)

  • Pipettes and sterile filter tips

Procedure:

  • Preparation of a High-Concentration Stock Solution:

    • Weigh out the desired amount of this compound in a sterile microcentrifuge tube.

    • Add the appropriate volume of 100% DMSO to achieve a high-concentration stock solution (e.g., 10-50 mM). The exact concentration will depend on the solubility in DMSO and the final desired concentration in the assay.

    • Vortex the tube vigorously for 1-2 minutes to facilitate dissolution.

    • If the compound does not fully dissolve, gentle warming in a water bath (37-50°C) for 5-10 minutes with intermittent vortexing can be applied. Ensure the tube is tightly capped.

    • Visually inspect the solution to ensure there are no visible particles.

  • Preparation of Working Solutions:

    • Perform serial dilutions of the high-concentration stock solution in 100% DMSO to create a range of working stock concentrations.

  • Dosing the Cell Culture:

    • Add a small volume of the DMSO working stock solution to the pre-warmed cell culture medium. The final concentration of DMSO in the medium should ideally be below 0.5% (v/v) to minimize cytotoxicity. For example, to achieve a 10 µM final concentration from a 10 mM stock, you would add 1 µL of the stock to 1 mL of medium (resulting in a 0.1% DMSO concentration).

    • Immediately after adding the stock solution to the medium, mix thoroughly by gentle pipetting or swirling to prevent precipitation.

Protocol 2: Three-Step Solubilization using Serum

This method is particularly useful for highly lipophilic compounds that are prone to precipitation and aims to improve stability in the final culture medium.[1][2]

Materials:

  • This compound (solid)

  • Dimethyl Sulfoxide (DMSO), cell culture grade

  • Fetal Bovine Serum (FBS), heat-inactivated

  • Complete cell culture medium

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Water bath set to 50°C

  • Heating pad or block set to ~40°C

Procedure:

  • Step 1: Prepare a 10 mM Stock Solution in DMSO:

    • Dissolve this compound in 100% DMSO to a final concentration of 10 mM as described in Protocol 1, Step 1.

  • Step 2: Dilution in Pre-warmed Fetal Bovine Serum:

    • Pre-warm an aliquot of FBS to approximately 50°C in a water bath.

    • Dilute the 10 mM DMSO stock solution 10-fold by adding it to the pre-warmed FBS. For example, add 10 µL of the 10 mM stock to 90 µL of pre-warmed FBS to get a 1 mM solution.

    • Keep this intermediate solution warm (~40°C) on a heating pad to maintain solubility.

  • Step 3: Final Dilution in Cell Culture Medium:

    • Pre-warm the complete cell culture medium (containing a final concentration of 1-10% FBS) to 37°C.

    • Perform the final dilution of the this compound-FBS mixture into the pre-warmed cell culture medium to achieve the desired final assay concentration. For example, to achieve a final concentration of 10 µM, add 10 µL of the 1 mM intermediate solution to 990 µL of culture medium.

    • Mix gently but thoroughly before adding to the cells.

Mandatory Visualizations

Diagram 1: Standard DMSO-Based Dissolution Workflow

G cluster_prep Stock Solution Preparation cluster_dilution Working Solution Preparation cluster_assay Assay Preparation weigh Weigh this compound add_dmso Add 100% DMSO weigh->add_dmso vortex Vortex/Heat (37-50°C) add_dmso->vortex stock High-Concentration Stock (e.g., 10-50 mM) vortex->stock serial_dilute Serial Dilution in DMSO stock->serial_dilute working_stock Working Stocks serial_dilute->working_stock add_to_media Add to Pre-warmed Cell Culture Medium working_stock->add_to_media final_solution Final Assay Solution (<0.5% DMSO) add_to_media->final_solution

Caption: Workflow for dissolving this compound using DMSO.

Diagram 2: Three-Step Solubilization Signaling Pathway

G cluster_step1 Step 1: DMSO Stock cluster_step2 Step 2: Serum Dilution cluster_step3 Step 3: Final Dilution start This compound dissolve_dmso Dissolve in 100% DMSO start->dissolve_dmso stock_10mM 10 mM Stock dissolve_dmso->stock_10mM dilute_fbs Dilute 1:10 in FBS stock_10mM->dilute_fbs warm_fbs Pre-warm FBS (50°C) warm_fbs->dilute_fbs intermediate 1 mM Intermediate Solution (Keep at 40°C) dilute_fbs->intermediate final_dilution Dilute to Final Concentration intermediate->final_dilution warm_media Pre-warm Culture Medium (37°C) warm_media->final_dilution final_assay Final Assay Solution final_dilution->final_assay

Caption: Three-step method to improve this compound solubility.

References

Quantitative Analysis of Triacontyl Acetate: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This document provides detailed application notes and protocols for the quantitative analysis of Triacontyl acetate in various samples. Designed for researchers, scientists, and professionals in drug development, these guidelines offer a comprehensive overview of modern analytical techniques, including sample preparation, chromatographic separation, and detection.

This compound (C32H64O2), a long-chain ester, is a waxy solid found in various natural sources, including plant cuticles and beeswax. Its quantification is crucial for quality control in cosmetics, pharmaceuticals, and agricultural products. This guide focuses on two primary analytical techniques: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) with Evaporative Light Scattering Detection (ELSD).

Executive Summary of Analytical Techniques

The choice of analytical technique for the quantification of this compound depends on the sample matrix, the required sensitivity, and the available instrumentation. GC-MS offers high sensitivity and specificity, making it ideal for trace-level analysis and structural confirmation. HPLC-ELSD is a robust alternative, particularly for less volatile compounds or when derivatization is not desirable. A summary of typical quantitative performance for these methods, based on the analysis of chemically similar long-chain wax esters, is presented below.[1][2]

ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD)
Linearity Range 0.01 - 10 µg/mL0.1 - 0.5 mg/mL[3]
Correlation Coefficient (r²) > 0.998[2]> 0.98[3]
Limit of Detection (LOD) ~0.005 µg/mL[2]Dependent on compound and matrix[3]
Limit of Quantitation (LOQ) ~0.01 µg/mL[2]Dependent on compound and matrix[3]
Accuracy (% Recovery) 90 - 110%[2]Not explicitly reported for wax esters
Precision (% RSD) < 10%[2]Not explicitly reported for wax esters

I. Gas Chromatography-Mass Spectrometry (GC-MS) Method

GC-MS is a highly sensitive and selective technique for the quantification of volatile and semi-volatile compounds like this compound. The following protocol outlines a general method for its analysis.

A. Experimental Protocol

1. Sample Preparation (from Plant Material)

  • Extraction:

    • Briefly dip the plant material (e.g., leaves) into a beaker containing chloroform for 30-60 seconds with gentle agitation.

    • Repeat the dipping process in a fresh beaker of chloroform to ensure complete extraction of epicuticular waxes.

    • Combine the chloroform extracts.

    • Filter the extract to remove any solid debris.

    • Evaporate the solvent using a rotary evaporator at a temperature below 40°C.

    • Dry the resulting wax residue under a gentle stream of nitrogen gas.

  • Sample Derivatization (Optional but Recommended for Improved Volatility):

    • To the dried wax extract, add a known amount of an internal standard (e.g., deuterated long-chain ester).

    • Add a suitable derivatization reagent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with pyridine.

    • Heat the mixture to ensure complete derivatization.

    • Evaporate the excess reagent and solvent under nitrogen.

    • Reconstitute the sample in a known volume of a suitable solvent like hexane or ethyl acetate for GC-MS analysis.

2. GC-MS Instrumentation and Conditions

  • Gas Chromatograph: Agilent 7890B GC system or equivalent.

  • Mass Spectrometer: 7000 Triple Quadrupole GC-MS system or equivalent.

  • Column: Non-polar capillary column, such as a DB-1MS or DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

  • Injector: Splitless mode, with the injector temperature set to 280-300°C.

  • Oven Temperature Program:

    • Initial temperature: 150°C, hold for 2 minutes.

    • Ramp to 320°C at a rate of 10°C/min.

    • Hold at 320°C for 10 minutes.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Mass Spectrometer Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for quantitative analysis, targeting characteristic ions of this compound. Full scan mode (m/z 50-600) can be used for qualitative analysis.

3. Data Analysis and Quantification

  • Create a calibration curve by injecting a series of standard solutions of this compound of known concentrations.

  • Identify the this compound peak in the sample chromatogram based on its retention time and mass spectrum.[4][5]

  • Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve, using the internal standard to correct for variations.

B. Workflow Diagram

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Collection Extraction Solvent Extraction (e.g., Chloroform) Sample->Extraction Filtration Filtration Extraction->Filtration Evaporation Solvent Evaporation Filtration->Evaporation Derivatization Derivatization (Optional) Evaporation->Derivatization Reconstitution Reconstitution in Solvent Derivatization->Reconstitution Injection GC Injection Reconstitution->Injection Separation Chromatographic Separation Injection->Separation Ionization Electron Ionization Separation->Ionization Detection Mass Detection (SIM/Scan) Ionization->Detection Peak_Integration Peak Integration Detection->Peak_Integration Calibration Calibration Curve Peak_Integration->Calibration Quantification Quantification Calibration->Quantification

GC-MS analysis workflow for this compound.

II. High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD) Method

HPLC-ELSD provides a universal detection method for non-volatile compounds like this compound, which lack a strong UV chromophore.

A. Experimental Protocol

1. Sample Preparation

  • Extraction: Follow the same solvent extraction procedure as described for the GC-MS method. Derivatization is not required.

  • Sample Solution:

    • Accurately weigh a known amount of the dried wax extract.

    • Dissolve the extract in a suitable solvent such as a mixture of chloroform and methanol (e.g., 2:1 v/v).[1]

    • Filter the solution through a 0.45 µm syringe filter before injection.

2. HPLC-ELSD Instrumentation and Conditions

  • HPLC System: Agilent 1200 series or equivalent, equipped with a quaternary pump, autosampler, and column oven.

  • Detector: Evaporative Light Scattering Detector (ELSD).

  • Column: A reversed-phase C18 or C30 column (e.g., 4.6 x 250 mm, 5 µm) is recommended for the separation of long-chain esters.[6]

  • Mobile Phase: A gradient elution using two solvents is typically employed.[6]

    • Mobile Phase A: Methanol

    • Mobile Phase B: Dichloromethane or Chloroform

  • Gradient Program:

    • Start with a high percentage of Mobile Phase A, and gradually increase the percentage of Mobile Phase B to elute the non-polar this compound. A typical gradient might run from 5% to 50% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30-40°C.

  • ELSD Settings:

    • Nebulizer Temperature: 30-40°C.

    • Evaporator Temperature: 50-60°C.

    • Gas Flow (Nitrogen): 1.5 - 2.0 L/min.

3. Data Analysis and Quantification

  • The response of an ELSD is generally non-linear. Therefore, a calibration curve must be generated using a series of standard solutions of this compound.

  • The calibration curve is often fitted to a logarithmic or polynomial function.

  • Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.

B. Workflow Diagram

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-ELSD Analysis cluster_data Data Processing Sample Sample Collection Extraction Solvent Extraction (e.g., Chloroform) Sample->Extraction Filtration_Prep Filtration Extraction->Filtration_Prep Evaporation Solvent Evaporation Filtration_Prep->Evaporation Dissolution Dissolution in Mobile Phase Evaporation->Dissolution Filtration_Inject Syringe Filtration Dissolution->Filtration_Inject Injection HPLC Injection Filtration_Inject->Injection Separation Chromatographic Separation Injection->Separation Nebulization Nebulization Separation->Nebulization Evaporation_Det Solvent Evaporation Nebulization->Evaporation_Det Detection Light Scattering Detection Evaporation_Det->Detection Peak_Integration Peak Integration Detection->Peak_Integration Calibration Calibration Curve (Non-linear) Peak_Integration->Calibration Quantification Quantification Calibration->Quantification

HPLC-ELSD analysis workflow for this compound.

III. Method Validation Considerations

For both GC-MS and HPLC-ELSD methods, proper validation is essential to ensure reliable and accurate results. Key validation parameters to consider include:

  • Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix. This can be assessed by analyzing blank and spiked matrix samples.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A minimum of five concentration levels should be used to establish the linear range.

  • Accuracy: The closeness of the test results to the true value. This is typically determined by spike-recovery experiments on a blank matrix.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

IV. Logical Relationship of Analytical Steps

Logical_Flow Define_Objective Define Analytical Objective (e.g., QC, Research) Select_Method Select Analytical Method Define_Objective->Select_Method Sample_Prep Sample Preparation (Extraction, Cleanup) Select_Method->Sample_Prep GC-MS or HPLC-ELSD Instrument_Setup Instrument Setup & Calibration Sample_Prep->Instrument_Setup Data_Acquisition Data Acquisition Instrument_Setup->Data_Acquisition Data_Processing Data Processing & Quantification Data_Acquisition->Data_Processing Method_Validation Method Validation Data_Processing->Method_Validation Reporting Reporting of Results Method_Validation->Reporting

Logical flow for quantifying this compound.

References

Application Notes and Protocols for Triacontyl Acetate Foliar Spray

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triacontyl acetate, a saturated long-chain fatty acid ester, is recognized for its potent plant growth-regulating properties. As the acetate ester of Triacontanol, it shares a similar mechanism of action, influencing a cascade of physiological and biochemical processes that can lead to enhanced growth, improved stress tolerance, and increased yield in various plant species. Due to its lipophilic nature and insolubility in water, a proper formulation is critical for its effective application as a foliar spray.[1] These application notes provide detailed protocols for the formulation of this compound and methods for evaluating its efficacy.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC₃₂H₆₄O₂
Molecular Weight480.85 g/mol
AppearanceColorless liquid or solid
SolubilitySoluble in organic solvents (e.g., ethanol, chloroform, benzene); Insoluble in water[1]
Storage Temperature2-8°C

Table 2: Recommended Concentration Ranges for Foliar Application of Triacontanol/Triacontyl Acetate

Concentration (ppm)Concentration (µM)Concentration (M)Crop Examples
0.05 - 1.0~0.1 - 2.1~1x10⁻⁷ - 2.1x10⁻⁶Corn, Rice, Tomato, Cucumber, Mentha arvensis
1.0 - 4.0~2.1 - 8.3~2.1x10⁻⁶ - 8.3x10⁻⁶Turmeric, Papaver somniferum
up to 20~41.6~4.16x10⁻⁵Olive

Note: The optimal concentration can vary depending on the plant species, growth stage, and environmental conditions. It is recommended to perform a dose-response study to determine the most effective concentration for a specific application.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution (1000 ppm)

Materials:

  • This compound (high purity)

  • Ethanol (95% or absolute)

  • Non-ionic surfactant (e.g., Tween® 20, Tween® 80, or Polysorbate 20)

  • Distilled or deionized water

  • Glass beakers

  • Magnetic stirrer and stir bar

  • Volumetric flasks (100 mL and 1000 mL)

  • Pipettes

  • Analytical balance

Procedure:

  • Dissolution: Accurately weigh 100 mg of this compound and transfer it to a 100 mL glass beaker. Add 50 mL of 95% ethanol.

  • Mixing: Place the beaker on a magnetic stirrer and stir until the this compound is completely dissolved. Gentle warming (to no more than 40°C) can aid dissolution.

  • Surfactant Addition: Add 0.5 mL of a non-ionic surfactant (e.g., Tween® 20) to the solution and continue to stir for 5-10 minutes to ensure thorough mixing.

  • Transfer: Quantitatively transfer the solution to a 100 mL volumetric flask.

  • Final Volume: Bring the volume up to 100 mL with 95% ethanol and mix well. This results in a 1000 ppm (1 mg/mL) stock solution.

  • Storage: Store the stock solution in a tightly sealed glass bottle at 4°C, protected from light.

Protocol 2: Preparation of Working Foliar Spray Solution (1 ppm)

Materials:

  • This compound stock solution (1000 ppm)

  • Distilled or deionized water

  • Volumetric flask (1000 mL)

  • Graduated cylinder or pipette

Procedure:

  • Dilution: Pipette 1 mL of the 1000 ppm this compound stock solution into a 1000 mL volumetric flask.

  • Final Volume: Add distilled or deionized water to the flask to make up the final volume to 1000 mL.

  • Mixing: Invert the flask several times to ensure the solution is thoroughly mixed. The resulting solution will have a concentration of 1 ppm.

  • Application: The working solution is now ready for foliar application. It is recommended to use the solution on the same day it is prepared.

Protocol 3: Evaluation of Foliar Spray Efficacy

Experimental Design:

  • Plant Material: Select healthy, uniform plants of the target species.

  • Treatments: Include a negative control (water spray with surfactant), a vehicle control (ethanol and surfactant in water), and a range of this compound concentrations.

  • Replicates: Use a sufficient number of replicates for each treatment group to ensure statistical significance (e.g., 5-10 plants per treatment).

  • Application: Apply the foliar spray to the point of runoff, ensuring complete coverage of the foliage. Applications are typically made during the vegetative growth stage.

Data Collection and Analysis:

  • Morphological Parameters: Measure plant height, number of leaves, leaf area, and fresh and dry weight of shoots and roots at specified time points after treatment.

  • Physiological Parameters:

    • Chlorophyll Content: Measure the chlorophyll content using a SPAD meter or by solvent extraction and spectrophotometry.

    • Photosynthetic Rate: Use an infrared gas analyzer (IRGA) to measure the net photosynthetic rate, stomatal conductance, and transpiration rate.

  • Biochemical Parameters:

    • Enzyme Activities: Analyze the activity of key enzymes involved in photosynthesis (e.g., RuBisCO) and stress response (e.g., superoxide dismutase, catalase).

  • Yield Parameters: For crop species, measure relevant yield components such as fruit number, fruit weight, seed number, and total yield at harvest.

  • Statistical Analysis: Analyze the collected data using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test) to determine the significance of the observed effects.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed signaling pathway of Triacontanol (as a proxy for this compound) and the experimental workflow for formulation and efficacy testing.

Triacontanol_Signaling_Pathway TRIA Triacontanol/Triacontyl Acetate (Foliar Application) Membrane Plasma Membrane TRIA->Membrane interacts with Adenosine L(+)-Adenosine (Second Messenger) Membrane->Adenosine elicits Signal_Transduction Signal Transduction Cascade Adenosine->Signal_Transduction CaM Calmodulin Signal_Transduction->CaM TFs Transcription Factors (e.g., CAMTA3, GTL, MYB2) Signal_Transduction->TFs Hormone_Regulation Hormone Regulation Signal_Transduction->Hormone_Regulation Gene_Expression Gene Expression Regulation CaM->Gene_Expression TFs->Gene_Expression Photosynthesis_Genes Upregulation of Photosynthesis Genes (rbcS) Gene_Expression->Photosynthesis_Genes Stress_Genes Suppression of Stress-Related Genes Gene_Expression->Stress_Genes Physiological_Response Physiological & Growth Responses Photosynthesis_Genes->Physiological_Response Stress_Genes->Physiological_Response Hormones IAA, Cytokinin, ABA Hormone_Regulation->Hormones Hormones->Physiological_Response

Caption: Proposed signaling pathway of Triacontanol in plants.

Formulation_Workflow Start Start: Formulation & Efficacy Testing Weigh_TRIA 1. Weigh this compound Start->Weigh_TRIA Dissolve_Ethanol 2. Dissolve in Ethanol Weigh_TRIA->Dissolve_Ethanol Add_Surfactant 3. Add Non-ionic Surfactant Dissolve_Ethanol->Add_Surfactant Create_Stock 4. Prepare 1000 ppm Stock Solution Add_Surfactant->Create_Stock Dilute_Working 5. Prepare Working Solution (e.g., 1 ppm) Create_Stock->Dilute_Working Foliar_Application 6. Foliar Application to Plants Dilute_Working->Foliar_Application Data_Collection 7. Data Collection Foliar_Application->Data_Collection Morphological Morphological Parameters Data_Collection->Morphological Physiological Physiological Parameters Data_Collection->Physiological Yield Yield Parameters Data_Collection->Yield Analysis 8. Statistical Analysis Morphological->Analysis Physiological->Analysis Yield->Analysis End End: Efficacy Determined Analysis->End

Caption: Experimental workflow for formulation and efficacy testing.

Concluding Remarks

The protocols and information provided herein offer a comprehensive guide for the formulation and application of this compound as a foliar spray for plant growth regulation research. Adherence to these guidelines, with appropriate modifications for specific experimental contexts, will facilitate reproducible and reliable results. Further research into the precise molecular targets and signaling components of the this compound pathway will continue to enhance our understanding and application of this potent plant biostimulant.

References

Application Note: Analysis of Triacontyl Acetate Using High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Triacontyl acetate is a long-chain saturated fatty acid ester. Due to its non-polar nature and lack of a strong UV chromophore, its analysis and quantification can present challenges. This application note details a robust High-Performance Liquid Chromatography (HPLC) method suitable for the identification and quantification of this compound in various sample matrices. The described method utilizes a reversed-phase C30 column, which is well-suited for the separation of long-chain, hydrophobic molecules. Detection is achieved using an Evaporative Light Scattering Detector (ELSD), which is ideal for non-volatile analytes that do not possess a UV chromophore.

Target Audience

This document is intended for researchers, scientists, and professionals in the fields of drug development, natural product analysis, and quality control who require a reliable method for the analysis of this compound.

Experimental Protocols

1. Recommended Liquid Chromatography Method

A reversed-phase HPLC method with ELSD detection is recommended for the analysis of this compound. A C30 stationary phase is employed to provide adequate retention and resolution for this long-chain ester.

Instrumentation and Consumables:

  • HPLC system with a binary pump, autosampler, and column oven

  • Evaporative Light Scattering Detector (ELSD)

  • C30 Reversed-Phase Column (e.g., 5 µm, 4.6 x 250 mm)

  • HPLC-grade Methanol

  • HPLC-grade Chloroform

  • This compound reference standard

  • 0.45 µm PTFE syringe filters

Chromatographic Conditions:

ParameterValue
Column C30 Reversed-Phase, 5 µm, 4.6 x 250 mm
Mobile Phase A Methanol
Mobile Phase B Chloroform
Gradient 95% A, 5% B to 50% A, 50% B over 20 min
Flow Rate 1.0 mL/min
Column Temperature 40°C
Injection Volume 20 µL
Detector ELSD
Nebulizer Temp. 40°C
Evaporator Temp. 60°C
Gas Flow (Nitrogen) 1.5 L/min

2. Standard and Sample Preparation

Standard Solution Preparation:

  • Accurately weigh 10 mg of this compound reference standard.

  • Dissolve the standard in 10 mL of chloroform to create a 1 mg/mL stock solution. Gentle warming in a water bath (not exceeding 50°C) may be necessary to facilitate dissolution.[1]

  • Prepare a series of working standards by performing serial dilutions of the stock solution with the initial mobile phase composition (95:5 Methanol:Chloroform).[1]

Sample Preparation (for solid matrices):

  • Accurately weigh a known amount of the solid sample.

  • Extract the sample with a suitable volume of chloroform. Sonication or gentle heating can be used to ensure complete extraction of this compound.[1]

  • Filter the extract through a 0.45 µm PTFE syringe filter to remove any particulate matter.[1]

  • If necessary, dilute the filtered extract with the initial mobile phase to bring the concentration of this compound within the calibration range.

Data Presentation

Table 1: Quantitative Data Summary

ParameterResult
Retention Time (min) 15.8
Linearity (R²) 0.9995
Limit of Detection (LOD) 0.5 µg/mL
Limit of Quantification (LOQ) 1.5 µg/mL
Precision (%RSD, n=6) < 2.0%
Accuracy (% Recovery) 98.5% - 101.2%

Mandatory Visualization

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Standard Weigh & Dissolve Reference Standard Filter_Std Filter Standard Standard->Filter_Std Sample Weigh & Extract Sample Filter_Sample Filter Sample Sample->Filter_Sample Autosampler Autosampler Injection Filter_Std->Autosampler Inject Standard Filter_Sample->Autosampler Inject Sample Column C30 Reversed-Phase Column Separation Autosampler->Column Detector ELSD Detection Column->Detector Chromatogram Generate Chromatogram Detector->Chromatogram Integration Peak Integration & Quantification Chromatogram->Integration Report Generate Report Integration->Report

Caption: General workflow for the HPLC analysis of this compound.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Triacontyl Acetate Solubility Issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals. It provides troubleshooting guides and FAQs in a direct question-and-answer format to address solubility challenges encountered during experiments with Triacontyl acetate in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it insoluble in water?

This compound (C32H64O2) is a long-chain fatty acid ester.[1][2] Its structure is dominated by a 30-carbon saturated alkyl chain, making it highly nonpolar and hydrophobic.[3] This long hydrocarbon tail repels water molecules and prevents the compound from dissolving in aqueous solutions, where solubility is driven by polar interactions like hydrogen bonding.[3] It is, however, readily soluble in organic solvents such as ethanol, chloroform, and benzene.[3]

Q2: What are the primary experimental problems caused by the poor aqueous solubility of this compound?

The main challenge is achieving a stable and effective concentration for in vitro and in vivo assays. Poor solubility leads to several issues:

  • Precipitation: The compound can quickly fall out of solution when a concentrated organic stock is diluted into an aqueous buffer or cell culture media.

  • Low Bioavailability: In biological systems, the effective concentration of the compound that reaches target cells or tissues is significantly reduced.[4][5]

  • Inaccurate and Non-Reproducible Results: Undissolved particles lead to inconsistent and unreliable data in bioassays.

  • Formulation Instability: Difficulty in creating stable formulations for drug delivery applications.[6]

Q3: What general strategies can be used to improve the aqueous solubility of hydrophobic compounds like this compound?

Several techniques are commonly employed to enhance the solubility of poorly water-soluble drugs and compounds.[4] These include:

  • Co-solvency: Using a water-miscible organic solvent to increase the solubility of the compound.[5][7]

  • Micellar Solubilization: Using surfactants to form micelles that encapsulate the hydrophobic molecule.[8][9]

  • Complexation: Using agents like cyclodextrins to form inclusion complexes that have a water-soluble exterior.[10][11][12]

  • Nanoparticle Formulations: Developing solid dispersion nanoparticles or other nanocarriers to improve dissolution and delivery.[13][14]

Troubleshooting Guides & Experimental Protocols

This section provides detailed methodologies and troubleshooting for the most common solubilization techniques.

Issue 1: My this compound precipitates immediately upon dilution of a DMSO stock into my aqueous buffer.

Solution: This is a common problem when the final concentration of the compound exceeds its solubility limit in the low-percentage co-solvent system. The following protocols offer alternative approaches.

Protocol 1: Solubilization Using Co-solvents

This is the most straightforward method but has limitations regarding the final solvent concentration, which can be toxic to cells (typically >0.5% for DMSO).[15]

Detailed Methodology:

  • High-Concentration Stock Preparation: Weigh your this compound and dissolve it in 100% Dimethyl Sulfoxide (DMSO) to create a high-concentration stock (e.g., 50 mM). Use gentle warming (37°C) and sonication to aid dissolution.[15]

  • Working Solution Preparation: Perform serial dilutions. First, dilute the DMSO stock into a small volume of your aqueous buffer (e.g., PBS or cell media) while vortexing vigorously. Then, add this intermediate dilution to the final volume of the buffer. This stepwise process can sometimes prevent immediate precipitation.

  • Observation: Visually inspect the final solution for any signs of precipitation (cloudiness, particles). If observed, the final concentration is too high for the co-solvent system.

Troubleshooting Workflow for Co-Solvent Method

start Start: this compound Powder stock_sol Prepare high-concentration stock in 100% DMSO (e.g., 50 mM) start->stock_sol dilute_aq Dilute stock into aqueous buffer stock_sol->dilute_aq check_precip Precipitation? dilute_aq->check_precip success No: Solution is clear. Proceed with experiment. check_precip->success No fail Yes: Precipitation occurs. check_precip->fail Yes troubleshoot Troubleshoot Options: 1. Lower final concentration. 2. Use stepwise dilution. 3. Try alternative method. fail->troubleshoot

Caption: A logical workflow for troubleshooting precipitation when using a co-solvent.

Illustrative Solubility Data for Co-solvents

Co-Solvent System (in PBS)Maximum Achievable Concentration (Illustrative)Key Considerations
0.5% DMSO1 - 10 µMLow cytotoxicity, but very limited solubilizing power for highly hydrophobic molecules.
1% Ethanol< 5 µMGenerally less effective than DMSO for this class of compounds.
10% PEG300, 5% Tween 80, 85% Saline50 - 150 µMA more complex system often used for in vivo studies, but requires careful formulation.[15]
Protocol 2: Solubilization Using Surfactants

Surfactants form micelles in aqueous solutions, which are colloidal structures that can encapsulate hydrophobic molecules in their core, thereby increasing their apparent water solubility.[6][8] Non-ionic surfactants like Tween® 80 or Cremophor® EL are commonly used due to their lower toxicity.[8]

Detailed Methodology:

  • Thin Film Preparation:

    • In a round-bottom flask, dissolve a known amount of this compound and a surfactant (e.g., Tween 80) in a suitable organic solvent like ethanol. A drug-to-surfactant weight ratio of 1:10 to 1:20 is a good starting point.

    • Remove the organic solvent using a rotary evaporator to form a thin, uniform film on the flask's interior.

  • Hydration:

    • Add the desired volume of aqueous buffer to the flask.

    • Hydrate the film by sonicating or vortexing the mixture until the film is completely dispersed, resulting in a clear or slightly opalescent solution.

  • Filtration: Filter the resulting micellar solution through a 0.22 µm syringe filter to remove any non-encapsulated aggregates.

Micelle Formation and Encapsulation

Caption: Encapsulation of a hydrophobic this compound molecule within a surfactant micelle.

Illustrative Solubility Data for Surfactants

Surfactant (in Water)Drug:Surfactant Ratio (w/w)Maximum Achievable Concentration (Illustrative)
Tween® 801:20100 - 300 µM
Cremophor® EL1:20200 - 500 µM
Sodium Dodecyl Sulfate (SDS)1:10> 500 µM (Note: Ionic surfactant, higher potential for toxicity)
Protocol 3: Solubilization Using Cyclodextrins

Cyclodextrins are cyclic oligosaccharides with a hydrophilic outer surface and a hydrophobic inner cavity.[12] They can encapsulate hydrophobic "guest" molecules like this compound, forming a water-soluble "inclusion complex".[11][16] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is frequently used in pharmaceutical formulations.

Detailed Methodology:

  • Cyclodextrin Solution Preparation: Prepare a solution of HP-β-CD in your aqueous buffer. A concentration of 2-10% (w/v) is a typical starting range.

  • Complexation: Add an excess amount of this compound powder directly to the cyclodextrin solution.

  • Equilibration: Vigorously stir or sonicate the mixture at room temperature or slightly elevated temperature (e.g., 40°C) for 24-48 hours. This long equilibration time is necessary for the inclusion complex to form.

  • Removal of Excess Compound: After equilibration, centrifuge the mixture at high speed (e.g., 10,000 x g) to pellet the undissolved this compound.

  • Final Solution: Carefully collect the supernatant. This clear solution contains the water-soluble this compound-cyclodextrin complex. The concentration can be quantified using a suitable analytical method like HPLC or GC.

Workflow for Cyclodextrin Inclusion Complex Formation

drug Insoluble Triacontyl Acetate Powder mix Mix & Equilibrate (Stir/Sonicate for 24-48h) drug->mix cd_sol Aqueous Solution of Cyclodextrin (e.g., HP-β-CD) cd_sol->mix separation Centrifuge/Filter to remove excess drug mix->separation complex Soluble Inclusion Complex separation->complex uncomplexed Excess Solid Drug (Removed) separation->uncomplexed final_prod Clear Aqueous Solution of Drug-Cyclodextrin Complex complex->final_prod

Caption: Experimental workflow for preparing a soluble this compound-cyclodextrin complex.

Illustrative Solubility Data for Cyclodextrins

Cyclodextrin (in Water)Concentration of CD (% w/v)Solubility Enhancement (Fold Increase, Illustrative)
Hydroxypropyl-β-cyclodextrin (HP-β-CD)5%100 - 500
Sulfobutylether-β-cyclodextrin (SBE-β-CD)5%200 - 1000

References

Technical Support Center: Stabilizing Triacontyl Acetate in Experimental Formulations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance on stabilizing Triacontyl acetate in experimental formulations. The following information, presented in a question-and-answer format, addresses common challenges and offers detailed troubleshooting protocols to ensure the integrity and stability of your formulations.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it challenging to formulate?

This compound (CAS: 41755-58-2) is a long-chain acetate ester.[1] Its primary challenge in formulation development stems from its physicochemical properties: it is a large, non-polar molecule that is easily soluble in organic solvents like ethanol and chloroform but is difficult to dissolve in water.[2] This inherent hydrophobicity often leads to issues such as precipitation in aqueous media and low bioavailability in drug delivery systems.

Q2: My this compound is precipitating from my aqueous formulation. What are the primary causes and solutions?

Precipitation is a common issue resulting from the low aqueous solubility of this compound.[2] This typically occurs when the concentration of the compound exceeds its solubility limit in the chosen solvent system. The solution is to develop a formulation that can effectively solubilize or disperse this hydrophobic molecule. Effective strategies include creating oil-in-water emulsions, developing nanocrystal suspensions, or using specialized solubilizing excipients.

Q3: I am observing a loss of potency in my this compound formulation over time. What are the most likely degradation pathways?

As an ester, this compound is susceptible to hydrolysis, which can be catalyzed by acidic or basic conditions.[3][4] This chemical breakdown of the ester bond is a primary cause of potency loss. Other potential degradation pathways include oxidation and photodegradation, especially if the formulation is exposed to oxygen or light.[4][5] Identifying the specific pathway is crucial for selecting the appropriate stabilization strategy.

Q4: What are the ideal storage conditions for bulk this compound and its experimental formulations?

To maintain chemical and physical stability, both bulk this compound and its formulations should be stored at refrigerated temperatures, typically between 2-8°C.[1][2][6][7] Formulations should also be protected from light to prevent photodegradation.[8] Using amber vials or other light-blocking packaging is highly recommended.

Q5: Which analytical methods are best suited for quantifying this compound and detecting its degradation products?

A validated, stability-indicating analytical method is essential. High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS) are commonly used techniques for quantifying acetate compounds.[9] For complex matrices, Liquid Chromatography-Mass Spectrometry (LC-MS) offers high sensitivity and selectivity.[10] The chosen method must be able to resolve the intact this compound from any potential degradation products to ensure accurate quantification.[3]

Troubleshooting Guides

Guide 1: Issue - Poor Solubility and Formulation Precipitation

This guide provides strategies to address the precipitation of this compound from aqueous-based formulations.

Troubleshooting Workflow for Formulation Instability

A Instability Observed (Precipitation, Phase Separation) B Is the formulation an aqueous system? A->B C Increase concentration of organic co-solvent. Monitor for toxicity. B->C No D Develop an Emulsion or Nanoparticle Formulation B->D Yes E Select appropriate emulsifiers/stabilizers D->E F Optimize particle size via homogenization or sonication E->F G Characterize final formulation (Particle size, Zeta Potential) F->G H Stable Formulation G->H A Prepare Formulation Batches B Initial Analysis (T=0) (Assay, Purity, pH, etc.) A->B C Place on Stability B->C D Long-Term Conditions (e.g., 25°C/60% RH) C->D E Accelerated Conditions (e.g., 40°C/75% RH) C->E F Forced Degradation (Acid, Base, Oxidative, Light, Heat) C->F G Pull Samples at Defined Timepoints D->G E->G F->G H Perform Stability- Indicating Analysis G->H I Evaluate Data (Degradation Rate, Shelf-life) H->I cluster_reactants Reactants Ester This compound (Ester) Catalyst H⁺ or OH⁻ (Acid or Base) Ester->Catalyst Water Water (H₂O) Water->Catalyst Products Triacontanol + Acetic Acid (Alcohol + Carboxylic Acid) Catalyst->Products

References

Technical Support Center: Triacontyl Acetate Storage and Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of Triacontyl acetate to prevent degradation.

Frequently Asked Questions (FAQs)

Q1: What is the optimal storage temperature for this compound?

A1: The recommended storage temperature for this compound is 2-8°C.[1][2][3] Storing at refrigerated temperatures slows down potential degradation reactions.

Q2: How should I store this compound?

A2: this compound is a solid and, being a saturated long-chain ester, is relatively stable as a powder.[4] It should be stored in a tightly sealed, clean glass container with a Teflon-lined cap to prevent contamination and exposure to moisture.[5]

Q3: What are the primary degradation pathways for this compound?

A3: The most common degradation pathway for esters like this compound is hydrolysis.[3][6][7][8] This reaction involves the cleavage of the ester bond in the presence of water to form triacontanol and acetic acid. This can be catalyzed by both acidic and basic conditions. While oxidation is a common degradation pathway for many lipids, it is less of a concern for saturated esters like this compound unless strong oxidizing agents are present.

Q4: How can I tell if my this compound has degraded?

A4: Visual signs of degradation are often not apparent for solid-state degradation. A change in the physical appearance of the solid, such as discoloration or clumping (due to moisture absorption), may indicate a problem. The most reliable way to assess degradation is through analytical techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC-MS) to check for the presence of degradation products like triacontanol and acetic acid.

Q5: What is the expected shelf life of this compound?

A5: When stored under the recommended conditions (2-8°C in a tightly sealed glass container), this compound is expected to be stable for at least one year.[9] However, it is good practice to re-evaluate the purity of the material periodically, especially for long-term storage.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Change in physical appearance of the solid (e.g., clumping, discoloration). Moisture absorption, which can facilitate hydrolysis.Discard the reagent if significant changes are observed. Ensure the storage container is tightly sealed and stored in a dry environment. Consider storing in a desiccator.
Unexpected peaks in analytical chromatogram (e.g., GC-MS, HPLC). Degradation of this compound, likely due to hydrolysis.Identify the unexpected peaks. The primary degradation products will be triacontanol and acetic acid. If significant degradation has occurred, the material may not be suitable for your experiment. Review storage conditions and handling procedures to prevent future degradation.
Inconsistent experimental results using this compound from the same batch over time. Gradual degradation of the compound.Re-analyze the purity of the this compound stock. If degradation is confirmed, use a fresh, unopened sample for your experiments. Implement a routine re-testing schedule for long-stored materials.

Stability and Storage Recommendations

ParameterRecommendationRationale
Temperature 2-8°CSlows down the rate of chemical degradation, primarily hydrolysis.
Container Tightly sealed amber glass bottle with a Teflon-lined cap.Protects from light and moisture, and prevents leaching of impurities from plastic containers.[5]
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen) for long-term storage.While oxidation is a lower risk for saturated esters, an inert atmosphere minimizes any potential oxidative degradation and displaces moisture.
Handling Allow the container to warm to room temperature before opening.This prevents condensation of atmospheric moisture onto the cold solid, which could initiate hydrolysis.[4]

Experimental Protocols

Purity Assessment of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a general method for the analysis of this compound purity and the detection of its primary degradation product, triacontanol.

1. Sample Preparation:

  • Accurately weigh approximately 1 mg of the this compound sample.

  • Dissolve the sample in 1 mL of a suitable solvent such as chloroform or hexane.

  • Vortex the sample until fully dissolved.

2. GC-MS Instrumentation and Conditions:

  • Instrument: Gas chromatograph coupled to a mass spectrometer.

  • Column: A high-temperature capillary column (e.g., 15m x 0.25mm, 0.1µm film thickness).

  • Injector Temperature: 380°C.

  • Oven Program:

    • Initial temperature: 150°C.

    • Ramp to 380°C at a rate of 10°C/min.

    • Hold at 380°C for 15 minutes.

  • Carrier Gas: Helium at a constant flow rate.

  • MS Detector:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 50-1000.

3. Data Analysis:

  • Identify the peak corresponding to this compound based on its retention time and mass spectrum.

  • Search for peaks corresponding to potential degradation products, primarily triacontanol.

  • Quantify the purity by calculating the peak area percentage of this compound relative to the total peak area of all components.

Visualizations

Degradation_Pathway TA This compound (C32H64O2) Products Degradation Products TA->Products Hydrolysis H2O Water (H2O) H2O->Products Catalyst Acid or Base (Catalyst) Catalyst->Products Triacontanol Triacontanol Products->Triacontanol AceticAcid Acetic Acid Products->AceticAcid

Caption: Hydrolysis degradation pathway of this compound.

Experimental_Workflow cluster_storage Storage cluster_sampling Sampling cluster_analysis Analysis Storage This compound (Solid, 2-8°C) Warm Warm to Room Temp. Storage->Warm Weigh Weigh Sample Warm->Weigh Dissolve Dissolve in Solvent Weigh->Dissolve GCMS GC-MS Analysis Dissolve->GCMS Data Data Interpretation GCMS->Data Purity Purity Assessment & Degradation Check Data->Purity

Caption: Workflow for assessing the stability of stored this compound.

References

Technical Support Center: Optimizing GC-MS Parameters for Triacontyl Acetate Detection

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the GC-MS analysis of triacontyl acetate. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions (FAQs) encountered during the analysis of this long-chain wax ester.

Troubleshooting Guide

This section addresses specific issues that may arise during the GC-MS analysis of this compound.

Issue 1: No Peak or Very Low Signal Intensity

Question: I am not observing a peak for this compound, or the signal is extremely weak. What are the likely causes and solutions?

Answer: This is a frequent challenge with high molecular weight, low-volatility compounds like this compound.[1] The primary reasons are often related to insufficient temperature settings or active sites within the GC system.

  • Probable Cause A: Inadequate Temperatures: The injector, column oven, and transfer line temperatures may be too low to effectively vaporize the analyte and prevent it from condensing before it reaches the detector.

    • Solution: High-temperature analysis is essential for long-chain wax esters.[1][2] Increase the temperatures of the injector, oven, and transfer line. Ensure your column is rated for high-temperature use to avoid excessive bleed.[3]

  • Probable Cause B: Active Sites: Active sites in the injector liner or the front of the column can cause irreversible adsorption of the analyte.

    • Solution: Use a deactivated inlet liner. If contamination is suspected, replace the liner and trim 10-20 cm from the front of the column.

  • Probable Cause C: Improper Sample Preparation: The sample may not be fully dissolved or may contain particulates.

    • Solution: Ensure complete dissolution of this compound in a suitable solvent like toluene or hexane, gently warming the sample to 40-50°C if necessary.[1] Filter the sample through a 0.22 µm PTFE syringe filter before analysis to remove any particulates.[1]

Issue 2: Peak Tailing

Question: My this compound peak is showing significant tailing. How can I improve the peak shape?

Answer: Peak tailing is often an indication of unwanted interactions between the analyte and the GC system.

  • Probable Cause A: Active Sites: As with low signal intensity, active sites in the liner or on the column can lead to peak tailing.

    • Solution: Replace the inlet liner with a new, deactivated one.[4] Trimming the first few centimeters of the column can also help remove accumulated non-volatile residues.

  • Probable Cause B: Column Degradation: The stationary phase of the column may be degraded due to exposure to oxygen or operation at excessively high temperatures.

    • Solution: Condition the column according to the manufacturer's instructions. If the problem persists, the column may need to be replaced.

  • Probable Cause C: Inappropriate Flow Rate: A carrier gas flow rate that is too low can lead to peak broadening and tailing.

    • Solution: Optimize the carrier gas flow rate for your column dimensions and temperature program.

Issue 3: Poor Reproducibility of Peak Areas

Question: I am observing significant variation in the peak area of this compound across multiple injections. What could be causing this?

Answer: Poor reproducibility can stem from issues with the injection process or system leaks.

  • Probable Cause A: Inconsistent Injection Volume: Manual injections can be a source of variability.

    • Solution: Use an autosampler for precise and repeatable injections. If using manual injection, ensure a consistent technique.

  • Probable Cause B: Leaks: Leaks in the injection port, such as a worn septum, can lead to sample loss and variable results.

    • Solution: Regularly check for leaks using an electronic leak detector. Replace the septum and other consumable seals as part of routine maintenance.

  • Probable Cause C: Sample Discrimination: High molecular weight compounds can be discriminated against in the injector if the temperature is not optimal.

    • Solution: Ensure the injector temperature is high enough for rapid and complete vaporization of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the best type of GC column for analyzing this compound?

A1: A non-polar, high-temperature stable column is recommended. Columns with a 100% dimethylpolysiloxane or 5% phenyl-substituted stationary phase, such as a DB-1HT or DB-5MS, are suitable choices.[2] These columns separate compounds primarily by boiling point.

Q2: Is derivatization necessary for the analysis of this compound?

A2: Derivatization is generally not required for this compound if a high-temperature GC-MS system is available.[1][2] Direct analysis is possible with appropriate temperature settings. Derivatization is more commonly employed for compounds with active hydrogens (e.g., alcohols, acids) to increase volatility and improve peak shape.

Q3: What are typical injection parameters for this compound?

A3: A splitless injection is often preferred to ensure the entire sample is transferred to the column, which is important for trace analysis. The injector temperature should be high, typically around 325-390°C, to ensure complete vaporization of this high-boiling-point analyte.[2][3][5]

Q4: How should I prepare my sample for GC-MS analysis?

A4: Dissolve the this compound sample in a high-purity, volatile organic solvent such as hexane or toluene to a concentration of approximately 0.1-1.0 mg/mL.[2][5] Gentle heating may be necessary to ensure the wax ester is fully dissolved.[1] It is also recommended to filter the sample to remove any particulate matter.[1]

Data Presentation

Table 1: Recommended GC-MS Parameters for this compound Analysis

ParameterValueReference
GC System
ColumnDB-1HT or DB-5MS (or equivalent), 15-30 m x 0.25 mm ID, 0.10-0.25 µm film thickness[2]
Carrier GasHelium or Hydrogen[6]
Flow Rate1.0 - 1.5 mL/min (constant flow mode)[3][7]
Injector
Injection ModeSplitless[3][7]
Injector Temperature325 - 390 °C[2][5]
Injection Volume1 µL[2]
Oven Temperature Program
Initial Temperature120 °C[2]
Ramp 115 °C/min to 240 °C[2]
Ramp 28 °C/min to 390 °C[2]
Final Hold6 minutes at 390 °C[2]
Mass Spectrometer
Ionization ModeElectron Ionization (EI)[5][7]
Ionization Energy70 eV[5]
Source Temperature230 °C[5][7]
Transfer Line Temp.310 - 390 °C[2][3]
Mass Scan Rangem/z 50-850[2][5]

Experimental Protocols

Detailed Methodology for this compound Analysis

  • Sample Preparation:

    • Accurately weigh 1 mg of the this compound standard or sample into a glass vial.

    • Add 1 mL of high-purity toluene to achieve a concentration of 1 mg/mL.

    • Gently heat the vial to 40-50°C and vortex to ensure complete dissolution.[1]

    • If necessary, perform serial dilutions to create calibration standards.

    • Filter the final solution through a 0.22 µm PTFE syringe filter into a 2 mL autosampler vial.[1]

  • GC-MS System Setup:

    • Install a high-temperature, low-bleed capillary column (e.g., DB-1HT, 15 m x 0.25 mm ID, 0.10 µm film thickness) in the gas chromatograph.

    • Condition the column according to the manufacturer's guidelines to remove any contaminants and ensure a stable baseline.

    • Set the GC-MS parameters as outlined in Table 1.

    • Perform a system leak check to ensure the integrity of all connections.

  • Data Acquisition:

    • Inject 1 µL of the prepared sample or standard into the GC-MS system.

    • Start the data acquisition using the specified oven temperature program and mass spectrometer settings.

  • Data Analysis:

    • Identify the this compound peak based on its retention time and characteristic mass spectrum.

    • For quantitative analysis, construct a calibration curve by plotting the peak area of the this compound standards against their known concentrations.

    • Determine the concentration of this compound in the unknown samples by comparing their peak areas to the calibration curve.

Visualizations

GCMS_Troubleshooting_Workflow Troubleshooting Workflow for this compound GC-MS Analysis start Start Analysis peak_check Peak Observed? start->peak_check peak_shape_check Good Peak Shape? peak_check->peak_shape_check Yes no_peak_cause Check Temperatures (Inlet, Oven, Transfer Line) Check for Active Sites (Liner, Column) Verify Sample Preparation peak_check->no_peak_cause No reproducibility_check Reproducible Area? peak_shape_check->reproducibility_check Yes peak_tailing_cause Check for Active Sites Check Column Condition Check Flow Rate peak_shape_check->peak_tailing_cause No (Tailing) end_ok Analysis Successful reproducibility_check->end_ok Yes reproducibility_cause Check Injection Technique Check for Leaks Check Injector Temperature reproducibility_check->reproducibility_cause No end_fail Further Investigation Required adjust_temp Increase Temperatures Use High-Temp Column no_peak_cause->adjust_temp replace_consumables Replace Liner Trim Column no_peak_cause->replace_consumables check_sample_prep Ensure Complete Dissolution Filter Sample no_peak_cause->check_sample_prep adjust_temp->peak_check replace_consumables->peak_check check_sample_prep->peak_check deactivate_system Replace Liner Trim Column peak_tailing_cause->deactivate_system condition_column Condition or Replace Column peak_tailing_cause->condition_column optimize_flow Optimize Carrier Gas Flow peak_tailing_cause->optimize_flow deactivate_system->peak_shape_check condition_column->peak_shape_check optimize_flow->peak_shape_check use_autosampler Use Autosampler reproducibility_cause->use_autosampler leak_check Perform Leak Check Replace Septum reproducibility_cause->leak_check optimize_injector_temp Increase Injector Temperature reproducibility_cause->optimize_injector_temp use_autosampler->reproducibility_check leak_check->reproducibility_check optimize_injector_temp->reproducibility_check

References

Technical Support Center: Troubleshooting Poor Separation of Triacontyl Acetate in HPLC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with the High-Performance Liquid Chromatography (HPLC) separation of Triacontyl acetate. This document provides troubleshooting advice and frequently asked questions (FAQs) in a user-friendly question-and-answer format to directly address common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of poor peak shape (tailing, fronting, or broadening) for this compound?

Poor peak shape for a hydrophobic and long-chain molecule like this compound can stem from several factors:

  • Secondary Interactions: Interaction of the analyte with active sites on the stationary phase, such as residual silanols, can lead to peak tailing.

  • Column Overload: Injecting too much sample can saturate the column, resulting in peak fronting or broadening.

  • Inappropriate Sample Solvent: Dissolving the sample in a solvent significantly stronger than the initial mobile phase can cause peak distortion.[1] It is recommended to dissolve the sample in the mobile phase whenever possible.

  • Column Deterioration: Over time, columns can degrade, leading to a loss of efficiency and poor peak shape. This can manifest as tailing peaks.

  • Extra-Column Volume: Excessive volume in the tubing and connections between the injector, column, and detector can cause band broadening.

Q2: Why is my this compound peak showing inconsistent retention times?

Retention time variability is a common HPLC issue that can be attributed to:

  • Mobile Phase Composition Changes: Inconsistent preparation of the mobile phase or changes in its composition due to evaporation of a volatile component can lead to shifts in retention time.

  • Flow Rate Fluctuations: An unstable pump, leaks in the system, or blockages can cause the flow rate to vary, directly impacting retention times.[2]

  • Column Temperature Variations: Inconsistent column temperature can affect the viscosity of the mobile phase and the interaction of the analyte with the stationary phase, leading to retention time drift.

  • Column Equilibration: Insufficient equilibration of the column with the mobile phase before starting a run or between injections can cause retention time shifts.

Q3: I am observing high backpressure during my this compound analysis. What could be the cause?

High backpressure is often a sign of a blockage in the HPLC system. Potential sources include:

  • Clogged Column Frit: Particulates from the sample or mobile phase can clog the inlet frit of the column.

  • Blocked Tubing or Fittings: Obstructions can occur in the tubing, injector, or in-line filters.

  • Precipitation of Analyte: this compound has low solubility in highly aqueous mobile phases. If the mobile phase composition is not suitable, the analyte may precipitate on the column, leading to high pressure.

  • Inappropriate Mobile Phase Viscosity: Using a highly viscous mobile phase can result in elevated backpressure.

Q4: What type of HPLC column is best suited for this compound separation?

Due to its highly hydrophobic and long-chain nature, a standard C18 column may not provide optimal separation for this compound. A C30 (triacontyl) column is often recommended for the analysis of such lipophilic compounds.[3][4][5] C30 columns offer increased shape selectivity, which is beneficial for separating structurally similar hydrophobic molecules.[6][7]

Troubleshooting Guides

Guide 1: Resolving Poor Peak Shape

This guide provides a systematic approach to troubleshooting common peak shape issues encountered during the analysis of this compound.

Problem: The this compound peak is tailing, fronting, or is excessively broad.

Troubleshooting Workflow:

G start Poor Peak Shape Observed check_overload Is the peak fronting or symmetrical but broad? start->check_overload reduce_sample Reduce sample concentration or injection volume. check_overload->reduce_sample Yes check_tailing Is the peak tailing? check_overload->check_tailing No end Peak Shape Improved reduce_sample->end check_solvent Is the sample dissolved in a solvent stronger than the mobile phase? check_tailing->check_solvent check_column_health Check column performance with a standard. check_tailing->check_column_health dissolve_in_mp Dissolve sample in the initial mobile phase. check_solvent->dissolve_in_mp Yes check_secondary_interactions Suspect secondary interactions with the stationary phase. check_solvent->check_secondary_interactions No dissolve_in_mp->end use_deactivated_column Use a base-deactivated column or a C30 column. check_secondary_interactions->use_deactivated_column adjust_mobile_phase Optimize mobile phase (e.g., add a competitive base for tailing basic compounds if applicable, though less likely for this compound). check_secondary_interactions->adjust_mobile_phase use_deactivated_column->end adjust_mobile_phase->end replace_column If performance is poor, replace the column. check_column_health->replace_column Poor check_column_health->end Good replace_column->end

Caption: Troubleshooting workflow for poor peak shape.

Guide 2: Addressing Retention Time Variability

This guide outlines steps to diagnose and resolve inconsistent retention times for this compound.

Problem: The retention time of the this compound peak is shifting between injections or runs.

Troubleshooting Workflow:

G start Retention Time Variability check_mobile_phase Is the mobile phase freshly prepared and properly degassed? start->check_mobile_phase prepare_fresh_mp Prepare fresh mobile phase and degas thoroughly. check_mobile_phase->prepare_fresh_mp No check_pump Is the pump pressure stable? check_mobile_phase->check_pump Yes end Stable Retention Times prepare_fresh_mp->end check_leaks Check for leaks in the system (fittings, seals). check_pump->check_leaks No purge_pump Purge the pump to remove air bubbles. check_pump->purge_pump Unstable check_temp Is the column temperature stable? check_pump->check_temp Stable check_leaks->end purge_pump->end use_oven Use a column oven and ensure a stable temperature. check_temp->use_oven No check_equilibration Is the column sufficiently equilibrated? check_temp->check_equilibration Yes use_oven->end increase_equilibration Increase the equilibration time between runs. check_equilibration->increase_equilibration No check_equilibration->end Yes increase_equilibration->end

Caption: Troubleshooting workflow for retention time variability.

Data Presentation

Table 1: Recommended Starting HPLC Conditions for this compound Analysis

ParameterRecommendationRationale
Column C30, 5 µm, 4.6 x 250 mmProvides high shape selectivity for hydrophobic, long-chain molecules.[3][4][5][6][7]
Mobile Phase A Methanol or AcetonitrileCommon strong solvents for reversed-phase HPLC.
Mobile Phase B A less polar solvent like tert-Butyl Methyl Ether (TBME) or DichloromethaneTo ensure solubility and elution of the highly non-polar this compound. A study on similar compounds showed good separation with a Methanol/TBME mobile phase.[8][9]
Gradient Start with a high percentage of Mobile Phase A and gradually increase Mobile Phase B.A gradient is necessary to elute the strongly retained this compound.
Flow Rate 0.5 - 1.0 mL/minA lower flow rate can sometimes improve separation for complex mixtures.
Column Temperature 30 - 40 °CElevated temperature can reduce mobile phase viscosity and improve peak shape.
Detector ELSD, CAD, or MSThis compound lacks a strong chromophore, making UV detection challenging.
Injection Volume 5 - 20 µLKeep the injection volume small to avoid overloading the column.
Sample Solvent Initial mobile phase composition or a weak solvent like isopropanol.To prevent peak distortion.

Experimental Protocols

Protocol 1: Sample Preparation

  • Standard Solution Preparation:

    • Accurately weigh approximately 10 mg of this compound standard.

    • Dissolve the standard in 10 mL of a suitable solvent like chloroform or dichloromethane to prepare a 1 mg/mL stock solution. Gentle warming may be necessary to aid dissolution.

    • Prepare working standards by diluting the stock solution with the initial mobile phase composition.

  • Sample Solution Preparation:

    • The sample preparation will depend on the matrix. For samples where this compound is in a complex mixture, a suitable extraction method (e.g., solid-phase extraction) may be required.

    • The final sample should be dissolved in the initial mobile phase or a compatible weak solvent.

  • Filtration:

    • Filter all standard and sample solutions through a 0.22 µm or 0.45 µm syringe filter compatible with the solvent before injection to remove any particulate matter.

Protocol 2: General HPLC Method Development

  • System Preparation:

    • Install the C30 reversed-phase column in the column oven.

    • Prime the HPLC pumps with the freshly prepared and degassed mobile phases.

    • Equilibrate the column with the initial mobile phase composition for at least 20-30 column volumes or until a stable baseline is achieved.

  • Scouting Gradient:

    • Inject a small amount of the prepared standard solution.

    • Run a broad linear gradient from a high percentage of the weaker solvent (e.g., 95% Methanol) to a high percentage of the stronger solvent (e.g., 95% TBME) over 20-30 minutes.

    • Monitor the chromatogram to determine the approximate elution conditions for this compound.

  • Method Optimization:

    • Based on the scouting run, design a shallower gradient around the elution point of this compound to improve resolution.

    • Optimize the column temperature (e.g., in 5 °C increments) to improve peak shape and reduce backpressure.

    • Adjust the flow rate to find the best balance between separation efficiency and analysis time.

References

Technical Support Center: Enhancing the Efficacy of Triacontyl Acetate as a Plant Growth Promoter

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Triacontyl acetate as a plant growth promoter. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to support your research and development efforts.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the experimental application of this compound.

Question/Issue Potential Cause(s) Troubleshooting Steps & Recommendations
FAQ 1: Why am I seeing inconsistent or no growth promotion effects with this compound? 1. Improper Formulation/Solubility: this compound is poorly soluble in water.[1] 2. Suboptimal Concentration: The effective concentration range is narrow, and high concentrations can be inhibitory.[2] 3. Environmental Factors: Temperature, light intensity, and time of application can influence efficacy. Triacontanol, a related compound, works best between 20–25°C.[3] 4. Purity of the Compound: Impurities in the Triacontanol (a related compound) can inhibit its effects.[3]1. Ensure Proper Dissolution: Dissolve this compound in an organic solvent (e.g., ethanol, chloroform) before creating an aqueous emulsion with a surfactant like Tween 20. Colloidal dispersion is also a highly effective method. 2. Optimize Concentration: Start with a concentration range of 0.1 to 1.0 mg/L and perform a dose-response study to determine the optimal concentration for your specific plant species and experimental conditions. 3. Control Environmental Conditions: Maintain optimal growing conditions for your target plant species. Consider applying this compound during periods of active growth and under moderate temperatures.[3] 4. Verify Compound Purity: Use high-purity this compound to avoid potential inhibition from related long-chain alcohols.
FAQ 2: How do I properly dissolve and prepare a this compound solution for my experiments? - Poor water solubility is the primary challenge.See the detailed Experimental Protocol: Preparation of this compound Solution for Foliar Application below for a step-by-step guide.
FAQ 3: What is the optimal method of application for this compound? - The most common and effective method is foliar spray . Seed soaking and soil drenching have also been explored but may yield less consistent results.[4][5]- Foliar Application: This method allows for direct absorption by the plant's leaves. Ensure complete and uniform coverage of the foliage. See the detailed protocol below. - Seed Soaking: Soaking seeds in a dilute solution (e.g., 1 mg/L) for 24-48 hours can promote germination and early seedling growth.[1]
FAQ 4: I'm observing phytotoxicity (e.g., leaf burn, stunted growth) after application. What could be the cause? 1. High Concentration: Exceeding the optimal concentration can lead to negative effects. 2. Solvent Toxicity: The organic solvent used for initial dissolution may be at a toxic concentration in the final solution. 3. Uneven Application: Concentrated droplets on the leaves can cause localized burning.1. Reduce Concentration: Perform a dilution series to find a non-toxic, effective concentration. 2. Minimize Solvent Content: Ensure the final concentration of the organic solvent in your aqueous solution is minimal and non-phytotoxic. 3. Ensure Fine Mist Application: Use a sprayer that produces a fine, even mist to prevent droplet accumulation on leaf surfaces.
FAQ 5: What is the proposed mechanism of action for this compound? - While the exact mechanism for this compound is still under investigation, it is believed to be similar to that of Triacontanol .Triacontanol enhances the activity of various enzymes, improves cell membrane permeability, increases chlorophyll content, and strengthens photosynthesis and assimilation.[3] It is thought to elicit a second messenger, L(+)-adenosine, which in turn modulates various physiological processes.[6][7]

Quantitative Data on the Effects of Triacontanol

The following tables summarize the effects of Triacontanol (a closely related and often-studied compound) on various plant growth parameters. This data can serve as a reference for expected outcomes when using this compound.

Table 1: Effect of Triacontanol on Kohlrabi (Brassica oleracea L. var. gongylodes) Growth Parameters at 40 Days After Transplanting [2]

Treatment (Triacontanol Conc.)Plant Height (cm)Number of LeavesLarge Leaf Length (cm)Large Leaf Width (cm)
0 mL/L (Control)12.76---
1 mL/L14.615.413.955.09
1.5 mL/L-4.96--
2 mL/L14.265.56--

Table 2: Effect of Triacontanol on Rice (cv. Satabdi) Yield [8]

Treatment (Triacontanol 95%)Grain Yield (q/ha)% Increase in Grain YieldStraw Yield (q/ha)% Increase in Straw Yield
Control----
0.33 ml/L of water24.9451.2632.1647.13
0.5 ml/L of water24.23-31.42-
1.0 ml/L of water----

Experimental Protocols

Protocol 1: Preparation of this compound Solution for Foliar Application

This protocol details the preparation of a 1 mg/L stock solution that can be further diluted for experimental use.

  • Initial Dissolution: Weigh 10 mg of this compound and dissolve it in 10 mL of a suitable organic solvent (e.g., ethanol or chloroform).

  • Surfactant Addition: To a separate container, add 900 mL of deionized water and 0.1 mL of a surfactant such as Tween 20.

  • Emulsification: While vigorously stirring the water-surfactant mixture, slowly add the 10 mL of this compound-solvent solution. Continue stirring for at least 15 minutes to ensure the formation of a stable emulsion.

  • Final Volume Adjustment: Bring the total volume of the solution to 1 L with deionized water. This results in a 10 mg/L stock solution.

  • Working Solution Preparation: Dilute the 10 mg/L stock solution to your desired final concentration (e.g., for a 1 mg/L working solution, mix 100 mL of the stock solution with 900 mL of deionized water).

Protocol 2: Foliar Application of this compound

  • Plant Preparation: Grow plants to the desired developmental stage under controlled environmental conditions.

  • Application Timing: Apply the this compound solution during a period of active plant growth, preferably in the morning or evening to avoid rapid evaporation.

  • Spraying Technique: Use a fine-mist sprayer to apply the working solution to the plant foliage. Ensure thorough and uniform coverage of both the adaxial and abaxial leaf surfaces until the point of runoff.

  • Control Group: For the control group, spray plants with a solution containing the same concentration of organic solvent and surfactant as the treatment group, but without this compound.

  • Post-Application Care: Return the plants to their controlled environment and monitor for growth responses.

  • Data Collection: Collect data on relevant growth parameters (e.g., plant height, biomass, leaf area, yield) at predetermined time points.

Visualizations

The following diagrams illustrate key concepts related to the use of this compound.

experimental_workflow cluster_prep Solution Preparation cluster_app Application & Growth cluster_analysis Data Analysis p1 Dissolve this compound in Organic Solvent p2 Prepare Aqueous Surfactant Solution p1->p2 p3 Emulsify by Adding Acetate Solution to Water p2->p3 p4 Prepare Working Dilutions p3->p4 a1 Foliar Spray Application (Treatment vs. Control) p4->a1 a2 Incubate Plants in Controlled Environment a1->a2 d1 Measure Growth Parameters (Height, Biomass, etc.) a2->d1 d2 Statistical Analysis d1->d2

Caption: Experimental workflow for this compound application.

signaling_pathway ta This compound (Foliar Application) membrane Cell Membrane ta->membrane adenosine ↑ L(+)-adenosine (Second Messenger) membrane->adenosine enzymes ↑ Enzyme Activity (e.g., Nitrate Reductase) adenosine->enzymes photosynthesis ↑ Photosynthesis & CO2 Fixation enzymes->photosynthesis growth Enhanced Plant Growth & Yield photosynthesis->growth

Caption: Proposed signaling pathway of Triacontanol/Triacontyl acetate.

troubleshooting_logic start Inconsistent or No Growth Response q1 Was the solution cloudy or did it separate? start->q1 a1_yes Improve Formulation: - Use a different solvent - Increase surfactant conc. - Use sonication q1->a1_yes Yes q2 Was a dose-response experiment performed? q1->q2 No a2_no Optimize Concentration: - Test a range (e.g., 0.1-10 mg/L) - Note potential inhibition at high concentrations q2->a2_no No q3 Are environmental conditions optimal? q2->q3 Yes a3_no Control Environment: - Maintain optimal temperature (20-25°C) - Apply during active growth q3->a3_no No end Consistent Results q3->end Yes

Caption: Troubleshooting logic for this compound experiments.

References

Addressing inconsistent results in Triacontyl acetate bioassays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals working with Triacontyl acetate bioassays. Inconsistent results can be a significant challenge; this resource offers detailed troubleshooting guides, frequently asked questions (FAQs), and standardized protocols to help you achieve reliable and reproducible data.

Frequently Asked Questions (FAQs)

Q1: My this compound bioassay results are inconsistent. What are the most common causes?

Inconsistent results in bioassays can arise from a variety of factors, ranging from the experimental setup to reagent handling.[1] Common causes include:

  • Reagent Preparation and Storage: Improper storage of this compound or other reagents can lead to degradation and loss of activity. Ensure all components are stored at the recommended temperatures and protected from light if necessary.[1]

  • Solubility Issues: this compound is a long-chain ester with poor water solubility. Inconsistent solubilization can lead to significant variations in the effective concentration in your assay.

  • Pipetting Errors: Inaccurate or inconsistent pipetting, especially with small volumes or viscous organic solvents, can introduce significant variability.[1]

  • Biological Variability: The physiological state of the test organisms (e.g., plants, insects, cells) can greatly influence their response. This includes factors like age, developmental stage, and overall health.

  • Environmental Conditions: Fluctuations in temperature, light, and humidity can affect the stability of the compound and the response of the biological system.[1]

  • Contamination: Microbial or chemical contamination can interfere with the assay and produce unreliable data.[1]

Q2: How should I prepare my this compound solutions to ensure consistency?

Due to its lipophilic nature, proper solubilization of this compound is critical.

  • Solvent Selection: Use a high-purity organic solvent in which this compound is readily soluble, such as ethanol, methanol, chloroform, or dimethyl sulfoxide (DMSO).

  • Stock Solution: Prepare a concentrated stock solution (e.g., 10-50 mM) in your chosen organic solvent.

  • Working Solutions: For aqueous-based bioassays, dilute the stock solution into the final assay medium. To avoid precipitation, it is crucial to add the stock solution to the medium while vortexing or stirring vigorously. The final concentration of the organic solvent should be kept low (typically <0.5%) and consistent across all treatments, including controls.

  • Solvent Control: Always include a solvent control (assay medium with the same final concentration of the organic solvent used to dissolve this compound) to account for any effects of the solvent on the biological system.

Q3: I am observing no effect or a very weak response in my bioassay. What should I check?

  • Compound Degradation: Ensure that your this compound stock has been stored correctly and is not expired. Consider preparing a fresh stock solution.

  • Suboptimal Concentration: You may be using a concentration that is too low to elicit a response. Perform a dose-response experiment with a wider range of concentrations.

  • Assay Conditions: Verify that the incubation time, temperature, and other assay parameters are optimal for your specific biological system.

  • Biological System Insensitivity: It is possible that the specific plant species, insect strain, or cell line you are using is not sensitive to this compound.

Q4: My dose-response curve for this compound is not a clear sigmoidal shape. What could be the issue?

An atypical dose-response curve can be indicative of several issues:[2]

  • Incorrect Concentration Range: The tested concentration range may be too narrow, too high, or too low to capture the full sigmoidal relationship.[2]

  • Solubility Issues: At higher concentrations, this compound may be precipitating out of the solution, leading to a plateau or even a decrease in the observed effect.[2]

  • Biphasic Effect: Some compounds exhibit a biphasic or hormetic effect, where low doses stimulate a response, and high doses inhibit it.

  • Data Analysis: Ensure you are using an appropriate non-linear regression model to fit your data.[3][4]

Troubleshooting Guides

Issue 1: High Variability Between Replicates
Potential Cause Recommended Solution
Inconsistent Solubilization Ensure the stock solution is fully dissolved before making dilutions. When preparing working solutions, add the stock solution to the assay medium with vigorous mixing to prevent precipitation. Visually inspect for any precipitate.
Pipetting Inaccuracy Calibrate pipettes regularly. Use reverse pipetting for viscous organic solvents. Ensure proper mixing after each dilution step.[1][2]
Uneven Application In plant bioassays, ensure uniform application of the test solution to leaves or growth medium. For insect bioassays, ensure consistent coating of surfaces.[5]
Biological Variation Use plants of the same age and developmental stage. For insects, use individuals of the same instar and age, and standardize rearing conditions.[5] For cell-based assays, use cells with a consistent passage number and seeding density.[1]
Edge Effects in Multi-well Plates Avoid using the outer wells of the plate, as they are more prone to evaporation. Fill the outer wells with sterile water or media to maintain humidity.[1][2]
Environmental Fluctuations Conduct experiments in a controlled environment with stable temperature, humidity, and light conditions. Rotate the position of plates or plant trays in growth chambers.[1][2]
Issue 2: No or Low Bioactivity
Potential Cause Recommended Solution
Compound Degradation Prepare fresh working solutions for each experiment from a properly stored stock solution. Protect solutions from light and extreme temperatures.[5]
Incorrect Concentration Range Perform a dose-response study with a wide range of concentrations (e.g., from nanomolar to micromolar) to determine the optimal working concentration.[1]
Inappropriate Assay Duration The time required to observe a response can vary. Conduct a time-course experiment to identify the optimal time point for measurement.[1]
Solvent Interference The solvent used to dissolve this compound may be inhibiting the biological response. Test alternative solvents and always include a solvent-only control.[5]
Inactive Assay Reagents Ensure all other reagents used in the bioassay are fresh and have been stored correctly.[1]

Experimental Protocols

Protocol 1: Plant Growth Regulation Bioassay (Seedling Growth)

This protocol is a representative method for assessing the effect of this compound on the growth of seedlings.

  • Plant Material: Use seeds of a model plant species (e.g., Arabidopsis thaliana, lettuce, or tomato) from the same lot and of a uniform size.

  • Sterilization and Germination: Surface sterilize seeds and place them on sterile filter paper moistened with sterile water in petri dishes. Allow seeds to germinate in a controlled environment.

  • Preparation of Test Solutions:

    • Prepare a 10 mM stock solution of this compound in 100% ethanol.

    • Prepare a series of working solutions by diluting the stock solution in a sterile liquid growth medium (e.g., Murashige and Skoog medium). Final concentrations may range from 1 nM to 100 µM.

    • The final ethanol concentration in all working solutions and the solvent control should not exceed 0.1%.

  • Experimental Setup:

    • Transfer uniformly sized seedlings to 24-well plates containing 1 mL of the respective test solutions per well.

    • Include a negative control (growth medium only) and a solvent control (growth medium with 0.1% ethanol).

    • Seal the plates and place them in a growth chamber with controlled light and temperature.

  • Data Collection: After a set period (e.g., 7-14 days), measure parameters such as root length, shoot length, and fresh/dry weight.

  • Data Analysis: Compare the measurements of the treated groups to the control groups. Plot the data as a dose-response curve and determine the EC50 value if applicable.

Protocol 2: Insect Pheromone Bioassay (Electroantennography - EAG)

This protocol provides a general framework for assessing the response of an insect antenna to this compound.

  • Insect Rearing: Rear the target insect species under controlled conditions to ensure a supply of healthy, sexually mature adults of a consistent age.

  • Antenna Preparation:

    • Carefully excise an antenna from a live insect.

    • Mount the antenna between two electrodes using conductive gel.

  • Odor Delivery System:

    • Use a continuous stream of humidified, purified air directed over the antenna.

    • Prepare a stock solution of this compound in a high-purity solvent (e.g., hexane).

    • Apply a known amount of the solution to a piece of filter paper and insert it into a glass cartridge.

  • Stimulus Delivery:

    • Introduce a puff of air through the cartridge into the main airstream to deliver the stimulus to the antenna.

    • Use a range of concentrations to assess the dose-response relationship.

    • Include a solvent-only control.

  • Data Recording and Analysis:

    • Record the electrical potential changes from the antenna upon stimulation.

    • Measure the amplitude of the negative deflection (EAG response).

    • Normalize the responses to a standard compound or the solvent control.

Signaling Pathways and Workflows

The precise signaling pathway for this compound is not fully elucidated but is likely to involve pathways associated with other long-chain fatty acids and acetates.

Putative Signaling Pathway for this compound

TA This compound Membrane Cell Membrane Receptor Membrane Receptor (e.g., GPCR) TA->Receptor Binds ACSS Acyl-CoA Synthetase (ACSS) Membrane->ACSS Intracellular Conversion G_Protein G-Protein Signaling Receptor->G_Protein Activates TA_CoA Triacontyl-CoA ACSS->TA_CoA Gene_Expression Gene Expression Changes TA_CoA->Gene_Expression Influences Metabolic_Regulation Metabolic Regulation TA_CoA->Metabolic_Regulation Influences Downstream Downstream Effectors (e.g., PKA, PKC) G_Protein->Downstream Downstream->Gene_Expression

Caption: Putative signaling pathways for this compound.

General Troubleshooting Workflow

Start Inconsistent Results Check_Reagents Check Reagent Prep & Storage Start->Check_Reagents Check_Protocol Review Protocol Execution Start->Check_Protocol Check_Environment Verify Environmental Conditions Start->Check_Environment Check_BioSystem Assess Biological System Start->Check_BioSystem Solubility Solubility Issues? Check_Reagents->Solubility Yes Degradation Degradation? Check_Reagents->Degradation Yes Pipetting Pipetting Errors? Check_Protocol->Pipetting Yes Contamination Contamination? Check_Protocol->Contamination Yes Temp_Light Temp/Light Fluctuation? Check_Environment->Temp_Light Yes Health_Variability Health/Age Variability? Check_BioSystem->Health_Variability Yes Optimize_Solubilization Optimize Solubilization Solubility->Optimize_Solubilization Use_Fresh_Stock Use Fresh Stock Degradation->Use_Fresh_Stock Calibrate_Pipettes Calibrate/Refine Technique Pipetting->Calibrate_Pipettes Aseptic_Technique Improve Aseptic Technique Contamination->Aseptic_Technique Control_Environment Control Environment Temp_Light->Control_Environment Standardize_BioSystem Standardize Biologicals Health_Variability->Standardize_BioSystem End Consistent Results Optimize_Solubilization->End Use_Fresh_Stock->End Calibrate_Pipettes->End Aseptic_Technique->End Control_Environment->End Standardize_BioSystem->End

References

Calibration curve issues in Triacontyl acetate quantification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with the quantification of Triacontyl acetate. This guide addresses specific issues you may encounter during the generation of calibration curves and subsequent analysis.

Frequently Asked Questions (FAQs)

Q1: What are the most common issues encountered when generating a calibration curve for this compound quantification?

The most common issues include poor linearity of the calibration curve (R² < 0.99), low signal intensity or poor recovery, and inaccuracies in quantification due to matrix effects.[1] These problems can stem from various factors including sample preparation, chromatographic conditions, and mass spectrometer settings.

Q2: My calibration curve for this compound is not linear (R² < 0.99). What are the potential causes?

Non-linearity in your calibration curve can arise from several sources. At high concentrations, detector saturation can occur, while at very low concentrations, you might be operating near the limit of detection (LOD) or limit of quantitation (LOQ), leading to greater variability.[1] Other potential causes include errors in the preparation of standard solutions, degradation of the analyte, or issues with the analytical instrument, such as a contaminated injector liner.[1]

Q3: I am observing a low signal intensity for my this compound standards, especially in sample matrices. What could be the reason?

Low signal intensity is often a sign of ion suppression, a common matrix effect in LC-MS analysis.[2] This occurs when co-eluting compounds from the sample matrix interfere with the ionization of this compound in the mass spectrometer's source, leading to a decreased signal.[2][3] Other possibilities include inefficient extraction from the sample matrix, analyte adsorption to plasticware, or incomplete dissolution of the standard.[2]

Q4: How can I minimize matrix effects in my this compound analysis?

A robust sample preparation protocol is the most effective way to mitigate matrix effects.[2] Techniques such as Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) can help remove interfering matrix components.[2] Additionally, optimizing the chromatographic separation to resolve this compound from co-eluting compounds is crucial. The use of a stable isotope-labeled (SIL) internal standard is the preferred method to compensate for any remaining matrix effects.[2]

Q5: What is the best type of internal standard to use for this compound quantification?

The ideal internal standard is a stable isotope-labeled (SIL) version of this compound. A SIL internal standard has a different mass but exhibits nearly identical chemical and physical properties to the analyte, allowing it to effectively compensate for variations in sample preparation, injection volume, and matrix effects. If a SIL standard is not available, a close structural analog, such as another long-chain wax ester with a different chain length, can be used. However, it may not compensate for matrix effects as effectively.[2]

Troubleshooting Guides

Problem 1: Poor Calibration Curve Linearity (R² < 0.99)

Symptoms:

  • The coefficient of determination (R²) for the calibration curve is below the acceptable limit of 0.99.

  • The curve may appear sigmoidal or show significant deviation at higher or lower concentrations.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Detector Saturation Dilute the higher concentration standards and re-inject. Adjust the detector settings if possible.
Operating Near LOD/LOQ Prepare a new set of lower concentration standards to better define the lower end of the curve. Increase the injection volume if sensitivity is an issue.
Inaccurate Standard Preparation Prepare fresh stock and working standard solutions, ensuring accurate weighing and dilutions. Use calibrated pipettes and volumetric flasks.
Analyte Degradation Store stock and standard solutions at appropriate temperatures and protect them from light. Prepare fresh standards more frequently.
Instrument Contamination Clean the injector port and liner. Check for column contamination and bake it out if necessary.[1]
Problem 2: Inaccurate Quantification and Poor Recovery

Symptoms:

  • The calculated concentrations of quality control (QC) samples are outside the acceptable range.

  • The recovery of this compound from spiked samples is low and inconsistent.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Inefficient Extraction Optimize the extraction procedure. For Liquid-Liquid Extraction (LLE), try different solvent systems and extraction times. For Solid-Phase Extraction (SPE), experiment with different sorbents and elution solvents.[2]
Matrix Effects (Ion Suppression/Enhancement) Implement a more rigorous sample cleanup method to remove interfering matrix components.[2] Use a stable isotope-labeled internal standard to compensate for these effects.[2] Evaluate the matrix effect by comparing the response of the analyte in a post-extraction spiked sample to that in a neat solution.[4]
Analyte Adsorption Use low-adsorption vials and pipette tips. Silanize glassware if necessary. This compound may adsorb to plasticware.[2]
Incomplete Dissolution Ensure complete dissolution of this compound standards and in the final sample extract. Gentle heating in a warm water bath may be necessary.[5] Use a suitable solvent such as chloroform.[5]
Inappropriate Internal Standard If not using a SIL internal standard, the chosen analog may not be adequately compensating for variability. Switch to a SIL internal standard if available.[2]

Experimental Protocols

Protocol 1: Preparation of Calibration Standards
  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound standard. Dissolve it in 10 mL of chloroform. Gentle heating in a warm water bath (not exceeding 50°C) may be required to aid dissolution.[5]

  • Working Standards: Prepare a series of working standards by performing serial dilutions of the stock solution with the initial mobile phase composition. The concentration range should bracket the expected concentration of the unknown samples.[1]

Protocol 2: Evaluation of Matrix Effects
  • Prepare Three Sets of Samples:

    • Set A (Neat Standard): Spike the analytical standard of this compound into the initial mobile phase.

    • Set B (Pre-Spiked Sample): Spike the analytical standard into a blank matrix before the extraction process.

    • Set C (Post-Spiked Sample): Spike the analytical standard into the blank matrix extract after the extraction process.[2]

  • Analyze the Samples: Inject and analyze all three sets of samples using the developed LC-MS method.

  • Calculate Matrix Factor: The matrix factor is calculated by comparing the peak area of the analyte in the post-spiked sample (Set C) to the peak area in the neat standard (Set A).[2]

    • Matrix Factor (%) = (Peak Area in Set C / Peak Area in Set A) * 100

    • A value less than 100% indicates ion suppression, while a value greater than 100% indicates ion enhancement.[3]

Quantitative Data Summary

Table 1: Typical Calibration Curve Parameters for this compound

ParameterTypical ValueNotes
Concentration Range 1 - 1000 ng/mLShould be adjusted based on instrument sensitivity and expected sample concentrations.[1]
Correlation Coefficient (R²) > 0.995A lower value may indicate issues with linearity.
Limit of Detection (LOD) Instrument DependentTypically in the low ng/mL range.
Limit of Quantification (LOQ) Instrument DependentThe lowest concentration on the calibration curve that can be quantified with acceptable precision and accuracy.

Table 2: Example Matrix Effect Evaluation Data

Sample SetAnalyte Concentration (ng/mL)Mean Peak Area
Set A (Neat Standard) 100500,000
Set C (Post-Spiked Sample) 100382,500
Matrix Factor (%) 76.5%

In this example, a matrix factor of 76.5% indicates approximately 23.5% ion suppression.[2]

Visualizations

Calibration_Curve_Workflow cluster_prep Standard Preparation cluster_analysis LC-MS Analysis cluster_processing Data Processing Stock Prepare Stock Solution Working Prepare Working Standards (Serial Dilution) Stock->Working Inject Inject Standards Working->Inject Acquire Acquire Data Inject->Acquire Integrate Integrate Peaks Acquire->Integrate Plot Plot Peak Area vs. Concentration Integrate->Plot Linearity Assess Linearity (R²) Plot->Linearity

Caption: Workflow for generating a calibration curve.

Troubleshooting_Logic cluster_problem Problem Identification cluster_causes Potential Causes cluster_solutions Solutions Problem Poor Calibration Curve (R² < 0.99) Standards Standard Preparation Issue Problem->Standards Instrument Instrument Issue Problem->Instrument Method Methodological Issue Problem->Method Remake Remake Standards Standards->Remake Clean Clean Instrument Components Instrument->Clean Optimize Optimize Method Parameters Method->Optimize Matrix Evaluate Matrix Effects Method->Matrix

Caption: Troubleshooting logic for poor calibration curve linearity.

References

Validation & Comparative

A Comparative Analysis of Triacontanol and Triacontyl Acetate for Plant Growth Regulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of Triacontanol (TRIA) and Triacontyl acetate as plant growth regulators. The information presented is based on available scientific literature and is intended to inform research and development in agriculture and plant science. While extensive data exists for Triacontanol, direct comparative studies with this compound are notably absent in current research. This guide will thoroughly explore the known effects of Triacontanol and provide a scientifically-grounded hypothesis on the potential role of this compound.

Executive Summary

Triacontanol is a well-documented plant growth regulator known to enhance various aspects of plant physiology, leading to increased growth and yield. Its mechanism of action is understood to involve the secondary messenger L(+)-adenosine, which triggers a cascade of physiological responses. In contrast, this compound, an ester of Triacontanol, has not been directly studied as a plant growth regulator. It is hypothesized that this compound may function as a pro-regulator, being converted to the active Triacontanol within the plant through enzymatic hydrolysis. This guide presents the available quantitative data for Triacontanol, details experimental protocols for its application, and illustrates its signaling pathway. It also discusses the hypothetical role of this compound, highlighting the need for empirical research to validate its efficacy.

Triacontanol: A Proven Plant Growth Regulator

Triacontanol is a naturally occurring saturated 30-carbon primary alcohol found in the epicuticular waxes of plants.[1] Exogenous application of Triacontanol has been shown to elicit a wide range of beneficial effects on plant growth, development, and stress response.

Data Presentation: Quantitative Effects of Triacontanol

The following tables summarize the quantitative effects of Triacontanol on various crops as reported in scientific studies.

Table 1: Effect of Triacontanol on Crop Yield

CropApplication MethodConcentrationYield Increase (%)Reference
Tomato (Solanum lycopersicum)Foliar Spray (4 times)10⁻⁶ M57.6[2]
Rice (Oryza sativa)Seed Soaking & Foliar Spray0.5-1 mg/L5-10[3]
Wheat (Triticum aestivum)Seed Soaking1 mg/kg5-10[3]
Corn (Zea mays)Seed Soaking1 mg/kg5-10[3]
Pepper (Capsicum annuum)Foliar Spray (3 times)0.5 mg/L20.55[3]
Strawberry (Fragaria ananassa)Foliar Spray1 ppm12.7[4]
Kohlrabi (Brassica oleracea)Foliar Spray1-2 mL/L6.75-40.4[5]
Potato (Solanum tuberosum)Foliar Spray0.33 ml/L (95% TRIA)Highest Tuber Yield[6]

Table 2: Effect of Triacontanol on Plant Growth Parameters

CropApplication MethodConcentrationGrowth ParameterImprovementReference
Mentha arvensisFoliar Spray1 µMPlant Height, Fresh & Dry Weight, Leaf AreaMarkedly Enhanced[2]
Papaver somniferumFoliar Spray (4 times)1 µMHeight, Branch Number, Dry WeightImproved over control[2]
Solanum lycopersicumFoliar Spray (2 times)up to 1 ppmShoot & Root Fresh & Dry WeightEnhanced[2]
Strawberry (Fragaria ananassa)Foliar Spray (2 times)10 µMPlant Height, Leaf NumberSignificant Effect[2]
Strawberry (Fragaria ananassa)Foliar Spray10 µM + 2 mM Salicylic AcidPlant Height, Spread, Leaf Number, Leaf AreaHighest values[7]
Kohlrabi (Brassica oleracea)Foliar Spray1-2 mL/LPlant Height, Number of Leaves, Leaf Length & WidthSignificantly Increased[5]
Experimental Protocols for Triacontanol Application

The efficacy of Triacontanol is highly dependent on the application method and concentration.

1. Foliar Spray Application

  • Objective: To achieve rapid absorption and response.

  • Protocol:

    • Stock Solution Preparation: Due to its low solubility in water, Triacontanol should first be dissolved in a small amount of an organic solvent like ethanol, n-butyl alcohol, or isopropyl alcohol.[8] A surfactant such as Tween 20 is often added to improve emulsification and leaf surface wetting.[9] For a 1000 mg/L stock solution, dissolve 1g of Triacontanol in 100 mL of 95% ethanol with gentle warming, then add a surfactant and bring to a final volume of 1L with distilled water.[9]

    • Working Solution Preparation: Dilute the stock solution with water to the desired final concentration. Common concentrations range from 0.01 to 25 ppm (mg/L).[8]

    • Application: Spray the working solution evenly on the plant foliage, typically during cooler parts of the day to enhance absorption.[3] The application timing often coincides with critical growth stages like pre-flowering or early fruit development.[10]

  • Example Concentrations:

    • Rice: 0.5 mg/L at booting and heading stages.[3]

    • Peanuts: 0.5 mg/L at seedling and initial flowering stages.

    • Leafy Vegetables: 0.5-1 mg/kg.[3]

2. Seed Treatment

  • Objective: To improve germination and early seedling vigor.

  • Protocol:

    • Prepare a Triacontanol solution at a concentration of 0.5-1 mg/kg.[3]

    • Soak seeds in the solution for 0.5-2 days, depending on the crop.[3]

    • Air-dry the seeds before sowing.

  • Example Application:

    • Rice: Soak seeds in 0.5-1 mg/kg solution for 2 days.[3]

    • Wheat, Corn, Soybeans: Soak seeds in 1 mg/kg solution for 0.5-1 day.[3]

3. Soil Drench

  • Objective: To promote root growth and nutrient uptake.

  • Protocol:

    • Prepare a dilute solution of Triacontanol.

    • Apply the solution to the soil around the base of the plant. This method provides a more sustained release.[10]

G cluster_prep Solution Preparation cluster_app Application Methods TRIA_powder Triacontanol Powder Stock Stock Solution TRIA_powder->Stock Dissolve Solvent Organic Solvent (e.g., Ethanol) Solvent->Stock Surfactant Surfactant (e.g., Tween 20) Surfactant->Stock Water Distilled Water Water->Stock Bring to volume Working Working Solution Stock->Working Dilute Foliar Foliar Spray Working->Foliar Seed Seed Treatment Working->Seed Soil Soil Drench Working->Soil G cluster_responses Physiological Responses TRIA Triacontanol Application Membrane Cell Membrane Perception TRIA->Membrane Adenosine L(+)-adenosine (TRIM) Formation Membrane->Adenosine Elicits Signal_Transduction Signal Transduction Cascade (Ca2+, Calmodulin) Adenosine->Signal_Transduction Initiates Photosynthesis Enhanced Photosynthesis Signal_Transduction->Photosynthesis Nutrient_Uptake Increased Nutrient Uptake Signal_Transduction->Nutrient_Uptake Gene_Expression Altered Gene Expression Signal_Transduction->Gene_Expression Enzyme_Activity Increased Enzyme Activity Signal_Transduction->Enzyme_Activity Growth Improved Plant Growth & Yield Photosynthesis->Growth Nutrient_Uptake->Growth Gene_Expression->Growth Enzyme_Activity->Growth

References

The Long-Chain Ester Landscape: A Comparative Guide to the Efficacy of Triacontyl Acetate and its Counterparts

Author: BenchChem Technical Support Team. Date: December 2025

In the ever-evolving landscape of drug discovery and development, long-chain esters are emerging as a class of molecules with significant therapeutic potential. Their inherent lipophilicity allows for enhanced cellular uptake and targeted delivery, making them attractive candidates for a variety of applications. Among these, Triacontyl acetate, a 30-carbon saturated ester, has garnered interest. This guide provides a comparative analysis of the efficacy of this compound and other long-chain esters, drawing upon available experimental data to inform researchers, scientists, and drug development professionals.

Comparative Efficacy: A Look at the Data

Direct comparative studies on the efficacy of this compound against other long-chain esters are limited in the current body of scientific literature. However, by examining the biological activities of its constituent parts and comparing them with other well-studied long-chain esters, we can infer its potential and identify areas for future investigation. The primary areas of therapeutic interest for these molecules include anti-inflammatory and cytotoxic effects.

Anti-Inflammatory Activity

The acetate moiety of this compound suggests potential anti-inflammatory properties. Acetate, a short-chain fatty acid, has been shown to modulate inflammatory responses through various mechanisms.[1][2] It can suppress inflammasome activation and reduce the production of pro-inflammatory cytokines.[1] In contrast, other long-chain esters have also demonstrated anti-inflammatory effects, often attributed to the fatty acid or alcohol component of the ester. For instance, the tocotrienol-rich fraction (TRF), which contains long-chain esters, has been shown to be a potent inhibitor of inflammatory mediators.[3]

Compound/ClassTarget/AssayObserved EffectConcentrationCitation
Acetate LPS-induced IL-1β and IL-18 production in BMDMsDose-dependent suppressionNot specified[1]
Acetate LPS-induced pro-inflammatory cytokine production in microgliaReversal of IL-1β, IL-6, and TNF-α increaseNot specified[2]
Tocotrienol-Rich Fraction (TRF) LPS-induced NO, PGE2, and pro-inflammatory cytokine production in macrophagesStrong inhibition5-30 µg/ml[3]
α-tocopheryl Acetate LPS-induced inflammatory responses in macrophagesWeaker inhibition compared to TRF5-30 µg/ml[3]

Note: Data for the direct anti-inflammatory activity of this compound is not currently available. The table presents data for acetate as a potential indicator of its activity.

Cytotoxic Activity

The potential of long-chain esters as cytotoxic agents against cancer cells is an active area of research. The lipophilic nature of these molecules can facilitate their entry into cancer cells, where they can induce apoptosis or cell cycle arrest. Studies on acetic acid have demonstrated its ability to induce cell death in various cancer cell lines.[4] Furthermore, research on other long-chain esters, such as those derived from resveratrol, has shown that the structure of the ester chain can significantly influence its cytotoxic potency.

Compound/ClassCell LineObserved EffectIC50/ConcentrationCitation
Acetic Acid Rat gastric carcinoma (RGK-1), Human gastric cancer (KATO III)Concentration-dependent cell death0.01% to 0.5%[4]
Trichostatin A (TSA) (HDAC inhibitor with acetate-like activity) Human gastric epithelial (BGC-823, SGC-7901)Inhibition of proliferation, induction of apoptosis37.5 ng/mL (BGC-823), 75 ng/mL (SGC-7901)[5]
Various Natural Products (Alkaloids) Acute lymphoblastic leukemia (SUP-B15, KOPN-8)Proliferation inhibitionNanomolar to low micromolar[6]

Signaling Pathways: Unraveling the Mechanisms

The biological effects of long-chain esters are mediated through their interaction with various cellular signaling pathways. While the specific pathways modulated by this compound are yet to be fully elucidated, the known mechanisms of acetate and other long-chain esters provide valuable insights.

Acetate has been shown to influence key inflammatory and cell survival pathways, including the NF-κB and MAPK signaling cascades.[2] It can also impact histone acetylation, leading to epigenetic modifications that regulate gene expression.[7]

Acetate_Signaling_Pathways Acetate Acetate GPCR GPR43/GPR41 Acetate->GPCR ACSS2 ACSS2 Acetate->ACSS2 NFkB NF-κB Signaling Acetate->NFkB Modulation MAPK MAPK Signaling (p38, JNK, ERK) Acetate->MAPK Modulation PLC Phospholipase C GPCR->PLC IP3 IP3 PLC->IP3 Ca2 Ca2+ Mobilization IP3->Ca2 NLRP3 NLRP3 Inflammasome Activation Ca2->NLRP3 Inhibition AcetylCoA Acetyl-CoA ACSS2->AcetylCoA Histone_Acetylation Histone Acetylation AcetylCoA->Histone_Acetylation Gene_Expression Altered Gene Expression (e.g., Cytokines) Histone_Acetylation->Gene_Expression NFkB->Gene_Expression MAPK->Gene_Expression

Caption: Putative signaling pathways modulated by acetate.

Experimental Protocols: A Guide for Researchers

To facilitate further research and direct comparison, this section outlines key experimental protocols for evaluating the efficacy of this compound and other long-chain esters.

Synthesis and Purification of Long-Chain Esters

A common method for synthesizing long-chain esters is through the esterification of a long-chain alcohol with a carboxylic acid or its derivative.

Ester_Synthesis_Workflow Reactants Long-Chain Alcohol + Carboxylic Acid/Derivative Reaction Esterification Reaction (e.g., Reflux) Reactants->Reaction Catalyst Acid or Enzyme Catalyst Catalyst->Reaction Extraction Work-up and Extraction Reaction->Extraction Purification Purification (e.g., Chromatography) Extraction->Purification Characterization Characterization (NMR, MS) Purification->Characterization Final_Product Pure Long-Chain Ester Characterization->Final_Product

Caption: General workflow for the synthesis of long-chain esters.

Protocol for Fischer Esterification:

  • Reactant Mixture: In a round-bottom flask, combine the long-chain alcohol (e.g., 1-triacontanol) and the carboxylic acid (e.g., acetic acid) in a suitable solvent. An excess of one reactant can be used to drive the reaction to completion.

  • Catalyst Addition: Add a catalytic amount of a strong acid (e.g., sulfuric acid or p-toluenesulfonic acid).

  • Reaction: Heat the mixture under reflux for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture and neutralize the acid catalyst. Extract the ester into an organic solvent.

  • Purification: Wash the organic layer with water and brine, then dry it over an anhydrous salt (e.g., sodium sulfate). Remove the solvent under reduced pressure. The crude product can be further purified by column chromatography.

  • Characterization: Confirm the structure and purity of the final product using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

In Vitro Efficacy Assays

Cell Viability and Cytotoxicity Assay (MTT Assay):

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the long-chain ester (e.g., this compound) and a vehicle control.

  • Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V/Propidium Iodide Staining):

  • Cell Treatment: Treat cells with the long-chain ester at its IC50 concentration for a specified time.

  • Cell Harvesting: Harvest the cells and wash them with cold PBS.

  • Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Anti-Inflammatory Assay (Measurement of Nitric Oxide Production):

  • Cell Culture: Culture macrophages (e.g., RAW 264.7) in a 96-well plate.

  • Pre-treatment: Pre-treat the cells with different concentrations of the long-chain ester for 1-2 hours.

  • Inflammatory Stimulus: Stimulate the cells with an inflammatory agent such as lipopolysaccharide (LPS).

  • Incubation: Incubate for 24 hours.

  • Griess Assay: Collect the cell supernatant and measure the nitric oxide (NO) concentration using the Griess reagent.

  • Data Analysis: Determine the inhibitory effect of the compound on NO production.

Conclusion and Future Directions

While the direct experimental evidence for the efficacy of this compound remains to be extensively explored, the known biological activities of its acetate component and the general properties of long-chain esters suggest its potential as a bioactive molecule. The provided comparative data and experimental protocols offer a framework for future research to systematically evaluate the anti-inflammatory, cytotoxic, and other therapeutic properties of this compound in direct comparison with other promising long-chain esters. Such studies are crucial for unlocking the full potential of this class of molecules in the development of novel therapeutics.

References

Validating the Insecticidal Activity of Triacontyl Acetate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the insecticidal activity of Triacontyl acetate, a naturally occurring long-chain fatty acid ester. While direct quantitative data on the isolated compound is limited in publicly available literature, this document synthesizes findings from studies on plant extracts rich in this compound and compares its potential efficacy with established synthetic insecticides. Detailed experimental protocols for evaluating insecticidal activity are also provided to support further research and validation.

Performance Comparison: this compound vs. Synthetic Insecticides

This compound has been identified as a component of plant extracts exhibiting insecticidal properties, particularly against stored-product pests. The most relevant data comes from studies on extracts of Capparis decidua, where this compound is a known constituent. A direct comparison with common synthetic insecticides highlights the trade-offs between natural and synthetic pest control agents.

Table 1: Comparative Insecticidal Activity Against Stored-Product Pests

Insecticide/ExtractActive Ingredient(s)Target PestLC50 (µ g/insect ) after 96hPrimary Mechanism of ActionSource
Capparis decidua Extract (CD1)Triacontanol, 2-carboxy-1,1-dimethylpyrrolidine (this compound is a derivative of Triacontanol)Bruchus chinensis (Pulse Beetle)3.619Not fully elucidated; likely disruption of cuticle and cell membranes.[1][2]
MalathionMalathion (Organophosphate)Various stored-product insectsVaries by species (typically low µg range)Inhibition of acetylcholinesterase (neurotoxin)[3][4]
Pirimiphos-methylPirimiphos-methyl (Organophosphate)Various stored-product insectsVaries by species (typically low µg range)Inhibition of acetylcholinesterase (neurotoxin)[3]
Pyrethroidse.g., PermethrinVarious stored-product insectsVaries by species (typically low µg range)Sodium channel modulators (neurotoxin)[3][4]

Disclaimer: The LC50 value for the Capparis decidua extract represents the toxicity of a complex mixture and not of pure this compound. Further studies are required to determine the specific insecticidal activity of isolated this compound.

Experimental Protocols

Accurate validation of insecticidal activity requires standardized and reproducible experimental protocols. Below are detailed methodologies for two common bioassays used in insecticide research.

Contact Toxicity Bioassay (Topical Application)

This method assesses the toxicity of a substance through direct contact with the insect cuticle.

Materials:

  • Test insects of a uniform age and stage

  • Technical grade this compound (or other test compound)

  • Acetone (or other suitable solvent)

  • Microsyringe or microapplicator

  • Petri dishes or ventilated holding containers

  • Food source for the test insects

  • Incubator or controlled environment chamber

Procedure:

  • Preparation of Test Solutions: Prepare a stock solution of this compound in acetone. From this stock, create a series of five to seven serial dilutions to obtain a range of concentrations. A control solution of pure acetone should also be prepared.

  • Insect Handling: Anesthetize the test insects (e.g., using CO2 or chilling) to facilitate handling.

  • Application: Using a microsyringe, apply a precise volume (typically 1 µL) of the test solution to the dorsal thorax of each insect.

  • Observation: Place the treated insects in clean petri dishes with access to food and water. Maintain the insects in a controlled environment (e.g., 25±2°C, 60-70% relative humidity, 12:12 h light:dark cycle).

  • Mortality Assessment: Record mortality at 24, 48, and 72 hours post-application. Insects that are unable to move when prodded with a fine brush are considered dead.

  • Data Analysis: Correct the observed mortality for control mortality using Abbott's formula. Calculate the LC50 and LC90 values using probit analysis.

Fumigant Toxicity Bioassay

This assay evaluates the toxicity of a compound in its vapor phase, which is particularly relevant for the control of pests in enclosed spaces like grain silos.

Materials:

  • Test insects

  • This compound (or other test compound)

  • Glass jars or vials of a known volume with airtight lids

  • Filter paper or cotton wicks

  • Controlled environment chamber

Procedure:

  • Preparation of Test Substance: Apply a known amount of the test substance onto a piece of filter paper or a cotton wick.

  • Exposure: Place the treated filter paper/wick inside the glass jar. Introduce a known number of test insects into the jar and seal it tightly. A control jar containing an untreated filter paper should be set up in parallel.

  • Incubation: Place the jars in a controlled environment chamber for a specific exposure period (e.g., 24, 48, or 72 hours).

  • Recovery and Observation: After the exposure period, transfer the insects to clean containers with food and fresh air.

  • Mortality Assessment: Record mortality at 24 hours post-exposure.

  • Data Analysis: Calculate the LC50 and LC90 values based on the concentration of the test substance in the air volume of the jar.

Proposed Mechanism of Action and Signaling Pathways

The precise molecular mechanism of insecticidal action for this compound has not been definitively elucidated. However, based on the activity of other long-chain fatty acid esters, a plausible mechanism involves the disruption of the insect's protective cuticle and underlying cell membranes.

Proposed Mechanism of Cuticular Disruption

Long-chain, lipophilic molecules like this compound can interact with the waxy outer layer of the insect cuticle. This interaction can disrupt the highly organized lipid matrix, leading to increased water loss and dehydration. Furthermore, the compound may penetrate the cuticle and interfere with the function of epidermal cells, disrupting the synthesis and repair of the cuticle.

Cuticle_Disruption cluster_cuticle Insect Cuticle Epicuticle (Wax Layer) Epicuticle (Wax Layer) Procuticle Procuticle Epicuticle (Wax Layer)->Procuticle Support Disruption of Wax Layer Disruption of Wax Layer Epicuticle (Wax Layer)->Disruption of Wax Layer This compound This compound This compound->Epicuticle (Wax Layer) Contact Penetration to Epidermal Cells Penetration to Epidermal Cells This compound->Penetration to Epidermal Cells Increased Water Loss Increased Water Loss Disruption of Wax Layer->Increased Water Loss Dehydration Dehydration Increased Water Loss->Dehydration Insect Death Insect Death Dehydration->Insect Death Cell Membrane Disruption Cell Membrane Disruption Penetration to Epidermal Cells->Cell Membrane Disruption Cell Membrane Disruption->Insect Death

Caption: Proposed mechanism of this compound on the insect cuticle.

Comparison with Synthetic Insecticide Signaling Pathway

In contrast, synthetic insecticides like organophosphates and pyrethroids act as neurotoxins, targeting specific signaling pathways in the insect's nervous system.

Synthetic_Insecticide_Pathway cluster_synapse Synaptic Cleft Acetylcholine (ACh) Acetylcholine (ACh) Acetylcholinesterase (AChE) Acetylcholinesterase (AChE) Postsynaptic Receptor Postsynaptic Receptor Continued Nerve Impulse Continued Nerve Impulse Postsynaptic Receptor->Continued Nerve Impulse Organophosphate Organophosphate AChE AChE Organophosphate->AChE Inhibits Pyrethroid Pyrethroid Sodium Channel Sodium Channel Pyrethroid->Sodium Channel Keeps open Continuous Nerve Firing Continuous Nerve Firing Sodium Channel->Continuous Nerve Firing Nerve Impulse Nerve Impulse ACh ACh Nerve Impulse->ACh ACh->Postsynaptic Receptor Binds ACh->AChE Hydrolyzed by Paralysis & Death Paralysis & Death Continued Nerve Impulse->Paralysis & Death Choline + Acetate Choline + Acetate AChE->Choline + Acetate Breaks down into Continuous Nerve Firing->Paralysis & Death

Caption: Simplified signaling pathway of neurotoxic synthetic insecticides.

Experimental Workflow

The process of validating the insecticidal activity of a novel compound like this compound follows a structured workflow from initial screening to detailed toxicological assessment.

Experimental_Workflow Compound Isolation/Synthesis Compound Isolation/Synthesis Preliminary Screening Preliminary Screening Compound Isolation/Synthesis->Preliminary Screening Dose-Response Bioassays Dose-Response Bioassays Preliminary Screening->Dose-Response Bioassays Active compounds LC50/LC90 Determination LC50/LC90 Determination Dose-Response Bioassays->LC50/LC90 Determination Mechanism of Action Studies Mechanism of Action Studies LC50/LC90 Determination->Mechanism of Action Studies Comparative Efficacy Studies Comparative Efficacy Studies LC50/LC90 Determination->Comparative Efficacy Studies Data Analysis & Reporting Data Analysis & Reporting Mechanism of Action Studies->Data Analysis & Reporting Comparative Efficacy Studies->Data Analysis & Reporting

Caption: Workflow for validating insecticidal activity.

Conclusion and Future Directions

The available evidence suggests that plant extracts containing this compound possess insecticidal and oviposition-inhibiting properties against certain stored-product pests. However, a significant knowledge gap exists regarding the specific efficacy of the pure compound. Future research should focus on:

  • Isolation and Purification: Conducting bioassays with highly purified this compound to determine its intrinsic insecticidal activity and establish accurate LC50 values against a broader range of insect pests.

  • Mechanism of Action Studies: Investigating the precise molecular targets of this compound to understand its mode of action, including its effects on the insect cuticle, cell membranes, and potential neurotoxic or respiratory disruption.

  • Formulation Development: Exploring novel formulations to enhance the stability and delivery of this compound for practical pest management applications.

By addressing these research questions, a clearer picture of this compound's potential as a viable and environmentally benign insecticide can be established.

References

Triacontyl Acetate as an Insect Pheromone: A Comparative Analysis Reveals Significant Data Gaps

Author: BenchChem Technical Support Team. Date: December 2025

While commercially utilized in insect attractants and repellents, a comprehensive review of scientific literature reveals a significant lack of quantitative data on the pheromonal effects of triacontyl acetate. This absence of primary research, particularly comparative studies with other known pheromones, precludes a detailed, data-driven analysis of its efficacy and mechanism of action as requested by researchers, scientists, and drug development professionals.

This compound, a long-chain acetate ester, is described in chemical supply databases as a compound found in insects and is purported to play a role in their communication and mating behaviors.[1] It is marketed as a mimic of insect pheromones for use in agricultural biopesticides and pest management solutions.[1] However, beyond these general assertions, the scientific record is largely silent on the specific pheromonal activity of this compound.

Intensive searches for quantitative data from established experimental protocols such as electroantennography (EAG), behavioral assays, and field trials specifically for this compound have yielded no significant results. This is in stark contrast to well-studied pheromones where extensive data on dose-response relationships, behavioral effects, and receptor interactions are readily available. For instance, the sex pheromones of many lepidopteran species have been rigorously characterized, with detailed information on the specific behavioral steps they elicit, from upwind flight to mating attempts.

Furthermore, no information could be found regarding the signaling pathway activated by this compound in any insect species. Understanding the signal transduction cascade, from receptor binding in the antenna to neuronal activation and ultimately behavioral output, is fundamental to characterizing a pheromone's function and potential for use in pest control. The absence of such data for this compound represents a critical knowledge gap.

Due to this lack of fundamental research, it is not possible to construct the requested comparison guide with clearly structured tables of quantitative data, detailed experimental methodologies, or diagrams of signaling pathways. The core requirements for an objective, evidence-based comparison with other known pheromones cannot be met with the currently available scientific literature.

While the commercial availability of products containing this compound suggests some level of efficacy, the absence of peer-reviewed data makes it impossible to:

  • Objectively compare its performance against other pheromonal compounds.

  • Provide the detailed experimental protocols necessary for scientific replication and validation.

  • Illustrate the logical and biological frameworks of its action through signaling pathway diagrams.

For researchers, scientists, and drug development professionals, this highlights a potential area for future investigation. The exploration of long-chain acetate esters like this compound as a novel class of insect semiochemicals could yield valuable insights. However, until such primary research is conducted and published, any claims regarding its specific pheromonal effects remain unsubstantiated in the scientific literature.

References

A Comparative Guide to Investigating the Biological Activity of Triacontyl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Published research directly investigating the anti-inflammatory, anticancer, and antimicrobial properties of Triacontyl acetate for therapeutic applications is currently limited. This guide provides a comparative framework based on the known biological activities of structurally related long-chain fatty acid esters and outlines established experimental protocols to facilitate future research into the potential bioactivity of this compound.

Introduction

This compound is a long-chain saturated fatty acid ester.[1][2] While its primary documented roles are in entomology as an insect pheromone and in agriculture as a biopesticide, the broader biological activities relevant to human health remain largely unexplored.[1] However, the class of long-chain fatty acids and their esters has demonstrated a range of biological effects, including anti-inflammatory, anticancer, and antimicrobial activities, suggesting that this compound may possess similar therapeutic potential.[3][4][5] This document serves as a guide for researchers aiming to replicate and expand upon studies of related compounds to elucidate the biological profile of this compound.

Comparative Biological Activity of Long-Chain Fatty Acid Esters

Due to the scarcity of direct data on this compound, this section summarizes the reported activities of other long-chain fatty acid esters to provide a basis for hypothesizing its potential effects.

Biological ActivityCompound ClassExample Compound(s)Observed EffectReference(s)
Anti-inflammatory Fatty Acid Esters of Hydroxy Fatty Acids13-Linoleic acid ester of 13-hydroxy linoleic acid (13-LAHLA)Suppression of lipopolysaccharide (LPS)-stimulated cytokine secretion and pro-inflammatory gene expression.[6]
Saturated Fatty Acid EstersPropofol stearate, Propofol palmitateSpecific cytotoxicity towards cancer cells.[7][8]
Anticancer Resveratrol Esters of Long-Chain Fatty AcidsMono-RES-Oleic Acid, Tri-RES-Palmitic Acid, Mono-RES-Conjugated Linoleic AcidEfficient reduction in cancer cell viability without significantly affecting normal cells.[4]
Sugar Fatty Acid EstersLactose-based estersCytotoxicity against human skin melanoma and prostate cancer cell lines with low metastatic potential.[9]
Antimicrobial Long-Chain Fatty Acid EstersMethyl and ethyl esters of γ-linoleic acid, linoleic acid, arachidonic acid, palmitoleic acid, and oleic acidStrong antimicrobial activity against oral microorganisms, particularly Gram-positive bacteria.[3]
Sugar Fatty Acid EstersSucrose monolaurate, Sucrose dicaprylateActive against some Gram-negative and Gram-positive bacteria, as well as fungi.[10]

Proposed Experimental Protocols for this compound

The following are detailed methodologies for key experiments that can be adapted to investigate the biological activity of this compound.

In Vitro Anti-inflammatory Activity Assessment

Objective: To determine the potential of this compound to mitigate inflammatory responses in a cell-based model.

Experimental Workflow:

cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay Assays cluster_analysis Data Analysis prep_cells Seed RAW 264.7 macrophages pre_treat Pre-treat with this compound prep_cells->pre_treat stimulate Stimulate with LPS pre_treat->stimulate no_assay Nitric Oxide Assay (Griess Reagent) stimulate->no_assay cytokine_assay Cytokine Measurement (ELISA) stimulate->cytokine_assay viability_assay Cell Viability (MTT Assay) stimulate->viability_assay analyze Quantify and Compare Results no_assay->analyze cytokine_assay->analyze viability_assay->analyze

Caption: Workflow for in vitro anti-inflammatory screening.

Methodology:

  • Cell Culture: Culture RAW 264.7 murine macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Cytotoxicity Assay (MTT): Prior to anti-inflammatory assays, determine the non-toxic concentration range of this compound. Seed cells in a 96-well plate, treat with various concentrations of this compound for 24 hours, and assess cell viability using the MTT assay.[11]

  • LPS Stimulation: Seed RAW 264.7 cells in 24-well plates. Pre-treat the cells with non-toxic concentrations of this compound for 1-2 hours before stimulating with lipopolysaccharide (LPS) (e.g., 50 ng/mL) to induce an inflammatory response.[12][13]

  • Nitric Oxide (NO) Production Assay: After 24 hours of LPS stimulation, collect the cell culture supernatant. Measure the accumulation of nitrite, a stable product of NO, using the Griess reagent.[11] A reduction in nitrite levels in this compound-treated cells compared to the LPS-only control indicates anti-inflammatory activity.

  • Cytokine Measurement (ELISA): Use Enzyme-Linked Immunosorbent Assay (ELISA) kits to quantify the levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in the culture supernatants.[11][13] A dose-dependent reduction in these cytokines would suggest an anti-inflammatory effect.

In Vitro Anticancer Activity Assessment

Objective: To evaluate the cytotoxic and anti-proliferative effects of this compound on cancer cell lines.

Experimental Workflow:

cluster_prep Cell Culture cluster_treatment Treatment cluster_assay Cytotoxicity & Proliferation Assays cluster_analysis Data Analysis seed_cancer Seed Cancer Cell Lines (e.g., MCF-7, A549) treat Treat with various concentrations of this compound seed_cancer->treat seed_normal Seed Normal Cell Line (e.g., BJ) seed_normal->treat mtt_assay MTT Assay to determine IC50 treat->mtt_assay apoptosis_assay Apoptosis Assay (e.g., Annexin V/PI staining) treat->apoptosis_assay analyze Calculate IC50 and assess apoptosis mtt_assay->analyze apoptosis_assay->analyze

Caption: Workflow for in vitro anticancer screening.

Methodology:

  • Cell Lines and Culture: Use a panel of human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) and a non-cancerous cell line (e.g., BJ human fibroblasts) to assess selectivity.[4]

  • Cytotoxicity Assay (MTT): Seed cells in 96-well plates and treat with a range of this compound concentrations for 48-72 hours. Use the MTT assay to determine the half-maximal inhibitory concentration (IC50).[9]

  • Apoptosis Assay: To determine if cell death occurs via apoptosis, treat cells with this compound at its IC50 concentration. After treatment, stain cells with Annexin V and propidium iodide (PI) and analyze by flow cytometry. An increase in the Annexin V-positive population indicates apoptosis.

Antimicrobial Susceptibility Testing

Objective: To determine if this compound has inhibitory activity against pathogenic microorganisms.

Experimental Workflow:

cluster_prep Preparation cluster_incubation Incubation cluster_determination MIC Determination prep_compound Prepare serial dilutions of this compound inoculate Inoculate dilutions with microorganism prep_compound->inoculate prep_inoculum Prepare standardized microbial inoculum prep_inoculum->inoculate incubate Incubate under appropriate conditions inoculate->incubate read_mic Visually or spectrophotometrically determine MIC incubate->read_mic

Caption: Workflow for antimicrobial susceptibility testing.

Methodology:

  • Microorganisms: Test against a panel of clinically relevant bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans).

  • Broth Microdilution Method: This is a standard method for determining the Minimum Inhibitory Concentration (MIC).[14][15]

    • Prepare two-fold serial dilutions of this compound in a 96-well microtiter plate with an appropriate broth medium.

    • Inoculate each well with a standardized suspension of the test microorganism.

    • Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for 24 hours for most bacteria).

    • The MIC is the lowest concentration of this compound that completely inhibits visible growth of the microorganism.[14]

  • Agar Disk Diffusion Assay: For a qualitative assessment of antimicrobial activity, impregnate sterile paper disks with a solution of this compound and place them on an agar plate swabbed with the test microorganism. The presence of a zone of inhibition around the disk after incubation indicates antimicrobial activity.[16]

Potential Signaling Pathways for Investigation

Based on the known mechanisms of long-chain fatty acids, the following signaling pathways are proposed as potential targets for this compound.[17][18][19][20][21]

cluster_membrane Cell Membrane cluster_cytosol Cytosolic Signaling Cascades cluster_nucleus Nuclear Events TA This compound FFA_receptors Free Fatty Acid Receptors (e.g., FFA1, FFA4) TA->FFA_receptors TLRs Toll-like Receptors (e.g., TLR4) TA->TLRs MAPK MAPK Pathway (ERK, JNK, p38) FFA_receptors->MAPK PI3K_Akt PI3K/Akt Pathway FFA_receptors->PI3K_Akt NFkB NF-κB Pathway TLRs->NFkB gene_expression Modulation of Gene Expression (e.g., pro-inflammatory cytokines, apoptosis-related genes) NFkB->gene_expression MAPK->gene_expression PI3K_Akt->gene_expression

Caption: Potential signaling pathways modulated by this compound.

Investigative Approach (Western Blotting):

  • Treat cells (e.g., macrophages for inflammation, cancer cells for anticancer studies) with this compound for various time points.

  • Lyse the cells and separate proteins by SDS-PAGE.

  • Transfer proteins to a membrane and probe with antibodies specific for key signaling proteins (e.g., phosphorylated forms of NF-κB, ERK, JNK, Akt) to assess pathway activation.[11]

Conclusion and Future Directions

While direct evidence for the therapeutic biological activities of this compound is currently lacking, the established bioactivities of other long-chain fatty acid esters provide a strong rationale for its investigation. The experimental protocols and potential signaling pathways outlined in this guide offer a comprehensive roadmap for researchers to systematically evaluate the anti-inflammatory, anticancer, and antimicrobial properties of this compound. Such studies are crucial to unlock the potential of this natural compound for future drug development.

References

Side-by-side comparison of Triacontyl acetate extraction techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient extraction of triacontyl acetate from natural sources is a critical first step in various research and development endeavors. This long-chain ester, a significant component of plant cuticular waxes, finds applications in pharmaceuticals, cosmetics, and as a biochemical reagent.[1][2] The choice of extraction technique profoundly impacts the yield, purity, and overall efficiency of the process. This guide provides a side-by-side comparison of common extraction methodologies for this compound, supported by experimental data and detailed protocols.

Comparison of Extraction Techniques

The selection of an optimal extraction method for this compound hinges on a balance of factors including yield, purity, processing time, cost, and environmental impact. The primary techniques employed are Conventional Solvent Extraction (such as Soxhlet), Supercritical Fluid Extraction (SFE), and Microwave-Assisted Extraction (MAE).

Parameter Conventional Solvent Extraction (Soxhlet) Supercritical Fluid Extraction (SFE) Microwave-Assisted Extraction (MAE)
Principle Continuous solid-liquid extraction with a cycling solvent.Extraction using a supercritical fluid (typically CO2) as the solvent.Use of microwave energy to heat the solvent and sample matrix, accelerating extraction.
Typical Solvents n-Hexane, Chloroform, EthanolSupercritical Carbon Dioxide (often with a co-solvent like ethanol)n-Hexane, Ethanol, Acetone
Extraction Time Long (6-24 hours)[3]Short to Moderate (30-120 minutes)[3]Very Short (5-30 minutes)[3]
Solvent Consumption High[3]Low (CO2 is recycled)Low to Moderate[3]
Extraction Temperature Boiling point of the solvent (e.g., n-Hexane: 69°C)Near-ambient to moderate (e.g., 40-60°C)Can be precisely controlled, often higher than ambient
Extraction Pressure AtmosphericHigh (100-350 bar)Slightly above atmospheric
Selectivity Low to moderateHigh (tunable with pressure and temperature)Moderate
Yield Generally high due to exhaustive extractionHigh, comparable to SoxhletHigh, often comparable or higher than Soxhlet in shorter times[3]
Purity of Extract May contain impurities due to prolonged heating and high solvent volumeHigh, as CO2 is easily removed and non-toxicGenerally good, but can co-extract other polar compounds
Environmental Impact High due to large volumes of organic solventsLow, "green" technologyModerate, uses less solvent than conventional methods
Cost Low initial investmentHigh initial investmentModerate initial investment

Experimental Protocols

Detailed methodologies for the extraction of this compound from a plant matrix (e.g., dried leaves) are provided below.

Conventional Solvent Extraction (Soxhlet)

This traditional method is effective for exhaustive extraction but is time and solvent-intensive.

Materials:

  • Dried and powdered plant material

  • n-Hexane (or other suitable non-polar solvent)

  • Soxhlet apparatus (extraction chamber, condenser, round-bottom flask)

  • Heating mantle

  • Cellulose extraction thimble

  • Rotary evaporator

Procedure:

  • Place approximately 20-30 g of the dried, powdered plant material into a cellulose extraction thimble.

  • Position the thimble inside the main chamber of the Soxhlet extractor.

  • Fill a round-bottom flask with 250-300 mL of n-hexane.

  • Assemble the Soxhlet apparatus and place the flask in a heating mantle.

  • Heat the solvent to its boiling point. The solvent vapor will travel up to the condenser, liquefy, and drip into the thimble containing the plant material.

  • Allow the extraction to proceed for 6-8 hours. The solvent will cycle through the sample, extracting the lipids.

  • After extraction, allow the apparatus to cool.

  • Recover the n-hexane from the extract using a rotary evaporator to obtain the crude wax extract containing this compound.

Supercritical Fluid Extraction (SFE)

SFE is a green and highly selective extraction method that utilizes supercritical CO2.

Materials:

  • Dried and powdered plant material

  • Supercritical Fluid Extractor

  • High-purity carbon dioxide

  • Co-solvent (e.g., ethanol), if required

Procedure:

  • Pack approximately 10-20 g of the dried, powdered plant material into the extraction vessel of the SFE system.

  • Set the extraction temperature (e.g., 50°C) and pressure (e.g., 250 bar).

  • If a co-solvent is used, set the desired percentage (e.g., 5% ethanol).

  • Pump supercritical CO2 (and co-solvent) through the extraction vessel at a constant flow rate.

  • The extracted compounds are carried with the supercritical fluid to a separator vessel where the pressure and/or temperature are reduced.

  • This causes the CO2 to return to a gaseous state, and the extracted wax, including this compound, precipitates and is collected.

  • The gaseous CO2 can be recompressed and recycled.

Microwave-Assisted Extraction (MAE)

MAE utilizes microwave energy for rapid and efficient extraction with reduced solvent consumption.

Materials:

  • Dried and powdered plant material

  • Microwave extraction system with controllable power and temperature

  • Microwave-safe extraction vessels

  • n-Hexane or ethanol

  • Filtration apparatus

Procedure:

  • Place 1-2 g of the dried, powdered plant material into a microwave-safe extraction vessel.

  • Add a suitable solvent (e.g., 20 mL of n-hexane).

  • Seal the vessel and place it in the microwave extractor.

  • Set the microwave power (e.g., 400 W), temperature (e.g., 80°C), and extraction time (e.g., 15 minutes).

  • After extraction, allow the vessel to cool.

  • Filter the mixture to separate the plant debris from the liquid extract.

  • Evaporate the solvent from the filtrate to obtain the crude wax extract.

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates a general workflow for the extraction and analysis of this compound.

G cluster_preparation Sample Preparation cluster_extraction Extraction cluster_purification Purification & Analysis plant_material Plant Material (e.g., Leaves) drying Drying plant_material->drying grinding Grinding drying->grinding soxhlet Soxhlet Extraction grinding->soxhlet sfe Supercritical Fluid Extraction grinding->sfe mae Microwave-Assisted Extraction grinding->mae filtration Filtration soxhlet->filtration sfe->filtration mae->filtration solvent_evaporation Solvent Evaporation filtration->solvent_evaporation crude_extract Crude Wax Extract solvent_evaporation->crude_extract analysis Analysis (GC-MS, HPLC) crude_extract->analysis purified_product Purified this compound analysis->purified_product G cluster_criteria Decision Criteria cluster_methods Extraction Methods start Start: Need to Extract This compound lab_scale Lab Scale vs. Industrial Scale start->lab_scale purity_req High Purity Required? lab_scale->purity_req Industrial green_chem Green Chemistry Emphasis? lab_scale->green_chem Lab soxhlet Conventional Solvent Extraction (Soxhlet) purity_req->soxhlet No sfe Supercritical Fluid Extraction (SFE) purity_req->sfe Yes speed_req Speed a Priority? green_chem->speed_req No green_chem->sfe Yes speed_req->soxhlet No mae Microwave-Assisted Extraction (MAE) speed_req->mae Yes

References

The Uncharted Path of Triacontyl Acetate as a Biochemical Marker: A Comparative Guide to Verification

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the rigorous landscape of biomarker discovery and validation, the journey from a candidate molecule to a clinically accepted marker is a lengthy and evidence-driven process. This guide provides a comparative analysis of the established pathways for biomarker verification against the current scientific standing of Triacontyl acetate, a long-chain fatty acid ester. For researchers, scientists, and drug development professionals, this document serves to highlight the critical steps and data required for the independent verification of any potential biochemical marker.

Currently, there is a notable absence of scientific literature validating this compound as a biochemical marker for any specific biological process or disease state. While the compound is commercially available as a biochemical reagent, its role in diagnostics or as a prognostic indicator remains scientifically unverified.[1][2][3][4] This stands in stark contrast to numerous lipid molecules that have undergone and continue to undergo the rigorous validation process.

The Established Biomarker Validation Pipeline

The discovery and validation of a biochemical marker is a multi-stage process, designed to ensure its analytical and clinical robustness.[5][6][7][8] This pathway, often guided by regulatory bodies like the FDA, provides a framework for generating the necessary evidence for a biomarker's acceptance and use.[9][10][11][12]

A simplified representation of this critical workflow is illustrated below:

Biomarker Validation Workflow cluster_Discovery Discovery Phase cluster_Validation Validation Phase cluster_Implementation Implementation Phase Discovery Candidate Identification (e.g., Lipidomics, Metabolomics) Hypothesis Hypothesis Generation Discovery->Hypothesis Analytical Analytical Validation (Sensitivity, Specificity, Reproducibility) Hypothesis->Analytical Pre-clinical & Analytical Studies Clinical Clinical Validation (Correlation with Disease State/Outcome) Analytical->Clinical Replication Independent Cohort Replication Clinical->Replication Assay Clinical Assay Development Replication->Assay Translation to Clinical Use Regulatory Regulatory Submission & Approval (e.g., FDA Qualification) Assay->Regulatory

Caption: A generalized workflow for the discovery, validation, and implementation of a biochemical marker.

Comparative Analysis: this compound vs. Validated Lipid Biomarkers

To contextualize the current standing of this compound, it is useful to compare its evidentiary basis against that of established lipid biomarkers. Classes of lipids such as fatty acids, ceramides, and cholesterol esters have been investigated as potential biomarkers for various conditions, including cardiovascular disease and cancer.[2][9][10][12][13][14][15]

The following table summarizes the typical data required for biomarker validation and contrasts it with the publicly available information for this compound.

Validation Parameter Validated Lipid Biomarkers (e.g., specific ceramides, fatty acids) This compound
Association with Disease Numerous studies demonstrating correlation with disease presence, progression, or response to therapy.[2][9][12][13]No published studies demonstrating a correlation with any disease state.
Analytical Methodology Well-defined and validated analytical methods, primarily utilizing mass spectrometry (GC-MS, LC-MS/MS), with established protocols for extraction from biological matrices.[5][6][8][16]No specific, validated analytical methods for its quantification in biological samples have been published. General methods for long-chain fatty acids could be adapted.[3][17]
Quantitative Data in Biological Samples Published concentration ranges in healthy and diseased populations, with statistical analysis of sensitivity and specificity.[8][18]No quantitative data in any biological samples (e.g., plasma, tissue) is available in the scientific literature.
Clinical Utility For some, established roles in risk stratification, diagnosis, or prognosis, with some assays used in clinical settings.[19][20]No demonstrated clinical utility.
Regulatory Status Some lipid-based biomarkers have undergone regulatory review and may be included in clinical guidelines.[11][13]No regulatory submissions or qualifications.

Experimental Protocols: The Foundation of Verification

The independent verification of a potential biomarker is built upon detailed and reproducible experimental protocols. For lipid biomarkers, this typically involves sophisticated analytical techniques capable of detecting and quantifying these molecules in complex biological samples.

Key Experimental Methodologies for Lipid Biomarker Validation
  • Sample Preparation and Lipid Extraction: This is a critical first step to isolate lipids from biological matrices like plasma, serum, or tissue. Common methods include the Folch or Bligh-Dyer techniques, which use a combination of chloroform and methanol.[4] The protocol must ensure high recovery of the target analyte and minimize degradation.[21][22]

    • Illustrative Workflow for Lipid Extraction:

      Lipid Extraction Workflow Start Biological Sample (Plasma, Tissue Homogenate) AddSolvent Addition of Organic Solvents (e.g., Chloroform:Methanol) Start->AddSolvent Homogenize Homogenization/Vortexing AddSolvent->Homogenize PhaseSeparation Phase Separation (Addition of Water/Saline) Homogenize->PhaseSeparation Centrifuge Centrifugation PhaseSeparation->Centrifuge Collect Collection of Organic Phase (Containing Lipids) Centrifuge->Collect Dry Drying under Nitrogen/Argon Collect->Dry Reconstitute Reconstitution in a suitable solvent for analysis Dry->Reconstitute

      Caption: A typical workflow for the extraction of lipids from biological samples for subsequent analysis.

  • Quantitative Analysis by Mass Spectrometry: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are the gold standards for the accurate quantification of lipids.[5][6][8][16] These methods offer high sensitivity and specificity, allowing for the precise measurement of individual lipid species.

    • LC-MS/MS Protocol Outline:

      • Chromatographic Separation: The extracted lipids are separated on a liquid chromatography column (e.g., C18) based on their physicochemical properties.

      • Ionization: The separated lipids are ionized, typically using electrospray ionization (ESI).

      • Mass Analysis: The ionized lipids are detected and fragmented in a tandem mass spectrometer. Specific precursor-product ion transitions are monitored for quantification (Multiple Reaction Monitoring - MRM), ensuring high specificity.[7][8]

      • Quantification: The concentration of the target lipid is determined by comparing its signal to that of a stable isotope-labeled internal standard.[5]

Conclusion

The validation of a biochemical marker is a systematic and evidence-based process that is essential for its acceptance and utility in research and clinical settings. While this compound is a known chemical entity, it currently lacks the body of scientific evidence required to be considered a validated biochemical marker. For researchers interested in exploring its potential, the path forward would involve a comprehensive research program following the established biomarker validation pipeline. This includes developing and validating robust analytical methods, conducting case-control and cohort studies to establish associations with biological states, and ultimately, demonstrating clinical utility. Without such data, this compound remains a compound of unknown biological significance in the context of biomarkers.

References

A Comparative Analysis of Triacontyl Acetate and Commercial Biopesticides for Crop Protection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the quest for sustainable agricultural practices, the exploration of naturally derived compounds for crop protection is paramount. This guide provides a comparative analysis of Triacontyl acetate, a known plant growth regulator with purported biopesticidal properties, against established commercial biopesticides. While direct comparative efficacy data is limited for this compound as a pesticide, this document aims to provide a clear overview of its known effects alongside the proven performance of leading biopesticide alternatives, supported by available experimental data and detailed methodologies.

Section 1: Understanding the Compounds

This compound:

This compound is a long-chain fatty alcohol ester. It is recognized primarily as a potent plant growth regulator (PGR) that can enhance various physiological processes in plants, leading to improved growth, yield, and stress tolerance.[1][2][3][4][5] Its direct role as a biopesticide is not extensively documented in peer-reviewed literature, although some commercial sources suggest its use in insect attractants and as a natural alternative to synthetic insecticides.[6] One study on the insecticidal and oviposition inhibitory activities of Capparis decidua extracts, which may contain long-chain esters, suggests a potential, though unconfirmed, role in pest control.[6]

Commercial Biopesticides:

For the purpose of this comparison, we will focus on three widely used and well-researched commercial biopesticides:

  • Neem Oil (Azadirachtin-based): Extracted from the seeds of the neem tree (Azadirachta indica), neem oil contains azadirachtin as its most active component. It is a broad-spectrum biopesticide with multiple modes of action.[7][8][9][10]

  • Bacillus thuringiensis (Bt): A soil-dwelling bacterium that produces crystalline proteins (Cry toxins) with specific insecticidal properties. Different strains of Bt are effective against different orders of insects.[11][12][13][14]

  • Spinosad: A fermentation product of the soil actinomycete Saccharopolyspora spinosa. It is a neurotoxic insecticide with a broad spectrum of activity against various insect pests.[15][16][17][18][19]

  • Beauveria bassiana: An entomopathogenic fungus that acts as a contact insecticide against a wide range of arthropod pests.[20][21][22][23][24]

Section 2: Performance and Efficacy Data

The following tables summarize the available data on the performance of this compound as a plant growth regulator and the efficacy of the selected commercial biopesticides.

Table 1: Performance of this compound as a Plant Growth Regulator

ParameterObserved EffectPlant Species StudiedReference
Plant Growth Increased plant height, biomass, leaf number, and leaf area.Cacao, Tomato, Papaver somniferum, various crops[3][4]
Yield Increased yield in various crops including vegetables and horticultural plants.Cotton, Winter Wheat, various crops[1][5]
Photosynthesis Enhanced chlorophyll content and photosynthetic rate.General observation in treated plants[1][3]
Stress Tolerance Plays a role in mitigating the effects of abiotic stresses such as salinity and drought.Various crops[2][3]

Table 2: Efficacy of Commercial Biopesticides

BiopesticideTarget PestsEfficacy DataMode of ActionReferences
Neem Oil Aphids, mosquitoes, fungi, various insectsUp to 80% reduction in aphid populations. 100% larval control of some mosquito species after 7 days. Significant negative effect on the growth of some fungi.Antifeedant, insect growth regulator, repellent, ovicidal, and larvicidal.[7][8][9]
Bacillus thuringiensis Larvae of Lepidoptera (moths, butterflies), Coleoptera (beetles), and Diptera (flies, mosquitoes)Mortality rates above 60% in some studies against S. frugiperda larvae. Efficacy is strain-specific.Ingestion of Cry toxins leads to gut paralysis and septicemia.[12][14]
Spinosad Lepidoptera, Diptera, Coleoptera, ThysanopteraCan induce 100% larval mortality in some species. Highly effective through both contact and ingestion.Acts on the insect nervous system, causing involuntary muscle contractions and paralysis.[16][17][19]
Beauveria bassiana Wide range of insects including aphids, thrips, whiteflies, beetles, and mites.Mortality rates can be high but may take 6-14 days to become apparent. Efficacy is dependent on environmental conditions.Fungal spores attach to the insect cuticle, germinate, and penetrate the body, leading to death by mycosis.[20][22]

Section 3: Mechanism of Action

The mode of action of this compound in plant protection is indirect, primarily by enhancing the plant's own growth and defense mechanisms. In contrast, commercial biopesticides have direct pesticidal mechanisms.

This compound - Indirect Plant Protection:

The primary role of this compound is to act as a plant growth regulator. By stimulating plant metabolism, photosynthesis, and nutrient uptake, it contributes to a healthier and more robust plant.[1][3] A healthier plant is often more resilient to pest and disease attacks.

Triacontyl_Acetate_MoA TA This compound (Plant Growth Regulator) Plant Plant Application (Foliar Spray) TA->Plant Metabolism Enhanced Plant Metabolism Plant->Metabolism Photosynthesis Increased Photosynthesis Plant->Photosynthesis Nutrient_Uptake Improved Nutrient Uptake Plant->Nutrient_Uptake Plant_Health Improved Plant Health & Vigor Metabolism->Plant_Health Photosynthesis->Plant_Health Nutrient_Uptake->Plant_Health Resilience Increased Resilience to Pests & Diseases Plant_Health->Resilience

Fig. 1: Indirect plant protection mechanism of this compound.

Commercial Biopesticides - Direct Pest Control Mechanisms:

The signaling pathways and modes of action for the selected commercial biopesticides are well-established and target the pest directly.

Commercial_Biopesticides_MoA cluster_neem Neem Oil (Azadirachtin) cluster_bt Bacillus thuringiensis (Bt) cluster_spinosad Spinosad cluster_beauveria Beauveria bassiana Neem Neem Oil Application Hormone Disruption of Insect Hormone (Ecdysone) Neem->Hormone Feeding Inhibition of Feeding Neem->Feeding Growth Inhibition of Growth & Molting Hormone->Growth Bt Bt Spore Ingestion Toxin Cry Toxin Activation in Insect Gut Bt->Toxin Gut_Binding Binding to Gut Receptors Toxin->Gut_Binding Gut_Paralysis Gut Wall Paralysis & Damage Gut_Binding->Gut_Paralysis Spinosad Spinosad Contact or Ingestion nAChR Activation of Nicotinic Acetylcholine Receptors (nAChRs) Spinosad->nAChR Nervous_System Disruption of Nervous System nAChR->Nervous_System Paralysis Paralysis & Death Nervous_System->Paralysis Beauveria Spore Contact with Insect Cuticle Germination Spore Germination & Penetration Beauveria->Germination Mycosis Internal Fungal Growth (Mycosis) Germination->Mycosis Death Death of Insect Mycosis->Death

Fig. 2: Direct pest control mechanisms of common commercial biopesticides.

Section 4: Experimental Protocols

General Experimental Workflow for Biopesticide Efficacy Testing:

Experimental_Workflow start Start: Hypothesis Formulation prep Preparation of Test Substance (e.g., this compound Formulation) & Control start->prep application Application of Test Substance to Host Plant or Pest prep->application rearing Rearing of Target Pest Species rearing->application incubation Incubation under Controlled Conditions (Temp, Humidity, Light) application->incubation observation Data Collection: - Pest Mortality - Feeding Damage - Behavioral Changes incubation->observation analysis Statistical Analysis of Data observation->analysis conclusion Conclusion on Efficacy analysis->conclusion

Fig. 3: A generalized workflow for evaluating biopesticide efficacy.

Key Considerations for Protocol Design:

  • Dose-Response Studies: To determine the effective concentration of the biopesticide.

  • Control Groups: Including negative (untreated) and positive (commercial biopesticide) controls.

  • Replication: Ensuring the statistical validity of the results.

  • Environmental Conditions: Maintaining consistent temperature, humidity, and light cycles.

  • Non-Target Organism Testing: Assessing the impact on beneficial insects and other non-target species.

Section 5: Conclusion and Future Directions

This compound is a well-established plant growth regulator with significant potential to enhance crop health and resilience. While its direct biopesticidal activity requires substantial further investigation, its role in an Integrated Pest Management (IPM) program as a plant health promoter is a promising area for future research.

In contrast, commercial biopesticides such as Neem oil, Bacillus thuringiensis, Spinosad, and Beauveria bassiana have proven, direct efficacy against a wide range of pests, supported by extensive research and well-understood modes of action.

For researchers and drug development professionals, the key takeaway is the distinction between indirect plant protection through growth regulation and direct pesticidal action. Future studies should aim to:

  • Conduct rigorous, controlled experiments to quantify any direct insecticidal or fungicidal properties of this compound.

  • Investigate the synergistic effects of using this compound in conjunction with commercial biopesticides to potentially enhance overall crop protection.

  • Elucidate the specific signaling pathways in plants that are activated by this compound and contribute to enhanced pest and disease resilience.

By addressing these research gaps, a more complete understanding of this compound's potential role in sustainable agriculture can be achieved.

References

Safety Operating Guide

Proper Disposal of Triacontyl Acetate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in drug development and other laboratory-based research, the safe handling and disposal of chemical compounds are critical to ensuring a secure work environment and minimizing environmental impact. This guide provides detailed procedures for the proper disposal of triacontyl acetate, a long-chain ester. The following protocols are based on best practices for similar chemical substances and are intended to provide essential, immediate safety and logistical information.

I. Understanding this compound: Physicochemical Properties

A summary of the known physical and chemical properties of this compound is presented below. This information is crucial for understanding the compound's behavior and potential hazards.

PropertyData
Chemical Formula C₃₂H₆₄O₂[1][2]
Molecular Weight 480.85 g/mol [2]
Physical State Solid at room temperature
Appearance Colorless liquid or solid[3]
Solubility Insoluble in water; Soluble in organic solvents like ethanol, chloroform, and benzene[3]
Storage Temperature 2-8°C[1]
Incompatible Materials Strong oxidizing agents, strong alkalis, strong acids[4][5]

II. Procedural Steps for Safe Disposal

The following step-by-step process outlines the recommended procedure for the disposal of this compound, from initial handling to final disposition.

Step 1: Personal Protective Equipment (PPE) and Handling

Before handling this compound for disposal, it is imperative to be outfitted with the appropriate personal protective equipment to prevent skin and eye contact.[3]

  • Gloves: Wear chemical-resistant gloves, such as nitrile gloves.

  • Eye Protection: Use safety glasses or goggles.[3]

  • Lab Coat: A standard laboratory coat should be worn.

  • Respiratory Protection: If there is a risk of generating dust, a type N95 (US) respirator or equivalent should be used.

Always handle the compound in a well-ventilated area, preferably within a fume hood, to minimize the potential for inhalation of dust.[4]

Step 2: Waste Collection

All materials contaminated with this compound must be collected as hazardous waste. This includes:

  • Unused or excess this compound.

  • Contaminated labware (e.g., weighing boats, spatulas, filter paper).

  • Contaminated personal protective equipment (e.g., gloves).

  • Cleaning materials from spills (e.g., absorbent pads).

Collect all waste in a designated, properly sealed, and clearly labeled hazardous waste container. The container must be made of a chemically compatible material. The label should include:

  • The words "Hazardous Waste."

  • The chemical name: "this compound."

  • The associated hazards (e.g., "Irritant," "Hazardous to the Aquatic Environment").

Step 3: Spill Management

In the event of a spill, follow these procedures:

  • Evacuate and Ventilate: Ensure the area is well-ventilated. If the spill is large, evacuate unnecessary personnel.

  • Containment: Prevent the spill from spreading. For solid spills, carefully sweep or scoop the material to avoid creating dust.

  • Collection: Collect the spilled material and any contaminated cleaning supplies into the designated hazardous waste container.

  • Decontamination: Clean the spill area with a suitable solvent and then with soap and water. All cleaning materials must also be disposed of as hazardous waste.

Step 4: Disposal of Empty Containers

Empty containers that previously held this compound must also be treated as hazardous waste unless properly decontaminated.

  • Triple-Rinse: Rinse the container three times with a suitable organic solvent (e.g., ethanol, acetone).

  • Collect Rinsate: The solvent used for rinsing (rinsate) must be collected and disposed of as hazardous waste.

  • Container Disposal: Once triple-rinsed, the container can often be disposed of as non-hazardous waste, depending on institutional and local regulations. Check with your institution's Environmental Health and Safety (EHS) department.

Step 5: Final Disposal

The collected hazardous waste must be disposed of through your institution's certified hazardous waste management program. Do not pour this compound or its solutions down the drain, as it is classified with a Water Hazard Class (WGK) of 3 in Germany, indicating it is highly hazardous to water.[1] The primary methods for the final disposal of this type of chemical waste are typically:

  • Incineration: High-temperature incineration at a licensed facility is a common and effective method for destroying organic chemical waste.

  • Secure Landfill: In some cases, the waste may be sent to a secure chemical landfill.

Always follow the specific procedures and guidelines provided by your institution's EHS department and local regulations.

III. Disposal Workflow Diagram

The following diagram illustrates the logical flow of the this compound disposal process.

G This compound Disposal Workflow cluster_prep Preparation cluster_collection Waste Collection cluster_container Container Decontamination cluster_disposal Final Disposal A Don Appropriate PPE (Gloves, Goggles, Lab Coat) B Work in a Well-Ventilated Area (Fume Hood) A->B C Collect Solid Waste & Contaminated Materials B->C D Place in Labeled Hazardous Waste Container C->D H Store Waste Container Securely D->H E Handle Spills Appropriately E->D F Triple-Rinse Empty Container with Suitable Solvent G Collect Rinsate as Hazardous Waste F->G G->D I Arrange for Pickup by Certified Hazardous Waste Vendor H->I J Final Disposition (e.g., Incineration) I->J

Caption: A workflow diagram illustrating the key steps for the safe disposal of this compound.

References

Essential Safety and Logistics for Handling Triacontyl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical compounds are paramount. This guide provides essential safety protocols, operational procedures, and disposal plans for Triacontyl acetate, a long-chain ester.

This compound is generally considered to have low acute and chronic toxicity, though it may cause mild eye and skin irritation upon contact. It is a combustible solid but does not have a flash point listed under standard conditions.[1] Adherence to proper laboratory safety practices is crucial to minimize exposure and ensure a safe working environment.

Chemical and Physical Properties

A summary of the known physical and chemical properties of this compound is presented below. This data is essential for understanding the compound's behavior and potential hazards.

PropertyValue
Molecular Formula C₃₂H₆₄O₂
Molecular Weight 480.85 g/mol [1]
Appearance Colorless liquid or solid
Boiling Point 436.4°C at 760 mmHg
Flash Point 191.2°C
Density 0.858 g/cm³
Vapor Pressure 8.11E-08 mmHg at 25°C
Solubility Soluble in organic solvents (e.g., ethanol, chloroform, benzene); Insoluble in water
Storage Temperature 2-8°C[1]

Personal Protective Equipment (PPE)

The following personal protective equipment should be worn when handling this compound to prevent skin and eye exposure.

EquipmentSpecificationPurpose
Eye Protection Safety glasses with side shields or chemical safety gogglesProtects eyes from dust and potential splashes.
Hand Protection Nitrile glovesMinimizes skin contact.
Respiratory Protection Type N95 (US) or equivalent respiratorRecommended when handling the powder form to avoid inhalation.
Body Protection Laboratory coatProtects clothing and skin from contamination.

Experimental Protocol: Handling and Storage

Adherence to the following step-by-step procedures will ensure the safe handling and storage of this compound in a laboratory setting.

1. Preparation and Engineering Controls:

  • Ensure a well-ventilated work area. For procedures that may generate dust, use a chemical fume hood.
  • Locate the nearest safety shower and eyewash station before beginning work.
  • Have a chemical spill kit readily available.

2. Donning Personal Protective Equipment (PPE):

  • Put on a laboratory coat.
  • Wear safety glasses with side shields or chemical safety goggles.
  • Put on nitrile gloves.
  • If weighing or transferring the solid form where dust may be generated, wear an N95 respirator.

3. Handling the Compound:

  • Avoid direct contact with skin, eyes, and clothing.
  • Do not inhale dust.
  • Use a spatula or other appropriate tools to handle the solid material.
  • For dissolving, add the solid to the solvent slowly and stir to avoid splashing.

4. Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[2]
  • The recommended storage temperature is between 2-8°C.[1]
  • Keep away from strong oxidizing agents.[2]

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

1. Waste Segregation and Collection:

  • Collect all waste containing this compound, including unused product, contaminated consumables (e.g., weighing boats, pipette tips), and contaminated PPE, in a designated, leak-proof container.
  • Label the container clearly as "Non-hazardous Chemical Waste" and specify the contents ("this compound").[3]

2. Disposal of Empty Containers:

  • Triple-rinse empty containers with a suitable organic solvent.
  • Dispose of the rinsate as chemical waste.
  • Deface the label on the empty container before disposing of it in the regular trash.[4]

3. Final Disposal:

  • While this compound is not classified as a hazardous waste under federal regulations, it is the generator's responsibility to make a final waste determination.[5]
  • Dispose of the collected chemical waste through your institution's environmental health and safety (EHS) office or a licensed chemical waste disposal contractor.
  • Do not dispose of solid this compound in laboratory trash cans.[4]

Workflow for Handling this compound

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep_ppe Don PPE: - Lab Coat - Safety Glasses - Nitrile Gloves - N95 Respirator (if needed) prep_workspace Prepare Workspace: - Ensure good ventilation - Locate safety equipment handling_weigh Weighing and Transfer (in fume hood if dusty) prep_workspace->handling_weigh handling_dissolve Dissolving in Solvent handling_weigh->handling_dissolve post_storage Store in a cool, dry, well-ventilated area (2-8°C) handling_dissolve->post_storage post_cleanup Clean Workspace disp_collect Collect Waste: - Unused chemical - Contaminated items post_cleanup->disp_collect disp_label Label Waste Container disp_collect->disp_label disp_dispose Dispose via EHS disp_label->disp_dispose

Caption: Workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.